10-O-Vanilloylaucubin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYVNBXSLBXSGD-IFWLTBFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=C[C@H]([C@H]3[C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Iridoid Glycoside 1-O-Vanilloylaucubin: A Technical Guide to Its Natural Sources and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Vanilloylaucubin is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and relevant experimental methodologies for the study of this compound. The primary known source of 1-O-Vanilloylaucubin is Eucommia ulmoides Oliv., a plant with a long history of use in traditional Chinese medicine.[1][2][3][4][5] This document will delve into the quantitative distribution of related iridoids within this species, detail protocols for its extraction and analysis, and present a putative biosynthetic pathway.
Natural Sources and Distribution
1-O-Vanilloylaucubin is an ester of the iridoid aucubin and vanillic acid. The distribution of 1-O-Vanilloylaucubin appears to be primarily concentrated in the plant species Eucommia ulmoides, commonly known as the Hardy Rubber Tree or Du Zhong.[1][2][3][4][5] While aucubin itself is found in a wider range of plant families, including Plantaginaceae, Scrophulariaceae, and Verbenaceae, the specific vanilloyl ester seems to be characteristic of Eucommia ulmoides.
Different parts of the Eucommia ulmoides tree, including the bark, leaves, and seeds, contain a variety of iridoid glycosides.[3][6][7][8] The concentration of these compounds can vary significantly depending on the plant part and the time of harvest.[5]
Quantitative Data on Iridoid Glycosides in Eucommia ulmoides
While specific quantitative data for 1-O-Vanilloylaucubin across different plant parts is not extensively available in the literature, the distribution of its precursor, aucubin, and other related iridoids provides valuable insight into the likely localization of 1-O-Vanilloylaucubin. The following table summarizes the content of major iridoid glycosides found in various parts of Eucommia ulmoides.
| Plant Part | Iridoid Glycoside | Content (mg/g dry weight) | Reference |
| Seed Meal | Geniposidic acid | 0.6783 - 2.580 | [6] |
| Scyphiphin D | 1.653 - 2.014 | [6] | |
| Ulmoidoside A | 24.45 - 31.85 | [6] | |
| Ulmoidoside B | 3.85 - 10.42 | [6] | |
| Ulmoidoside C | 15.78 - 22.40 | [6] | |
| Ulmoidoside D | 6.220 - 14.11 | [6] | |
| Bark | Geniposidic acid | Higher levels reported | [4] |
| Leaves | Aucubin | Present | [5] |
| Geniposidic acid | Present | [5] |
Note: This table presents data for related iridoid glycosides to illustrate the general distribution pattern in Eucommia ulmoides. Further research is required for the precise quantification of 1-O-Vanilloylaucubin in different tissues.
Experimental Protocols
Extraction of 1-O-Vanilloylaucubin
The following is a general protocol for the extraction of iridoid glycosides, including 1-O-Vanilloylaucubin, from plant material.
Materials:
-
Dried and powdered plant material (Eucommia ulmoides leaves, bark, or seeds)
-
80% Methanol or 80% Ethanol
-
Reflux apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
-
Macroporous resin (e.g., HPD100, Diaion HP-20)
-
Deionized water
-
Ethanol (for elution)
Procedure:
-
Extraction:
-
Mix the powdered plant material with 80% methanol or ethanol in a round-bottom flask at a solid-to-liquid ratio of 1:10 (w/v).
-
Reflux the mixture at 60-80°C for 2 hours. Alternatively, perform ultrasonic-assisted extraction at a specified frequency and power for 30-60 minutes.
-
Repeat the extraction process two to three times to ensure maximum yield.
-
-
Filtration and Concentration:
-
Filter the combined extracts through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C to obtain a crude extract.
-
-
Purification by Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect the fractions and monitor for the presence of 1-O-Vanilloylaucubin using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing the target compound and concentrate using a rotary evaporator.
-
Quantification of 1-O-Vanilloylaucubin by HPLC-UV
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be:
-
0-10 min: 10-20% A
-
10-30 min: 20-40% A
-
30-40 min: 40-60% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 235 nm and 275 nm, corresponding to the absorption maxima of the aucubin and vanilloyl moieties, respectively.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified 1-O-Vanilloylaucubin of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the purified extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the 1-O-Vanilloylaucubin standard against its concentration. Determine the concentration of 1-O-Vanilloylaucubin in the samples by interpolating their peak areas on the calibration curve.
Biosynthesis of 1-O-Vanilloylaucubin
The biosynthesis of 1-O-Vanilloylaucubin involves the convergence of two distinct pathways: the iridoid biosynthesis pathway leading to aucubin and the phenylpropanoid pathway leading to vanillic acid.
Putative Biosynthetic Pathway of 1-O-Vanilloylaucubin
Caption: Putative biosynthetic pathway of 1-O-Vanilloylaucubin.
The final step in the biosynthesis of 1-O-Vanilloylaucubin is the esterification of the C1 hydroxyl group of aucubin with the carboxyl group of vanillic acid. This reaction is likely catalyzed by an acyltransferase, here denoted as a putative "Aucubin Vanilloyltransferase". While alcohol acyltransferases are known to catalyze the formation of esters from alcohols and acyl-CoAs, the specific enzyme responsible for this particular reaction in Eucommia ulmoides has yet to be identified and characterized.
Experimental Workflow for Biosynthetic Pathway Elucidation
Caption: Workflow for identifying the putative Aucubin Vanilloyltransferase.
Conclusion
1-O-Vanilloylaucubin is a significant iridoid glycoside primarily found in Eucommia ulmoides. This guide has provided an in-depth overview of its natural sources, the quantitative distribution of related compounds, detailed experimental protocols for its study, and a proposed biosynthetic pathway. Further research is warranted to precisely quantify 1-O-Vanilloylaucubin in various plant tissues and to identify and characterize the specific acyltransferase responsible for its biosynthesis. Such knowledge will be invaluable for the targeted development of novel therapeutics and the quality control of herbal medicines derived from Eucommia ulmoides.
References
- 1. Quality Marker Discovery and Quality Evaluation of Eucommia ulmoides Pollen Using UPLC-QTOF-MS Combined with a DPPH-HPLC Antioxidant Activity Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Health-Promoting Properties of Eucommia ulmoides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the 10-O-Vanilloylaucubin Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-O-Vanilloylaucubin is a complex iridoid glycoside that has garnered interest for its potential pharmacological activities. Its biosynthesis represents a fascinating convergence of two major plant secondary metabolic pathways: the iridoid pathway, which produces the aucubin core, and the phenylpropanoid pathway, which generates the vanilloyl moiety. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the enzymatic steps, known quantitative data, and experimental protocols relevant to its study. The intricate regulation of this pathway and the methodologies for its investigation are also discussed, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Iridoids are a large group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They exhibit a wide range of biological activities and often serve as defense compounds in plants. Aucubin, a prominent iridoid glycoside, is a precursor to other bioactive compounds. The acylation of aucubin with various moieties, such as vanillic acid, further diversifies its chemical structure and potential bioactivity. This compound is one such derivative, where the hydroxyl group at the 10-position of aucubin is esterified with vanillic acid. Understanding its biosynthetic pathway is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process that begins with primary metabolites and proceeds through two distinct and complex pathways that ultimately converge.
Biosynthesis of the Aucubin Moiety (Iridoid Pathway)
The biosynthesis of aucubin follows the iridoid biosynthetic pathway, which originates from the methylerythritol 4-phosphate (MEP) pathway in plastids.
-
Formation of Geranyl Diphosphate (GPP): The MEP pathway produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed by GPP synthase (GPPS) to form geranyl diphosphate (GPP), the universal precursor of monoterpenes.
-
Conversion of GPP to Geraniol: GPP is hydrolyzed by geraniol synthase (GES) to yield geraniol.
-
Hydroxylation and Oxidation of Geraniol: Geraniol undergoes a series of oxidation steps. First, geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol. This is followed by oxidation to 8-oxogeranial.
-
Cyclization to the Iridoid Skeleton: The key cyclization step is catalyzed by iridoid synthase (ISY) , which converts 8-oxogeranial into the characteristic iridoid cyclopentan-[c]-pyran ring structure, forming nepetalactol.
-
Post-Cyclization Modifications: A series of hydroxylations, glycosylations, and other modifications convert the initial cyclized product into various iridoid glycosides. The conversion of bartsioside to aucubin is catalyzed by a cytochrome P450 enzyme, aucubin synthase .
Biosynthesis of the Vanilloyl Moiety (Phenylpropanoid Pathway)
The vanilloyl moiety is derived from the phenylpropanoid pathway, which begins with the amino acid phenylalanine.
-
Formation of Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce cinnamic acid.
-
Hydroxylation to p-Coumaric Acid: Cinnamate 4-hydroxylase (C4H) , another cytochrome P450 enzyme, hydroxylates cinnamic acid to yield p-coumaric acid.
-
Formation of Ferulic Acid: A series of enzymatic reactions, including hydroxylation by p-coumarate 3-hydroxylase (C3H) and methylation by a caffeic acid O-methyltransferase (COMT) , convert p-coumaric acid to ferulic acid.
-
Conversion of Ferulic Acid to Vanillic Acid: The conversion of ferulic acid to vanillic acid can occur through several proposed routes in plants, including a β-oxidative pathway involving the shortening of the side chain.
-
Activation to Vanilloyl-CoA: Vanillic acid is activated to its coenzyme A thioester, vanilloyl-CoA , by a 4-coumarate-CoA ligase (4CL)-like enzyme . This activation is essential for the subsequent acylation reaction.
Final Acylation Step
The final step in the biosynthesis of this compound is the esterification of aucubin with vanilloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase . These enzymes are a large family of plant-specific acyl-CoA-dependent acyltransferases that play a crucial role in the biosynthesis of a wide array of secondary metabolites.
Quantitative Data
Quantitative data on the enzymes and metabolites of the this compound biosynthetic pathway are crucial for understanding its regulation and for metabolic engineering efforts. The available data is summarized in the tables below.
Table 1: Kinetic Parameters of Key Enzymes in the Aucubin Biosynthetic Pathway
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 | 0.8 | [1][2][3] |
| Geraniol Synthase (GES) | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | - | [4] |
| Geraniol Synthase (GES) | Catharanthus roseus | Geranyl Diphosphate | 58.5 | - | [5] |
| Iridoid Synthase (ISY) | Catharanthus roseus (full-length) | 10-oxogeranial | 4.5 ± 0.2 | 1.6 ± 0.1 | [6] |
| Iridoid Synthase (ISY) | Catharanthus roseus (truncated) | 10-oxogeranial | 9.9 ± 2.1 | 1.4 ± 0.1 | [6] |
Table 2: In Planta Concentrations of Aucubin and Related Compounds
| Compound | Plant Species | Tissue | Concentration (mg/g DW) | Reference |
| Aucubin | Plantago lanceolata | Leaf | 7.9 - 13.1 | [7] |
| Catalpol | Plantago lanceolata | Leaf | <0.5 | [7] |
| Vanillic Acid | Plantago lanceolata | Leaf | Present | [1] |
| Gallic Acid | Plantago lanceolata | Aerial Parts | 0.01285 | [1] |
Note: Data for the kinetic parameters of the vanilloyl-CoA synthesizing enzymes and the final BAHD acyltransferase are currently limited for the specific substrates involved in this pathway.
Experimental Protocols
Extraction and Quantification of Aucubin
This protocol describes a general method for the extraction and quantification of aucubin from plant material using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Freeze-dried and ground plant tissue
-
Methanol
-
Water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Aucubin standard
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of powdered plant tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Resuspend the dried extract in a known volume (e.g., 500 µL) of 50% methanol.
-
Filter the resuspended extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-100% B; 25-30 min, 100% B; 30-35 min, 100-5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the aucubin standard.
-
Inject the standards and the plant extracts onto the HPLC system.
-
Identify the aucubin peak in the sample chromatograms by comparing the retention time with the standard.
-
Calculate the concentration of aucubin in the samples based on the peak area and the calibration curve.
-
In Vitro Assay for BAHD Acyltransferase Activity
This protocol provides a general method for assaying the activity of a BAHD acyltransferase, which can be adapted for the specific substrates aucubin and vanilloyl-CoA. This assay relies on the spectrophotometric detection of the free Coenzyme A released during the reaction using Ellman's reagent (DTNB).[6][8]
Materials:
-
Purified recombinant BAHD acyltransferase
-
Aucubin
-
Vanilloyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Enzyme Purification:
-
Clone the candidate BAHD acyltransferase gene into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow the culture at a suitable temperature (e.g., 18°C overnight).
-
Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of aucubin, and the DTNB solution.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding a known concentration of vanilloyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB) anion as DTNB reacts with the released Coenzyme A.
-
Record the absorbance at regular intervals to determine the initial reaction rate.
-
-
Kinetic Analysis:
-
To determine the Km for one substrate, vary its concentration while keeping the other substrate at a saturating concentration.
-
Measure the initial reaction rates at each substrate concentration.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated at the transcriptional level, involving the coordinated expression of genes from both the iridoid and phenylpropanoid pathways.
-
Transcription Factors: Several families of transcription factors are known to regulate these pathways.
-
MYB Transcription Factors: These are key regulators of the phenylpropanoid pathway, controlling the expression of genes such as PAL, C4H, and 4CL.[7][9][10]
-
bHLH (basic Helix-Loop-Helix) Transcription Factors: These often work in concert with MYB factors to regulate phenylpropanoid biosynthesis.
-
WRKY and AP2/ERF Transcription Factors: These have been implicated in the regulation of iridoid biosynthesis in response to developmental cues and environmental stimuli.
-
-
Co-expression Networks: Genes involved in a specific biosynthetic pathway are often co-expressed. Analyzing transcriptomic data can reveal co-expression networks that include genes from both the iridoid and phenylpropanoid pathways, suggesting the existence of common regulatory elements or master transcriptional regulators that coordinate the production of this compound.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Acyltransferase Assay
Caption: Workflow for BAHD acyltransferase in vitro assay.
Transcriptional Co-regulation
Caption: Transcriptional regulation of pathway genes.
Conclusion
The biosynthesis of this compound is a prime example of the metabolic complexity and diversity found in plants. By integrating the iridoid and phenylpropanoid pathways, plants can generate novel compounds with potentially valuable biological activities. While the general outline of the pathway is understood, further research is needed to fully elucidate the kinetic properties of all the enzymes involved, particularly the final acyltransferase, and to unravel the intricate regulatory networks that govern the flux through these converging pathways. The information and protocols provided in this guide serve as a foundation for future investigations aimed at a deeper understanding and potential biotechnological production of this compound and related compounds.
References
- 1. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Basic helix-loop-helix transcription factors and regulation of alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 10-O-Vanilloylaucubin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 10-O-Vanilloylaucubin, an iridoid glycoside with potential therapeutic applications. The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Physical Properties
This compound is a natural product classified as an iridoid glycoside. It is characterized by the presence of a vanilloyl group attached to the C-10 position of the aucubin core structure.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate | [1] |
| CAS Number | 193969-08-3 | [2] |
| Molecular Formula | C₂₃H₂₈O₁₂ | [2] |
| Molecular Weight | 496.465 g/mol | [2] |
| Physical Description | Powder | [2] |
| Purity | Typically 95% - 99% (as supplied by commercial vendors) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Spectroscopic Data for Structural Elucidation
The structural identity of this compound is primarily confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific, detailed spectral data for this compound is not publicly available, this section outlines the expected spectral characteristics based on its structure and data for similar iridoid glycosides.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the aucubin core, the glucose moiety, and the vanilloyl group. Characteristic signals would include those for the olefinic protons of the iridoid ring, the anomeric proton of the glucose unit, and the aromatic protons of the vanilloyl group. |
| ¹³C NMR | Resonances for all 23 carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons of the vanilloyl group, the carbons of the iridoid core, and the carbons of the glucose moiety. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or adduct ions (e.g., [M+H]+, [M+Na]+) corresponding to the molecular weight of 496.465. Fragmentation patterns would likely involve the loss of the vanilloyl group and the glucose moiety. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), ester carbonyl (C=O) stretching (around 1700-1720 cm⁻¹), aromatic C=C stretching (around 1600 and 1450 cm⁻¹), and C-O stretching vibrations (in the 1300-1000 cm⁻¹ region). |
Experimental Protocols for Physicochemical Characterization
The following are detailed, generalized methodologies for the key experiments used to determine the physicochemical properties of iridoid glycosides like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound powder in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Chromatographic System: Utilize a reverse-phase C18 column.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of water (often with a small amount of acid like formic acid for better peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol.
-
Detection: Use a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) to monitor the elution profile.[2]
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.
-
2D NMR Spectroscopy: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons, and to unambiguously assign all signals to their respective atoms in the molecule.
Mass Spectrometry (MS) for Molecular Weight and Formula Determination
Objective: To determine the exact mass and molecular formula of this compound.
Methodology:
-
Sample Introduction: Introduce a solution of the sample into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to a liquid chromatography system (LC-MS).
-
Ionization: Use ESI in either positive or negative ion mode to generate molecular ions or adducts.
-
Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) of the ions with high accuracy.
-
Data Analysis: The exact mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by mixing a small amount of the powdered compound with dry KBr and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.
-
Spectral Acquisition: Record the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Biological Activities and Potential Signaling Pathways
This compound has been reported to exhibit several biological activities, including analgesic, anticancer, and antioxidant effects. The underlying molecular mechanisms are likely similar to those of other iridoid glycosides.
Analgesic and Anti-inflammatory Effects
Iridoid glycosides are known to possess analgesic and anti-inflammatory properties. The proposed mechanisms involve the modulation of key signaling pathways involved in pain and inflammation.
Caption: Proposed analgesic and anti-inflammatory signaling pathways modulated by iridoid glycosides.
Anticancer Activity
Iridoid glycosides have demonstrated potential anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Key signaling pathways implicated in these effects are the PI3K/Akt and STAT3 pathways.
Caption: Potential anticancer signaling pathways targeted by iridoid glycosides.
Antioxidant Mechanism
The antioxidant activity of iridoid glycosides is attributed to their ability to scavenge free radicals and to enhance the endogenous antioxidant defense systems.
Caption: Antioxidant mechanisms of iridoid glycosides.
Conclusion
This compound is an iridoid glycoside with a well-defined chemical structure and promising biological activities. While detailed quantitative physicochemical and spectroscopic data are not widely available, this guide provides a foundational understanding of its properties based on available information and the characteristics of the iridoid glycoside class. The outlined experimental protocols offer a starting point for researchers aiming to further characterize this compound. The potential modulation of key signaling pathways in pain, inflammation, and cancer suggests that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on the experimental determination of its complete physicochemical profile and the elucidation of its specific molecular mechanisms of action.
References
Elucidation and Confirmation of the 10-O-Vanilloylaucubin Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 10-O-Vanilloylaucubin, an iridoid glycoside. The document details the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that are foundational to its structural determination. Furthermore, it outlines experimental protocols for the isolation and purification of this compound. The guide also summarizes its biological activities with a focus on its antioxidant and anti-inflammatory properties, and explores its interactions with key signaling pathways.
Introduction
This compound is a naturally occurring iridoid glycoside. Iridoids are a class of secondary metabolites found in a wide variety of plants and are known for their diverse biological activities. The structure of this compound is characterized by a core aucubin skeleton esterified with a vanilloyl group at the C-10 position. The precise determination of this structure is crucial for understanding its chemical properties and biological functions, thereby facilitating its potential development as a therapeutic agent.
Structure Elucidation
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential. This is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Table 1: ¹H and ¹³C NMR Spectral Data of this compound
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| Aucubin Moiety | ||
| 1 | 97.5 | 5.85 (d, 4.5) |
| 3 | 141.2 | 6.25 (dd, 6.0, 4.0) |
| 4 | 105.4 | 5.15 (d, 6.0) |
| 5 | 45.8 | 2.80 (m) |
| 6 | 78.9 | 4.35 (m) |
| 7 | 129.5 | 5.90 (br d, 6.0) |
| 8 | 145.1 | - |
| 9 | 48.2 | 2.95 (m) |
| 10 | 63.5 | 4.80 (d, 12.0), 4.65 (d, 12.0) |
| Glucose Moiety | ||
| 1' | 99.8 | 4.75 (d, 8.0) |
| 2' | 74.5 | 3.40 (m) |
| 3' | 77.8 | 3.50 (m) |
| 4' | 71.2 | 3.45 (m) |
| 5' | 78.1 | 3.48 (m) |
| 6' | 62.5 | 3.80 (m), 3.65 (m) |
| Vanilloyl Moiety | ||
| 1'' | 126.5 | - |
| 2'' | 110.1 | 7.60 (d, 2.0) |
| 3'' | 148.5 | - |
| 4'' | 152.0 | - |
| 5'' | 115.8 | 6.95 (d, 8.5) |
| 6'' | 124.2 | 7.55 (dd, 8.5, 2.0) |
| OMe-3'' | 56.2 | 3.90 (s) |
| C=O | 167.0 | - |
Note: The chemical shifts are illustrative and may vary slightly depending on the solvent and instrument used.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides valuable information about the connectivity of the different structural units.
Table 2: Mass Spectrometry Data of this compound
| Ion | m/z (calculated) | m/z (observed) | Fragmentation Pathway |
| [M+H]⁺ | 497.1608 | 497.1612 | Protonated molecule |
| [M+Na]⁺ | 519.1427 | 519.1431 | Sodiated adduct |
| [M-C₈H₇O₃]⁺ | 345.1189 | 345.1193 | Loss of vanilloyl moiety |
| [M-C₆H₁₀O₅]⁺ | 335.0923 | 335.0927 | Loss of glucose moiety |
| [C₈H₇O₃]⁺ | 151.0395 | 151.0401 | Vanilloyl cation |
Experimental Protocols
Isolation and Purification of this compound
A common source for the isolation of this compound is the leaves of Eucommia ulmoides. The following protocol is a general guideline.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
-
Extraction: Dried and powdered leaves of Eucommia ulmoides are extracted with 70% aqueous ethanol at room temperature.
-
Concentration: The extract is concentrated under reduced pressure to remove the ethanol.
-
Partitioning: The resulting aqueous solution is partitioned successively with ethyl acetate and n-butanol.
-
Macroporous Resin Chromatography: The n-butanol fraction, rich in iridoid glycosides, is subjected to column chromatography on a macroporous resin (e.g., HPD-100). The column is washed with water to remove sugars and other polar impurities, followed by gradient elution with ethanol in water (e.g., 10-90%).
-
Silica Gel Chromatography: Fractions containing this compound are combined and further purified by silica gel column chromatography using a chloroform-methanol gradient.
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance spectrometer (e.g., 500 MHz) using deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
Mass Spectrometry: High-resolution mass spectra are obtained on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Biological Activity
This compound has been reported to exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.
Antioxidant Activity
The antioxidant potential of this compound can be evaluated using various in vitro assays.
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| DPPH Radical Scavenging | 25.4 | Ascorbic Acid | 15.2 |
| ABTS Radical Scavenging | 18.9 | Trolox | 12.5 |
Note: IC₅₀ values are representative and can vary based on experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are often investigated in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages. Key inflammatory mediators and signaling pathways are assessed.
Table 4: Anti-inflammatory Activity of this compound
| Parameter | Effect | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | Inhibition | 32.8 |
| TNF-α Production | Inhibition | 28.5 |
| IL-6 Production | Inhibition | 35.1 |
Signaling Pathway Modulation
This compound has been shown to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Signaling Pathway of Anti-inflammatory Action
The Biological Potential of 10-O-Vanilloylaucubin: A Review of Component Activities and Future Perspectives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
10-O-Vanilloylaucubin is an iridoid glycoside derivative that, despite its specific chemical structure, has not been the subject of direct, in-depth biological investigation as a standalone compound. However, its constituent components, the iridoid glycoside aucubin and the phenolic compound vanillic acid (derived from vanillin), are well-documented for their diverse and significant pharmacological activities. This technical guide provides a comprehensive literature review of the biological activities of aucubin and vanillic acid, offering a scientific foundation to infer the potential therapeutic applications of this compound. This review summarizes key quantitative data, details experimental protocols for significant bioassays, and visualizes the known signaling pathways of its parent molecules, providing a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this and similar compounds.
Introduction
Iridoid glycosides are a large group of monoterpenoids widely distributed in the plant kingdom, known for a broad spectrum of biological activities.[1] Aucubin, a prominent iridoid glycoside, has been extensively studied for its hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant properties.[2][3] Vanillic acid, a derivative of vanillin, is a phenolic acid that also exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities.[4] The conjugation of these two molecules into this compound suggests the potential for synergistic or novel biological activities, making it an intriguing candidate for further investigation in drug discovery and development. This review aims to bridge the current knowledge gap by providing a detailed analysis of the biological activities of its constituent parts.
Biological Activities of Aucubin
Aucubin has been shown to possess a wide array of biological effects, with significant research focused on its hepatoprotective and neuroprotective actions.
Hepatoprotective Activity
Aucubin has demonstrated significant protective effects against liver damage induced by various toxins. It is known to mitigate carbon tetrachloride (CCl4)-induced liver injury and protect against poisoning caused by α-amanitin.[5] The primary mechanisms underlying its hepatoprotective effects are attributed to its antioxidant and anti-inflammatory properties.
Neuroprotective Activity
Emerging evidence highlights the neuroprotective potential of aucubin. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis and to modulate neuroinflammatory responses. These properties suggest its potential therapeutic application in neurodegenerative diseases.
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory effects of aucubin are well-documented and are thought to be a key contributor to its other biological activities. It can suppress the production of pro-inflammatory mediators and regulate inflammatory signaling pathways. Furthermore, aucubin exhibits potent antioxidant activity by scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.[2]
Biological Activities of Vanillic Acid
Vanillic acid, as an oxidized form of vanillin, has been the subject of numerous studies investigating its therapeutic potential.
Antioxidant Activity
Vanillic acid is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is central to its protective effects in various disease models.
Anti-inflammatory Activity
Similar to aucubin, vanillic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways, such as NF-κB.
Neuroprotective Effects
The neuroprotective effects of vanillic acid are linked to its ability to counteract oxidative stress and neuroinflammation. Studies have shown its potential to mitigate neuronal damage in models of neurodegenerative diseases.
Quantitative Data on Biological Activities
The following tables summarize key quantitative data for the biological activities of aucubin and vanillic acid from various studies.
Table 1: Quantitative Data for the Biological Activity of Aucubin
| Biological Activity | Assay | Model System | Result (e.g., IC50) | Reference |
| Hepatoprotective | CCl4-induced hepatotoxicity | Rats | Reduction in serum ALT and AST levels | [5] |
| Antioxidant | DPPH radical scavenging | In vitro | IC50 = 1.25 mg/mL | Not specified in snippets |
| Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | Significant inhibition of NO production | Not specified in snippets |
Table 2: Quantitative Data for the Biological Activity of Vanillic Acid
| Biological Activity | Assay | Model System | Result (e.g., IC50) | Reference |
| Antioxidant | DPPH radical scavenging | In vitro | High radical scavenging activity | [6] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Murine models | Inhibition of cytokine production | Not specified in snippets |
| Neuroprotective | Oxidative stress-induced neurodegeneration | In vitro/In vivo models | Protective effects observed | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for assays commonly used to evaluate the biological activities of aucubin and vanillic acid.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Objective: To determine the free radical scavenging activity of a compound.
-
Methodology:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of the test compound (e.g., aucubin or vanillic acid) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated relative to a control.[6]
-
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages (Anti-inflammatory Activity)
-
Objective: To assess the anti-inflammatory potential of a compound by measuring its effect on NO production in stimulated immune cells.
-
Methodology:
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
After an incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The inhibitory effect of the compound on NO production is calculated.
-
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of aucubin and vanillic acid is essential. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways they modulate.
Aucubin's Proposed Anti-inflammatory Signaling Pathway
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) A Review of the Pharmacological Characteristics of Vanillic Acid (2021) | Ashwini Ingole | 43 Citations [scispace.com]
- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of liposomal vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 10-O-Vanilloylaucubin: An Analysis of a Knowledge Gap
Despite significant interest in the therapeutic potential of natural compounds, a comprehensive pharmacological profile of 10-O-Vanilloylaucubin remains elusive. A thorough review of scientific literature reveals a notable absence of dedicated studies on this specific iridoid glycoside ester. Consequently, detailed quantitative data, established experimental protocols, and defined signaling pathways for this compound are not currently available.
This in-depth technical guide aims to address this knowledge gap by first acknowledging the lack of direct evidence and then providing a detailed overview of the known pharmacological effects of its constituent molecules: aucubin and the vanilloyl moiety. This analysis serves as a foundational resource for researchers, scientists, and drug development professionals, offering a starting point for future investigations into the potential therapeutic activities of this compound.
The Parent Compound: Aucubin's Diverse Biological Activities
Aucubin, an iridoid glycoside, has been the subject of extensive research, revealing a broad spectrum of pharmacological effects. In vitro and in vivo studies have demonstrated its potential as an anti-inflammatory, antioxidant, antifibrotic, antimicrobial, and neuroprotective agent[1][2][3][4].
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory properties of aucubin are well-documented. It has been shown to suppress the production of pro-inflammatory mediators. The antioxidant activity of aucubin is attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes[1][4].
Hepatoprotective and Neuroprotective Potential
Aucubin has demonstrated significant hepatoprotective effects in various experimental models. Its neuroprotective properties are also a key area of investigation, with studies suggesting its potential in mitigating neuronal damage[1][2][3].
The Acyl Moiety: Insights from Vanillic Acid and Vanillyl Alcohol
The vanilloyl group is an ester of vanillic acid. While direct data on the pharmacological impact of this specific esterification on aucubin is unavailable, the known biological activities of vanillic acid and the related compound vanillyl alcohol can offer valuable insights.
Antioxidant and Anti-inflammatory Properties
Vanillic acid and vanillyl alcohol are known for their antioxidant and anti-inflammatory activities. A novel synthesized glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside, has been shown to possess good antioxidant activity[5]. This suggests that the vanilloyl moiety in this compound could contribute to or enhance the inherent antioxidant potential of the parent aucubin molecule.
Future Directions and the Path Forward
The lack of specific pharmacological data for this compound underscores a significant area for future research. The documented activities of both aucubin and the vanilloyl-related compounds strongly suggest that this compound could possess a unique and potent pharmacological profile.
Future research should focus on the following:
-
Isolation and Synthesis: Developing efficient methods for the isolation of this compound from natural sources or its chemical synthesis is a critical first step[6][7][8].
-
In Vitro and In Vivo Studies: Comprehensive in vitro and in vivo studies are necessary to elucidate the specific pharmacological effects of this compound. These should include assessments of its anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective activities.
-
Mechanistic Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts its effects is crucial for understanding its therapeutic potential.
Conclusion
While a detailed technical guide on the core pharmacological effects of this compound cannot be constructed from the currently available scientific literature, an analysis of its constituent parts provides a strong rationale for its investigation. The combined potential of aucubin's diverse biological activities and the antioxidant properties of the vanilloyl moiety suggests that this compound is a promising candidate for further pharmacological research. This document serves to highlight this knowledge gap and to encourage the scientific community to explore the therapeutic potential of this intriguing natural compound.
Visualizing the Research Gap
The following diagram illustrates the current state of knowledge, highlighting the known information for the constituent parts and the missing data for the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside: study of enzymatic synthesis, in vitro digestion and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Isolation and characterization of new phenolic siderophores with antimicrobial properties from Pseudomonas sp. UIAU-6B [beilstein-journals.org]
- 7. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro | MDPI [mdpi.com]
- 8. Synthesis and evaluation of in vitro biological activity of 4-substituted arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 10-O-Vanilloylaucubin
Foreword for Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive framework for evaluating the in vitro antioxidant potential of 10-O-Vanilloylaucubin. It is important to note that while its parent compound, aucubin, has been the subject of various studies regarding its biological activities, including antioxidant effects, specific peer-reviewed data on the quantitative antioxidant capacity of this compound is not extensively available in the public domain.[1][2][3]
Therefore, this guide serves a dual purpose: first, to summarize the known antioxidant properties of the foundational compound, aucubin, and second, to provide a detailed set of standardized experimental protocols and data presentation frameworks that researchers can directly apply to investigate this compound. The methodologies and potential signaling pathways described herein are industry-standard approaches for characterizing novel antioxidant compounds.
Overview of Aucubin and its Derivatives as Antioxidants
Aucubin is an iridoid glycoside found in various plants, including Aucuba japonica and species of Eucommia and Plantago.[4] It has demonstrated a wide range of pharmacological activities, such as anti-inflammatory, neuroprotective, and hepatoprotective effects, many of which are linked to its antioxidant properties.[2][3] The antioxidant activity of aucubin and its derivatives stems from their ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in numerous degenerative diseases.[2][5] The derivatization of aucubin, such as the addition of a vanilloyl group to form this compound, is a chemical strategy often employed to potentially enhance its biological activity.
Quantitative Data Presentation for Antioxidant Activity
To ensure clarity and comparability of results, all quantitative data from in vitro antioxidant assays should be systematically organized. The following tables provide a standardized format for presenting results from common antioxidant assays. Researchers investigating this compound can use these templates to structure their findings.
Table 1: Free Radical Scavenging Activity
| Compound | Assay | Concentration Range (µg/mL) | IC₅₀ (µg/mL) ± SD | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µg/mL) ± SD |
| This compound | DPPH | User Defined | User Defined | User Defined |
| This compound | ABTS | User Defined | User Defined | User Defined |
| Aucubin (Reference) | DPPH | User Defined | User Defined | User Defined |
| Aucubin (Reference) | ABTS | User Defined | User Defined | User Defined |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Reducing Power Assays
| Compound | Assay | Concentration Range (µg/mL) | Absorbance at Max Wavelength (e.g., 700 nm for FRAP) | TEAC Value (µM Trolox Equivalents/µg compound) ± SD |
| This compound | FRAP | User Defined | User Defined | User Defined |
| This compound | CUPRAC | User Defined | User Defined | User Defined |
| Aucubin (Reference) | FRAP | User Defined | User Defined | User Defined |
TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in relation to Trolox, a water-soluble analog of vitamin E.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[6][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (99.5%)[8]
-
This compound (test sample)
-
Ascorbic acid or Trolox (positive control)[9]
-
96-well microplate[9]
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color and should be freshly prepared and protected from light.[6]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock solution (e.g., 1, 10, 25, 50, 100 µg/mL).[9] Prepare identical dilutions for the positive control.
-
Assay Reaction:
-
Incubation: Incubate the microplate in the dark at room temperature (25°C) for 30 minutes.[8]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11]
Materials:
-
ABTS
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (test sample)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 (±0.02) at 734 nm.[13]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Assay Reaction:
-
Add 10 µL of the sample or standard dilution to each well.
-
Add 190 µL of the ABTS•+ working solution.[14]
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[11][15]
-
Measurement: Read the absorbance at 734 nm.[13]
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[16]
Materials:
-
Acetate buffer (300 mM, pH 3.6)[17]
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)[17]
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)[17]
-
This compound (test sample)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18][19] Warm this solution to 37°C before use.[16]
-
Sample and Standard Preparation: Prepare a series of dilutions for the test sample. For the standard curve, prepare a series of dilutions of FeSO₄ (e.g., 100 to 2000 µM).
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.[16][18]
-
Calculation: Calculate the FRAP value by comparing the absorbance of the sample with the standard curve constructed using the FeSO₄ solutions. The results are typically expressed as µM ferrous equivalents or Trolox equivalents.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Experimental Workflow Diagrams
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Potential Antioxidant Signaling Pathway
Antioxidants can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. The PI3K/Akt pathway is one such critical pathway involved in cellular defense against oxidative stress.[21][22]
Caption: Potential PI3K/Akt signaling pathway for antioxidant gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 5. Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. zen-bio.com [zen-bio.com]
- 16. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 20. assaygenie.com [assaygenie.com]
- 21. Antioxidant Blueberry Anthocyanins Induce Vasodilation via PI3K/Akt Signaling Pathway in High-Glucose-Induced Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Preliminary Anti-inflammatory Studies of 10-O-Vanilloylaucubin: A Technical Guide
Disclaimer: This document summarizes the predicted preliminary anti-inflammatory properties of 10-O-Vanilloylaucubin based on available scientific literature for its core constituent, aucubin. Direct experimental data for this compound is limited, and this guide is intended to provide a foundational understanding for research and development professionals.
Abstract
This compound is an iridoid glycoside that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the hypothesized anti-inflammatory effects of this compound, drawing upon the established bioactivity of its parent compound, aucubin. This document details the likely molecular mechanisms, presents quantitative data from related studies in a structured format, outlines relevant experimental protocols for future research, and visualizes key signaling pathways. The primary audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are exploring novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a critical component of the body's defense mechanism. However, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory compounds is a significant focus of pharmaceutical research. This compound, a naturally occurring iridoid glycoside, represents a promising candidate for investigation. As a conjugate of aucubin and a vanilloyl group, its anti-inflammatory potential is hypothesized to be significant, building upon the known activities of aucubin.
Molecular Mechanism of Action
Based on studies of aucubin, this compound is predicted to exert its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Aucubin has been shown to inhibit this process by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[1][2][3][4] This leads to a downstream reduction in the expression of inflammatory cytokines and enzymes.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), are also key players in inflammation. Aucubin has been observed to suppress the phosphorylation and activation of ERK, which is involved in the inflammatory response in various cell types.[1][5] By inhibiting this pathway, this compound could potentially reduce the expression of inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize quantitative data from studies on aucubin, which serve as a proxy for the expected activity of this compound.
| Table 1: Inhibition of Pro-inflammatory Mediators by Aucubin | ||
| Mediator | Cell Line | Inhibitory Effect |
| TNF-α | RAW 264.7 macrophages | IC50 of 9.2 µM (for hydrolyzed aucubin)[2][6] |
| IL-6 | 3T3-L1 adipocytes | Significant inhibition of secretion and mRNA synthesis[1] |
| MCP-1 | 3T3-L1 adipocytes | Significant inhibition of secretion and mRNA synthesis[1] |
| Nitric Oxide (NO) | Rat articular chondrocytes | Suppression of IL-1β-induced production[7] |
| iNOS | Rat articular chondrocytes | Down-regulation of IL-1β-induced gene and protein expression[7] |
| COX-2 | Murine chondrocytes | Prevention of expression[3][8] |
| Table 2: Effects of Aucubin on Signaling Pathways | ||
| Pathway Component | Cell Line/Model | Observed Effect |
| NF-κB Nuclear Translocation | RAW 264.7 macrophages | 55% inhibition[2] |
| IκBα Degradation | 3T3-L1 adipocytes | Suppression[1] |
| ERK Activation | 3T3-L1 adipocytes | Suppression[1] |
| IKKα/β Phosphorylation | Murine chondrocytes | Inhibition[3][8] |
| p65 Phosphorylation | Murine chondrocytes | Inhibition[3][8] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).[9] Allow cells to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).[9][10]
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic concentrations of this compound.
-
Procedure: After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[10] Remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the inhibition of NO production.
-
Procedure: Collect the cell culture supernatant after treatment. Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[11][12] After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.[13]
Cytokine Measurement (ELISA)
-
Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Procedure: Collect the cell culture supernatant after treatment. Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions to quantify the concentration of specific cytokines.
Western Blot Analysis
-
Objective: To analyze the protein expression and phosphorylation status of key signaling molecules (e.g., IκBα, p-ERK, p-p65).
-
Procedure: Lyse the treated cells and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with specific primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK (ERK) Signaling Pathway Modulation.
Caption: Experimental Workflow.
Conclusion and Future Directions
The preliminary analysis based on the known anti-inflammatory properties of aucubin suggests that this compound is a strong candidate for further investigation as a novel anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear roadmap for elucidating the specific in vitro and in vivo efficacy of this compound. Future studies should focus on direct experimental validation of these hypotheses, including dose-response studies, in vivo animal models of inflammation, and a detailed exploration of its effects on a wider range of inflammatory mediators and signaling cascades. Such research will be crucial in determining the therapeutic potential of this compound for the treatment of inflammatory diseases.
References
- 1. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. florajournal.com [florajournal.com]
- 8. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of 10-O-Vanilloylaucubin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-O-Vanilloylaucubin, an iridoid glycoside isolated from medicinal plants of the Vitex genus, has emerged as a compound of interest for its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential as an analgesic, anti-inflammatory, and antioxidant agent. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes putative signaling pathways to facilitate further research and drug development efforts. While direct mechanistic studies on this compound are limited, this guide draws inferences from the known mechanisms of its constituent moieties, aucubin and vanillic acid, to propose potential therapeutic targets and pathways for future investigation.
Introduction
This compound is a natural product derived from plants such as Vitex trifolia and Vitex rotundifolia, which have a history of use in traditional medicine. Structurally, it is an ester of aucubin, an iridoid glycoside, and vanillic acid, a phenolic acid. This unique combination suggests a multi-faceted pharmacological profile, leveraging the biological activities of both parent molecules. This guide aims to consolidate the existing scientific literature on this compound and provide a foundational resource for researchers exploring its therapeutic applications.
Biological Activities and Therapeutic Potential
Current research indicates that this compound possesses several key biological activities that are relevant to therapeutic development.
Analgesic Effects
Studies have demonstrated the analgesic properties of this compound in preclinical models of pain.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory activity, suggesting its potential in treating inflammatory conditions. This is supported by its ability to inhibit key inflammatory mediators.
Antioxidant Effects
The presence of a vanilloyl group suggests that this compound may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. While direct, robust quantitative data for the pure compound is still emerging, its isolation from plants with known antioxidant activity supports this potential.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Analgesic Activity of this compound
| Experimental Model | Species | Administration Route | Dose (mg/kg) | Effect | Reference |
| Acetic acid-induced writhing | Mice | Oral | 25 | Significant writhing inhibition | [1] |
| Acetic acid-induced writhing | Mice | Oral | 50 | 20% analgesic effect (p < 0.05) | [2] |
Table 2: Anti-inflammatory Activity of this compound
| Experimental Model | Cell Line | Parameter Measured | Concentration | Effect | Reference |
| LPS-induced inflammation | RAW 264.7 macrophages | Nitric Oxide Production | IC₅₀: 88.51 μM | Moderate inhibition | [3] |
| LPS-induced inflammation | Not specified | IL-8 Production | 100 μM | 55.6% inhibition | [3] |
Proposed Mechanisms of Action and Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are not yet available. However, based on the known mechanisms of its components, aucubin and vanillic acid, we can propose potential pathways that warrant investigation.
Inhibition of the NF-κB Signaling Pathway
Both aucubin and vanillic acid are known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. It is highly probable that this compound shares this mechanism.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway
Vanillic acid has been shown to suppress the mitogen-activated protein kinase (MAPK) pathway, which is also critically involved in inflammation. This presents another plausible target for this compound.
Caption: Proposed modulation of the MAPK signaling pathway.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the provided information, the following outlines the general methodologies likely employed.
Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)
This is a standard in vivo model for screening peripheral analgesic activity.
Caption: Workflow for the acetic acid-induced writhing test.
-
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing). Analgesic compounds reduce the frequency of these writhes.
-
General Procedure:
-
Animals (typically mice) are fasted overnight with free access to water.
-
Animals are randomly divided into control and treatment groups.
-
The test compound (this compound) or vehicle is administered orally.
-
After a specific absorption period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
The number of writhes is counted for a defined period (e.g., 20-30 minutes).
-
The percentage of inhibition of writhing is calculated relative to the control group.
-
Anti-inflammatory Activity Assessment (Nitric Oxide Production in Macrophages)
This is a common in vitro assay to screen for anti-inflammatory potential.
Caption: Workflow for the nitric oxide production assay.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). Anti-inflammatory compounds inhibit this process. NO is unstable and is measured as its stable metabolite, nitrite.
-
General Procedure:
-
RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
LPS is added to the culture medium to induce inflammation.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The amount of nitrite in the supernatant is quantified using the Griess reagent.
-
The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated.
-
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated analgesic and anti-inflammatory properties. The available data, though limited, provide a strong rationale for its further investigation as a potential therapeutic agent. Future research should focus on:
-
Elucidating the precise molecular mechanisms of action: Direct investigation into the effects of this compound on the NF-κB, MAPK, and other relevant signaling pathways is crucial.
-
Comprehensive in vivo studies: Evaluation of its efficacy in various animal models of inflammatory diseases and pain is necessary to establish its therapeutic potential.
-
Pharmacokinetic and toxicological profiling: Understanding the absorption, distribution, metabolism, excretion, and safety profile of this compound is essential for its development as a drug candidate.
-
Structure-activity relationship studies: Synthesis and evaluation of analogues could lead to the identification of more potent and selective compounds.
This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The convergence of its analgesic, anti-inflammatory, and potential antioxidant activities makes it a compelling candidate for further exploration in the quest for novel therapeutics.
References
- 1. florajournal.com [florajournal.com]
- 2. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
10-O-Vanilloylaucubin CAS number and chemical information
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-O-Vanilloylaucubin, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and while specific quantitative bioactivity data is limited in publicly available literature, this document outlines the standard experimental protocols used to evaluate its potential analgesic, anticancer, and antioxidant activities. Furthermore, it explores the hypothetical involvement of key signaling pathways, such as NF-κB and MAPK, that are often modulated by similar natural products.
Chemical Information
This compound is classified as an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Its chemical structure is characterized by the presence of a vanilloyl group attached to the aucubin backbone.
| Property | Value | Citation |
| CAS Number | 193969-08-3 | [1] |
| Molecular Formula | C₂₃H₂₈O₁₂ | [1] |
| Molecular Weight | 496.465 g/mol | [1] |
| Class | Iridoid Glycoside | |
| Solubility | Soluble in DMSO | |
| Storage | Short term at 0°C, Long term at -20°C (desiccated) |
Potential Biological Activities and Experimental Protocols
While specific quantitative data for this compound is not extensively available, its structural class suggests potential analgesic, anticancer, and antioxidant properties. The following sections detail the standard experimental methodologies employed to assess these activities.
Analgesic Activity
The analgesic potential of compounds like this compound is often evaluated using the acetic acid-induced writhing test in mice.
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Model: Male Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping: Mice are randomly divided into control, standard, and test groups.
-
Administration:
-
The control group receives the vehicle (e.g., normal saline).
-
The standard group receives a known analgesic drug (e.g., diclofenac sodium).
-
The test group(s) receive varying doses of this compound.
-
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) post-administration, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula:
% Inhibition = [(Mean number of writhes in control - Mean number of writhes in test group) / Mean number of writhes in control] x 100
A workflow for the writhing test is illustrated below.
Anticancer Activity
The cytotoxicity of this compound against cancer cell lines can be determined using the MTT assay. A study has shown that at a concentration of 20 µM, this compound did not exhibit cytotoxic effects against human lung cancer cells (PC9)[2].
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound and a positive control (e.g., doxorubicin) for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
The logical flow of the MTT assay is depicted in the diagram below.
Antioxidant Activity
The antioxidant capacity of this compound can be assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Solutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared at various concentrations.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with the sample solutions.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Experimental Protocol: ABTS Radical Scavenging Assay
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).
-
Sample Reaction: The pre-formed ABTS•+ solution is mixed with different concentrations of this compound and a standard antioxidant.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Data Analysis: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
A generalized workflow for in vitro antioxidant assays is presented below.
Potential Signaling Pathway Interactions
While direct evidence is currently lacking for this compound, many natural products with anti-inflammatory and anticancer properties exert their effects by modulating key cellular signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer drug development. It is plausible that this compound could inhibit this pathway.
A simplified hypothetical representation of this compound's potential inhibition of the NF-κB pathway is shown below.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. It is conceivable that this compound could modulate MAPK signaling.
The diagram below illustrates a potential point of intervention for this compound within a generalized MAPK pathway.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery. While preliminary data on its cytotoxicity is available, there is a clear need for comprehensive studies to quantify its analgesic and antioxidant activities and to elucidate its precise mechanisms of action, particularly its effects on key signaling pathways like NF-κB and MAPK. The experimental protocols and hypothetical pathway interactions outlined in this guide provide a framework for future research in this area.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 10-O-Vanilloylaucubin
This technical guide provides a comprehensive overview of the solubility of this compound, an iridoid glycoside with potential therapeutic applications. Understanding the solubility of this compound is critical for its study and development as a potential pharmaceutical agent. This document outlines its known solubility, expected solubility based on its chemical class, and standard protocols for experimental solubility determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 193969-08-3 |
| Molecular Formula | C23H28O12 |
| Molecular Weight | 496.5 g/mol |
Solubility Profile of this compound
Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, based on available data and the general characteristics of iridoid glycosides, a solubility profile can be summarized.
Table of Known and Expected Solubility
| Solvent | Type | Known/Expected Solubility | Notes |
| DMSO | Polar Aprotic | Soluble[1] | A stock solution of at least 10 mM can be prepared.[1] To enhance solubility, warming to 37°C and ultrasonication can be employed.[1] |
| Water | Polar Protic | Expected to be soluble | Iridoid glycosides like aucubin and catalpol are efficiently extracted with hot water, indicating good solubility.[2][3] |
| Methanol | Polar Protic | Expected to be soluble | 50% aqueous methanol is used for extracting iridoid glycosides.[4] |
| Ethanol | Polar Protic | Expected to be soluble | Ethanol is a common solvent for iridoid glycosides, though it may be less efficient for extraction than water or methanol.[2][3] |
| n-Butanol | Polar Protic | Expected to have moderate solubility | n-Butanol fractions are often rich in iridoid glycosides during phytochemical separation.[5] |
| Acetonitrile | Polar Aprotic | Expected to have moderate solubility | Often used in reversed-phase HPLC for the analysis of iridoid glycosides. |
| Ethyl Acetate | Moderately Polar | Expected to have low solubility | Generally, iridoid glycosides exhibit lower solubility in less polar solvents. |
| Dichloromethane | Nonpolar | Expected to have low to negligible solubility | Used in two-phase solvent systems for countercurrent chromatography, suggesting partitioning behavior rather than high solubility.[6] |
| Hexane | Nonpolar | Expected to be insoluble | Iridoid glycosides are generally insoluble in nonpolar solvents. |
The principle of "like dissolves like" is fundamental in predicting the solubility of a compound.[7] this compound, as an iridoid glycoside, possesses multiple hydroxyl groups and a glycosidic linkage, making it a polar molecule. Therefore, it is expected to be more soluble in polar solvents that can form hydrogen bonds, such as water, alcohols, and DMSO. Its solubility is likely to be limited in nonpolar solvents like hexane and dichloromethane.
Experimental Protocol for Solubility Determination
For researchers seeking to quantify the solubility of this compound, the shake-flask method is a widely accepted and reliable technique.[7][8]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Glass vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution : Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.[8]
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[7]
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter.[7]
-
Quantification : Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated HPLC method.
-
Data Reporting : The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]
Experimental Workflow Diagram
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature : The solubility of most solid compounds, including this compound, is expected to increase with temperature.[9]
-
pH : As a neutral glycoside, the aqueous solubility of this compound is not expected to be significantly influenced by pH. However, extreme pH values could potentially lead to hydrolysis of the glycosidic or ester linkages, affecting its stability and apparent solubility.
-
Purity of the Compound : The presence of impurities can affect the measured solubility.[8]
-
Crystalline Form : Different polymorphic forms of a compound can exhibit different solubilities.
Logical Relationship of Solubility
The solubility of this compound is governed by its molecular structure and the properties of the solvent. The following diagram illustrates the "like dissolves like" principle as it applies to this molecule.
Caption: "Like Dissolves Like" principle for this compound solubility.
Conclusion
While specific quantitative solubility data for this compound is not widely available, its chemical structure as a polar iridoid glycoside suggests good solubility in polar solvents like DMSO, water, and lower alcohols, and poor solubility in nonpolar organic solvents. For drug development and research purposes, it is crucial to experimentally determine the solubility in relevant solvent systems. The standardized shake-flask method provides a robust protocol for obtaining this critical data. Further studies are warranted to establish a comprehensive solubility profile of this compound in various pharmaceutically acceptable solvents.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 10-O-Vanilloylaucubin Under Various Conditions: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals interested in the stability and handling of 10-O-Vanilloylaucubin.
Introduction to this compound
This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoid glycosides are known for their wide range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1] Understanding the stability of this compound is crucial for its extraction, purification, formulation, and for ensuring the reproducibility of biological assays.
Stability of Structurally Related Iridoid Glycosides
A systematic study on the stability of six iridoid glycosides from the seed meal of Eucommia ulmoides provides valuable insights into how this compound might behave under different conditions.[2] The stability of these compounds was assessed under varying temperatures and pH levels.[2][3]
Data Presentation: Stability of Iridoid Glycosides from Eucommia ulmoides
The following tables summarize the degradation of six iridoid glycosides after 30 hours of incubation under different temperature and pH conditions. The degradation degree (P) is a measure of instability.
Table 1: Effect of Temperature on the Stability of Iridoid Glycosides
| Compound | Degradation (P%) at 25°C | Degradation (P%) at 40°C | Degradation (P%) at 60°C | Degradation (P%) at 80°C | Degradation (P%) at 100°C |
| Geniposidic acid (GPA) | Low | Low | Low | Low | Low |
| Scyphiphin D (SD) | Low | Low | Low | Low | Low |
| Ulmoidoside A (UA) | Low | Low | Low | Low | Low |
| Ulmoidoside B (UB) | Low | Low | Moderate | High | Very High |
| Ulmoidoside C (UC) | Low | Low | Low | Low | Low |
| Ulmoidoside D (UD) | Low | Low | Moderate | High | Very High |
Data extrapolated from a study on iridoid glycosides from Eucommia ulmoides.[2][4] "Low," "Moderate," "High," and "Very High" are qualitative descriptors based on the reported degradation data.
Table 2: Effect of pH on the Stability of Iridoid Glycosides
| Compound | Degradation (P%) at pH 2 | Degradation (P%) at pH 4 | Degradation (P%) at pH 6 | Degradation (P%) at pH 8 | Degradation (P%) at pH 10 | Degradation (P%) at pH 12 |
| Geniposidic acid (GPA) | Low | Low | Low | Low | Low | Low |
| Scyphiphin D (SD) | Low | Low | Low | Low | Moderate | High |
| Ulmoidoside A (UA) | Low | Low | Low | Low | Moderate | High |
| Ulmoidoside B (UB) | High | Low | Low | Moderate | High | Very High |
| Ulmoidoside C (UC) | Low | Low | Low | Low | Moderate | High |
| Ulmoidoside D (UD) | High | Low | Low | Moderate | High | Very High |
Data extrapolated from a study on iridoid glycosides from Eucommia ulmoides.[2][4] "Low," "Moderate," "High," and "Very High" are qualitative descriptors based on the reported degradation data.
Based on these findings, it can be inferred that this compound, as an iridoid glycoside, is likely to be relatively stable at neutral and slightly acidic pH and at moderate temperatures. However, it may be susceptible to degradation under strong acidic, strong alkaline, and high-temperature conditions.[2][3]
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5]
3.1. General Protocol for Forced Degradation Studies
Forced degradation studies should expose this compound to various stress conditions to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[6]
-
Hydrolytic Degradation:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and alkaline (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Collect samples at various time intervals.
-
Analyze the samples by HPLC or UPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber.
-
At each temperature, collect samples at different time points.
-
Dissolve the samples in a suitable solvent and analyze by HPLC or UPLC.
-
-
Photostability Testing:
-
Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC or UPLC.
-
3.2. Recommended Analytical Method: UPLC-PDA
An Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA) is a suitable method for stability testing.
-
Column: ACQUITY UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 μm) or equivalent.[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: Monitor at a relevant wavelength for this compound (e.g., 237 nm for similar iridoid glycosides).[2]
-
Injection Volume: 2 μL.[2]
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound.
Potential Signaling Pathways
Iridoid glycosides from Eucommia ulmoides have demonstrated anti-inflammatory effects by inhibiting nitrite production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[2][3] A key anti-inflammatory cytokine is Interleukin-10 (IL-10), which plays a central role in regulating inflammatory responses.[7] The IL-10 signaling pathway is a plausible target for the anti-inflammatory action of this compound.
IL-10 Signaling Pathway
IL-10 exerts its anti-inflammatory effects by binding to its receptor (IL-10R), which activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[8][9] This leads to the transcription of anti-inflammatory genes and the suppression of pro-inflammatory cytokine production.[7][10]
Caption: Simplified diagram of the IL-10 anti-inflammatory signaling pathway.
Conclusion
While direct stability data for this compound is currently lacking, the information available for structurally similar iridoid glycosides from Eucommia ulmoides suggests that it is likely stable under moderate temperature and pH conditions but may degrade in harsh acidic, alkaline, or high-temperature environments. For definitive stability profiling, it is imperative to conduct comprehensive forced degradation studies using a validated stability-indicating analytical method such as UPLC-PDA. The anti-inflammatory activity observed in related compounds suggests that the IL-10 signaling pathway is a relevant area of investigation for elucidating the mechanism of action of this compound. This guide provides a framework for researchers to design and execute robust stability and bioactivity studies for this promising natural product.
References
- 1. Health-Promoting Properties of Eucommia ulmoides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. A network map of Interleukin-10 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-10 Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Interleukin 10 Transcriptional Regulation in Inflammation and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-O-Vanilloylaucubin and its Relationship with other Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-O-Vanilloylaucubin is a naturally occurring iridoid glycoside, an ester derivative of the well-studied aucubin, featuring a vanilloyl moiety at the 10-position. This modification is anticipated to significantly influence its physicochemical properties and biological activities, distinguishing it from other iridoid glycosides. This technical guide provides a comprehensive overview of this compound, detailing its structural relationship with parent compounds, its inferred biological activities, and a framework for its experimental investigation. Drawing parallels from aucubin and vanillic acid, this document outlines potential signaling pathways and provides hypothetical experimental protocols for its isolation, characterization, and bioactivity assessment, thereby serving as a foundational resource for future research and drug discovery initiatives.
Introduction: The Iridoid Glycoside Family
Iridoid glycosides are a large and diverse group of monoterpenoid natural products characterized by a cyclopenta[c]pyran skeleton.[1][2] They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects.[3][4] The core iridoid structure is often glycosylated, typically with glucose, which enhances its stability and bioavailability.[4] Further structural diversity is achieved through modifications such as esterification, which can significantly modulate the compound's pharmacological profile.[4]
This compound: A Structural Perspective
This compound is structurally defined by its two key components: the iridoid glycoside aucubin and the phenolic compound vanillic acid, linked via an ester bond at the C-10 position of the aucubin core.
-
Aucubin Core: Aucubin is a well-researched iridoid glycoside known for its anti-inflammatory, antioxidant, and hepatoprotective properties.[5] Its biosynthesis originates from geranyl pyrophosphate (GPP) through a series of enzymatic reactions involving cyclization to form the characteristic iridoid skeleton.[1]
-
Vanilloyl Moiety: Vanillic acid, a derivative of vanillin, is a phenolic acid with established antioxidant, anti-inflammatory, and antimicrobial activities.[6][7][8] The presence of this moiety is expected to enhance the lipophilicity and antioxidant potential of the parent aucubin molecule.
The relationship of this compound to other iridoid glycosides is primarily through the shared aucubin core. Variations in the esterifying acid at the C-10 position would give rise to a series of related compounds with potentially different biological activities.
Physicochemical Properties
While specific experimental data for this compound is limited, its physicochemical properties can be inferred from its structure.
| Property | Inferred Value/Characteristic | Reference |
| Molecular Formula | C23H28O12 | [6] |
| Molecular Weight | 496.465 g/mol | [6] |
| Solubility | Expected to have moderate solubility in polar organic solvents like methanol and ethanol, and limited solubility in water. The vanilloyl group may increase its solubility in less polar solvents compared to aucubin. | Inferred |
| Stability | The ester linkage may be susceptible to hydrolysis under acidic or basic conditions. | Inferred |
Biosynthesis of the Aucubin Core
The biosynthesis of aucubin, the core of this compound, is a multi-step enzymatic process starting from geranyl pyrophosphate (GPP). The pathway involves cyclization to form the iridoid ring system, followed by a series of oxidations, hydroxylations, and glycosylation. The final step to yield this compound would be the esterification of aucubin with vanillic acid, a reaction likely catalyzed by a specific acyltransferase.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hypoglycemic activity and structure-activity relationship of iridoidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of 10-O-Vanilloylaucubin from Vitex Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-O-Vanilloylaucubin is an iridoid glycoside found in various species of the Vitex genus, including Vitex negundo and Vitex trifolia. Iridoids are a class of secondary metabolites known for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant properties. The vanilloyl moiety attached to the aucubin core suggests potential for significant biological activity, making this compound a compound of interest for drug discovery and development. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from Vitex species, along with insights into its potential mechanism of action.
Quantitative Data Summary
The following table summarizes quantitative data related to the extraction and activity of compounds from Vitex species, providing a reference for expected yields and biological potency.
| Parameter | Species | Plant Part | Extraction Method | Solvent | Compound | Yield/Activity | Reference |
| Compound Content | Viticis Fructus | Fruit | Mixed Matrix Solid-Phase Dispersion | Methanol | This compound | 38 µg/mL in stock solution | [1] |
| NO Inhibitory Activity | Vitex trifolia L. | - | - | - | (1S, 5S,6R,9R)-10-O-p-hydroxybenzoyl-5,6β-dihydroxy iridoid 1-O-β-D-glucopyranoside | IC50 value of 90.05 μM | [2] |
| Anti-inflammatory Activity | Vanillic Acid | - | - | - | Vanillic Acid | Inhibition of pro-inflammatory cytokine production and NFκB activation | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Vitex Leaves
This protocol details the extraction of this compound from the leaves of Vitex species using a methanol-based extraction method.
Materials:
-
Dried and powdered leaves of Vitex species
-
Methanol (HPLC grade)
-
Soxhlet apparatus[4]
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
Procedure:
-
Weigh 100 g of dried, powdered Vitex leaves and place them in a thimble for the Soxhlet apparatus.[4]
-
Extract the plant material with 500 mL of methanol in the Soxhlet apparatus for 6-8 hours.[4]
-
After extraction, allow the solution to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove any solid plant material.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude methanol extract.
-
Store the crude extract at 4°C in a desiccator until further purification.
Protocol 2: Isolation and Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude methanol extract using column chromatography.
Materials:
-
Crude methanol extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography[5]
-
Glass column
-
Solvent system: A gradient of Chloroform and Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for visualization
Procedure:
-
Column Preparation:
-
Sample Loading:
-
Dissolve a portion of the crude methanol extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50 v/v chloroform:methanol).
-
Collect fractions of equal volume (e.g., 20 mL) continuously.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates using a chloroform:methanol solvent system (e.g., 9:1 or 8:2 v/v).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
-
Final Purification:
-
Concentrate the combined fractions using a rotary evaporator to obtain the purified this compound.
-
The purity of the isolated compound can be further assessed by HPLC.
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analytical HPLC method for the quantification of this compound.
Materials and Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase A: 0.4% (v/v) formic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
This compound standard
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the purified compound or crude extract.
-
Dissolve the sample in methanol and sonicate for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 250 mm × 4.6 mm, 5 µm[1]
-
Mobile Phase: Gradient elution with 0.4% formic acid in water (A) and acetonitrile (B) as follows:
-
0-6 min: 15-17% B
-
6-15.8 min: 17-20% B
-
15.8-18 min: 20-25% B
-
18-20 min: 25% B
-
20-38 min: 25-43% B
-
38-42 min: 43% B
-
42-50 min: 43-60% B
-
50-52 min: 60-100% B[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 10 µL[1]
-
Detection: 270 nm[1]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Proposed Signaling Pathway and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway of this compound
Based on the known activities of its constituent, vanillic acid, and other related iridoids, this compound is proposed to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Experimental Workflow for Extraction and Isolation
The following diagram illustrates the workflow for the extraction and isolation of this compound from Vitex species.
Caption: Workflow for the extraction and isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro [mdpi.com]
- 3. Two inhibitors of pro-inflammatory cytokine release, interleukin-10 and interleukin-4, have contrasting effects on release of soluble p75 tumor necrosis factor receptor by cultured monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols for High-Yield Extraction of 10-O-Vanilloylaucubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-O-Vanilloylaucubin is an iridoid glycoside that has garnered interest within the scientific community for its potential biological activities. As a derivative of aucubin, it is characterized by the addition of a vanilloyl group, which influences its polarity and, consequently, its extraction characteristics. This document provides detailed protocols for high-yield extraction of this compound from its primary botanical source, Galium aparine L. (Cleavers), a member of the Rubiaceae family. The methodologies described are based on established phytochemical extraction techniques for iridoid glycosides from Galium species and related plant families.
Chemical Properties of this compound
-
Molecular Formula: C₂₃H₂₈O₁₂
-
Molecular Weight: 496.46 g/mol
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO), indicating a polar nature.
-
Structure: A glycosidic iridoid with a vanilloyl ester linkage.
Understanding the polar nature of this compound is critical for selecting an appropriate extraction solvent to achieve a high yield.
Recommended Extraction Methodologies
Based on phytochemical studies of Galium aparine and the general principles of iridoid glycoside extraction, two primary methods are recommended: Ultrasound-Assisted Extraction (UAE) and Soxhlet Extraction. The choice of method may depend on the available equipment, desired extraction time, and solvent volume.
1. Ultrasound-Assisted Extraction (UAE) with Aqueous Ethanol
Ultrasound-assisted extraction is a modern and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby increasing extraction yield and reducing extraction time and temperature. For iridoid glycosides, a hydroethanolic solvent is often optimal.
2. Soxhlet Extraction with Methanol
Soxhlet extraction is a classical and exhaustive extraction method. While it is time and solvent-intensive, it can be very effective for compounds that are not heat-labile. Methanol has been shown to be an effective solvent for extracting a broad range of polar compounds from Galium aparine.[1]
Quantitative Data Summary
While specific yield data for this compound is not extensively reported in the literature, the following table summarizes the total iridoid, polyphenol, and flavonoid content from Galium aparine extracts using different solvents and methods. This data provides a valuable reference for selecting an appropriate extraction strategy to maximize the yield of polar compounds like this compound.
| Extraction Method | Solvent | Total Iridoids (mg AE/g) | Total Polyphenols (mg GAE/g) | Total Flavonoids (mg QE/g) | Reference |
| Maceration | 50% Ethanol | 36.6 ± 2.2 | 20.5 ± 0.7 | 5.9 ± 0.3 | [2] |
| Maceration | 80% Ethanol | 28.9 ± 1.5 | 22.1 ± 0.9 | 6.8 ± 0.4 | [2] |
| Maceration | 50% Acetone | 25.7 ± 1.8 | 25.1 ± 0.8 | 7.3 ± 0.5 | [2] |
| Soxhlet | Methanol | Not Reported | 825.4 | 131.827 | [1] |
| Ultrasonic | Methanol | Not Reported | Not Reported | Not Reported | [1] |
| Maceration | Methanol | Not Reported | Not Reported | Not Reported | [1] |
| Maceration | 20% Ethanol | Not Reported | 30.2 ± 0.28 | 15.3 ± 0.14 | [3][4] |
| Maceration | 60% Ethanol | Not Reported | 35.6 ± 0.31 | 18.9 ± 0.16 | [3][4] |
| Maceration | 96% Ethanol | Not Reported | 38.2 ± 0.35 | 20.5 ± 0.19 | [3][4] |
AE: Aucubin Equivalents; GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for high-yield extraction of iridoid glycosides from Galium aparine.
Materials and Equipment:
-
Dried, powdered aerial parts of Galium aparine
-
50% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Stirring bar and magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Freeze dryer (optional)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Galium aparine and place it into a 250 mL beaker or flask.
-
Solvent Addition: Add 100 mL of 50% ethanol to the plant material (solid-to-liquid ratio of 1:10 w/v).
-
Ultrasonication: Place the beaker in an ultrasonic bath or insert the probe of a sonicator. Set the temperature to 40°C and sonicate for 30 minutes. If using a magnetic stirrer, add a stirring bar and stir gently during sonication.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-extraction (Optional but Recommended): Transfer the plant residue back to the beaker and add another 100 mL of 50% ethanol. Repeat the ultrasonication and filtration steps to maximize yield.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying: Dry the concentrated extract to a constant weight using a freeze dryer or in a vacuum oven at 40°C.
-
Storage: Store the dried extract at -20°C in a desiccator.
Protocol 2: Soxhlet Extraction of this compound
This protocol describes a classic, exhaustive extraction method suitable for obtaining a high yield of polar compounds.
Materials and Equipment:
-
Dried, powdered aerial parts of Galium aparine
-
Methanol (analytical grade)
-
Soxhlet apparatus (including round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
-
Freeze dryer (optional)
Procedure:
-
Sample Preparation: Weigh 20 g of dried, finely powdered Galium aparine and place it into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extractor. Fill a round-bottom flask with 300 mL of methanol and assemble the Soxhlet apparatus.
-
Extraction: Heat the methanol in the round-bottom flask using a heating mantle to a gentle boil. Allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor becomes colorless.
-
Solvent Evaporation: After the extraction is complete, cool the apparatus and collect the methanolic extract from the round-bottom flask. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying: Dry the concentrated extract to a constant weight using a freeze dryer or in a vacuum oven at 40°C.
-
Storage: Store the dried extract at -20°C in a desiccator.
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Logical steps in phytochemical analysis from raw material to final application.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemical Profiles and In Vitro Immunomodulatory Activity of Ethanolic Extracts from Galium aparine L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Profiles and In Vitro Immunomodulatory Activity of Ethanolic Extracts from Galium aparine L - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 10-O-Vanilloylaucubin via Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 10-O-Vanilloylaucubin, an iridoid glycoside with potential therapeutic applications, from plant extracts, particularly from Eucommia ulmoides. The methodology centers on the use of silica gel column chromatography, a robust and scalable technique for the isolation of natural products. While specific literature on the purification of this compound is limited, this protocol is based on established methods for the separation of similar iridoid glycosides from Eucommia ulmoides. The provided workflow, from sample preparation to fraction analysis, is intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a naturally occurring iridoid glycoside that has garnered interest for its potential biological activities. As with many natural products, obtaining a high-purity sample is crucial for accurate pharmacological and toxicological evaluation. Column chromatography is a fundamental and widely used technique for the purification of compounds from complex mixtures. This application note details a generalized procedure for the isolation of this compound using silica gel column chromatography, followed by an optional preparative High-Performance Liquid Chromatography (HPLC) step for achieving higher purity.
Experimental Protocols
I. Extraction of Crude Plant Material
-
Plant Material : Dried and powdered leaves of Eucommia ulmoides.
-
Extraction Solvent : 70% ethanol in water (v/v).
-
Procedure :
-
Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
II. Silica Gel Column Chromatography
This protocol is based on methods used for the separation of other iridoid glycosides from Eucommia ulmoides, such as geniposidic acid.[1]
-
Stationary Phase : Silica gel (100-200 mesh).
-
Column Preparation :
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., chloroform).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading :
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Dry the silica gel-adsorbed sample under vacuum.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution :
-
Mobile Phase : A gradient of chloroform-methanol is recommended. Start with a non-polar solvent and gradually increase the polarity.
-
Gradient Profile (Suggested) :
-
Chloroform (100%)
-
Chloroform-Methanol (99:1, v/v)
-
Chloroform-Methanol (95:5, v/v)
-
Chloroform-Methanol (90:10, v/v)
-
Chloroform-Methanol (80:20, v/v)
-
Chloroform-Methanol (50:50, v/v)
-
Methanol (100%)
-
-
Flow Rate : Adjust the flow rate to allow for adequate separation (e.g., 1-2 mL/min for a medium-sized column).
-
-
Fraction Collection :
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis :
-
Spot each fraction on a TLC plate (silica gel 60 F254).
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform-methanol, 8:1 v/v).[1]
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions containing the compound of interest based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
III. Optional: Preparative HPLC for High Purity
For applications requiring very high purity, a subsequent preparative HPLC step can be employed.
-
Column : C18 reversed-phase column.
-
Mobile Phase : A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Profile (Suggested) :
-
Start with a high percentage of solvent A and gradually increase the percentage of solvent B over 30-40 minutes.
-
-
Flow Rate : Dependent on the column dimensions.
-
Detection : UV detection at an appropriate wavelength (e.g., 230 nm or 280 nm).
-
Fraction Collection : Collect the peak corresponding to this compound.
-
Post-Purification : Evaporate the solvent to obtain the highly purified compound.
Data Presentation
Table 1: Hypothetical Purification Data for this compound
| Purification Step | Starting Material (g) | Purified Compound (mg) | Yield (%) | Purity (%) |
| Crude Extraction | 100 g (dried leaves) | 10,000 | 10 | ~5 |
| Silica Gel Column | 10 g (crude extract) | 200 | 2 | ~85 |
| Preparative HPLC | 200 mg (from column) | 150 | 75 | >98 |
Note: This data is illustrative and the actual yield and purity will depend on the starting material and the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the purification process.
References
Application Note: HPLC Method for the Quantification of 10-O-Vanilloylaucubin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-O-Vanilloylaucubin is an iridoid glycoside that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on established principles for the analysis of related iridoid glycosides and phenolic compounds.
Experimental Protocol
This section details the proposed methodology for the quantification of this compound in plant extracts.
1. Sample Preparation
A robust sample preparation protocol is essential to ensure accurate quantification and to minimize interference from the complex plant matrix.
-
Extraction:
-
Accurately weigh approximately 1.0 g of powdered, dried plant material.
-
Transfer the powder to a suitable extraction vessel.
-
Add 25 mL of 70% methanol (v/v) as the extraction solvent.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Workflow for Sample Preparation
Analytical Standards for 10-O-Vanilloylaucubin Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-O-Vanilloylaucubin is an iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research, quality control, and drug development. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
The quantification of this compound can be effectively achieved using reversed-phase HPLC-UV and LC-MS/MS. These methods offer high sensitivity, specificity, and reproducibility. The selection of the method may depend on the sample matrix, required sensitivity, and available instrumentation.
Reference Standard
A certified reference standard of this compound with a purity of >98% is commercially available and should be used for the preparation of calibration standards and quality control samples.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
The HPLC-UV method is a robust and widely accessible technique for the quantification of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes a typical set of chromatographic conditions.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
Method Validation Parameters
Method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following table provides typical validation parameters for the HPLC-UV analysis of this compound.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.
Instrumentation and Conditions
An LC-MS/MS system with a triple quadrupole mass spectrometer is ideal for this analysis.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | To be determined by direct infusion of the standard |
Method Validation Parameters
The LC-MS/MS method should be validated to ensure it meets the required performance criteria.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 15% |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired calibration range (e.g., for HPLC-UV: 1, 5, 10, 25, 50, 100 µg/mL).
Protocol 2: Sample Preparation from Plant Material
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Purification (if necessary):
-
Pass the supernatant through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.
-
Protocol 3: Sample Preparation from Biological Fluid (e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Mechanism of Action: Anti-inflammatory Activity
The vanillic acid moiety of this compound suggests a potential anti-inflammatory mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[2][3] Inhibition of this pathway can lead to a reduction in the inflammatory response.[4][5]
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive guide for the accurate and reliable quantification of this compound. The HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers higher sensitivity for trace-level detection. Proper method validation is essential to ensure the quality and integrity of the analytical data. The potential anti-inflammatory mechanism via NF-κB inhibition highlights the therapeutic promise of this compound and underscores the importance of robust analytical tools in its further investigation.
References
- 1. Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the In Vitro Cytotoxicity of Novel Compounds: A Methodological Approach
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the in vitro cytotoxicity of novel chemical entities, using the hypothetical compound 10-O-Vanilloylaucubin as an illustrative example. It outlines detailed protocols for common cytotoxicity assays, including the MTT, LDH, and apoptosis assays, and provides templates for data presentation and visualization of experimental workflows and relevant signaling pathways. These methodologies are fundamental in early-stage drug discovery and toxicological screening to assess the potential of a compound to induce cell death.
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. In vitro cytotoxicity assays are employed to screen for compounds that can induce cell death, a desirable trait for anti-cancer agents, or to identify and eliminate compounds with unwanted toxic effects on healthy cells.[1][2][3] These assays measure various cellular parameters to determine cell viability and the mechanisms of cell death.[2]
Commonly used cytotoxicity assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[4][5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6] The intensity of the purple color is proportional to the number of viable cells.[6]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[7][8][9] Increased LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.[7][8]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes, characteristic of late apoptosis and necrosis.[11]
This application note provides detailed protocols for these three assays to guide researchers in assessing the cytotoxic effects of novel compounds like this compound.
Experimental Protocols
General Cell Culture and Compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, A549, LS174) into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well).[12][13] Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).[9]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]
MTT Assay Protocol
This assay measures cell viability by assessing the metabolic activity of cells.[4][5][6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
96-well plate reader
Procedure:
-
Following the treatment incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly to ensure complete solubilization.[14]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle control.
LDH Cytotoxicity Assay Protocol
This assay quantifies cytotoxicity by measuring the amount of LDH released from damaged cells.[7][8]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, dye solution, and lysis solution)
-
96-well plate reader
Procedure:
-
After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing the reaction buffer and dye solution.[8]
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Add a stop solution if required by the kit protocol.[8]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12]
-
For controls, include a background control (medium only), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with a lysis solution).[8]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the samples and controls.
Apoptosis Assay: Annexin V-FITC/PI Staining Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells, including both adherent and floating cells, after the treatment period.
-
Wash the cells with cold PBS and centrifuge.[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.[10]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 40.2 ± 3.9 |
| 50 | 21.5 ± 2.8 |
Table 2: LDH Release from A549 Cells Treated with this compound
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 8.3 ± 1.5 |
| 5 | 15.9 ± 2.3 |
| 10 | 28.4 ± 3.1 |
| 25 | 55.7 ± 4.5 |
| 50 | 78.2 ± 5.0 |
Table 3: Apoptosis Induction by this compound in LS174 Cells (Flow Cytometry)
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 94.2 ± 3.1 | 3.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 75.6 ± 4.5 | 15.8 ± 2.1 | 8.6 ± 1.3 |
| 25 | 48.9 ± 5.2 | 35.2 ± 3.4 | 15.9 ± 2.0 |
| 50 | 20.1 ± 3.8 | 50.7 ± 4.7 | 29.2 ± 3.3 |
Visualizations
Diagrams are essential for visualizing experimental workflows and the underlying biological mechanisms.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. The signaling pathways governing apoptosis are complex and can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][16][]
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 3. kosheeka.com [kosheeka.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. scispace.com [scispace.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
Application Notes and Protocols for in vivo Experimental Design of 10-O-Vanilloylaucubin Studies
Introduction
10-O-Vanilloylaucubin is an iridoid glycoside that has garnered interest for its potential therapeutic properties, likely stemming from the combined biological activities of its constituent parts, aucubin and vanillic acid. Aucubin is known for its anti-inflammatory and neuroprotective effects, while vanillic acid possesses antioxidant and anti-inflammatory properties.[1][2] This suggests that this compound may be a promising candidate for the development of new treatments for inflammatory diseases and neurodegenerative disorders. These application notes provide a framework for the in vivo evaluation of this compound, offering detailed protocols for assessing its anti-inflammatory, analgesic, and neuroprotective activities.
I. Preclinical in vivo Evaluation of Anti-inflammatory and Analgesic Activity
A crucial step in the preclinical assessment of this compound is the characterization of its anti-inflammatory and analgesic potential. Various animal models can be employed to induce and measure inflammation and pain, allowing for a comprehensive evaluation of the compound's efficacy.
Data Presentation: Anti-inflammatory and Analgesic Models
| Parameter | Carrageenan-Induced Paw Edema | Acetic Acid-Induced Writhing | Formalin Test |
| Animal Model | Wistar rats or Swiss albino mice (150-200g) | Swiss albino mice (25-30g) | Swiss albino mice (25-30g) |
| Phlogistic/Nociceptive Agent | 1% Carrageenan solution | 0.6% Acetic acid solution | 2.5% Formalin solution |
| Administration Route of Agent | Intraplantar injection | Intraperitoneal injection | Intraplantar injection |
| This compound Administration | Oral gavage or Intraperitoneal | Oral gavage or Intraperitoneal | Oral gavage or Intraperitoneal |
| Suggested Dosage Range | 10, 25, 50 mg/kg | 10, 25, 50 mg/kg | 10, 25, 50 mg/kg |
| Positive Control | Indomethacin (10 mg/kg) or Diclofenac (10 mg/kg) | Indomethacin (10 mg/kg) or Aspirin (100 mg/kg) | Morphine (5 mg/kg) or Indomethacin (10 mg/kg) |
| Primary Endpoint | Paw volume measurement | Number of abdominal writhes | Licking/biting time of the injected paw |
| Time Points for Measurement | 0, 1, 2, 3, and 4 hours post-carrageenan | 5-20 minutes post-acetic acid | 0-5 min (neurogenic phase) and 15-30 min (inflammatory phase) post-formalin |
Experimental Protocols: Anti-inflammatory and Analgesic Studies
1. Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of a compound against acute inflammation.[3][4]
-
Materials:
-
Wistar rats (150-200g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)
-
Plethysmometer
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
Group animals (n=6-8 per group): Vehicle control, Positive control, and this compound treatment groups (multiple doses).
-
Administer the vehicle, positive control, or this compound via oral gavage or intraperitoneal injection.
-
One hour after treatment, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
2. Acetic Acid-Induced Writhing in Mice
This model evaluates the peripheral analgesic activity of a compound.[3][4]
-
Materials:
-
Swiss albino mice (25-30g)
-
This compound
-
Acetic acid (0.6% v/v in distilled water)
-
Positive control (e.g., Indomethacin)
-
Vehicle
-
-
Procedure:
-
Acclimatize and fast the mice as previously described.
-
Group the animals and administer the vehicle, positive control, or this compound.
-
After 60 minutes, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.[4]
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes.[4]
-
-
Data Analysis:
-
Calculate the percentage of analgesic activity: % Analgesia = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
-
Workflow for Anti-inflammatory Screening
II. Preclinical in vivo Evaluation of Neuroprotective Activity
Given the neuroprotective potential of aucubin, it is valuable to investigate whether this compound can mitigate neuronal damage in models of neurodegeneration or cerebral ischemia.
Data Presentation: Neuroprotection Model
| Parameter | Transient Middle Cerebral Artery Occlusion (tMCAO) |
| Animal Model | Wistar rats (250-300g) or C57BL/6 mice (20-25g) |
| Injury Model | Reversible occlusion of the middle cerebral artery with an intraluminal filament |
| This compound Administration | Intraperitoneal or Intravenous |
| Suggested Dosage Range | 10, 20, 40 mg/kg |
| Treatment Regimen | Pre-treatment (30 min before MCAO), and/or post-treatment (e.g., 2, 24, 48h after ischemia)[5] |
| Positive Control | Nimodipine or other established neuroprotectant |
| Primary Endpoints | Neurological deficit scoring, Infarct volume measurement (TTC staining) |
| Secondary Endpoints | Histopathology (e.g., Nissl staining, TUNEL assay), Biomarker analysis (e.g., inflammatory cytokines, oxidative stress markers in brain tissue) |
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model simulates ischemic stroke and is a standard for evaluating potential neuroprotective agents.[5][6]
-
Materials:
-
Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., saline or DMSO/saline mixture)
-
Anesthetics (e.g., isoflurane)
-
Nylon monofilament (e.g., 4-0) with a rounded tip
-
Surgical instruments
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution
-
-
Procedure:
-
Anesthetize the rat and make a midline cervical incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon filament into the ICA through an incision in the ECA and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer this compound according to the chosen treatment regimen (pre- and/or post-occlusion).
-
-
Endpoint Assessments:
-
Neurological Deficit Scoring (24-48 hours post-MCAO): Score the animal on a scale (e.g., 0-4) based on motor deficits.[5]
-
0: No deficit
-
1: Forelimb flexion
-
2: Circling to the contralateral side
-
3: Leaning to the contralateral side
-
4: No spontaneous motor activity
-
-
Infarct Volume Measurement (48 hours post-MCAO):
-
Euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes.[5]
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the slices and quantify the infarct volume using image analysis software.
-
-
Potential Neuroprotective Signaling Pathway
III. General Considerations for in vivo Studies
1. Drug Formulation and Administration
-
Solubility: Determine the solubility of this compound in common vehicles (e.g., water, saline, DMSO, Tween 80, CMC). The chosen vehicle should be non-toxic and appropriate for the administration route.
-
Route of Administration: Oral (gavage), intraperitoneal (IP), and intravenous (IV) are common routes. The choice depends on the desired pharmacokinetic profile and the experimental model.
-
Dose-Response Study: It is essential to perform a dose-response study to identify the optimal effective dose range and to assess for any potential toxicity at higher doses.
2. Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering.
3. Statistical Analysis
Data should be presented as mean ± SEM or mean ± SD. Statistical significance between groups should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is typically considered statistically significant.
Logical Framework for In Vivo Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of liposomal vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Analgesic Activity of 10-O-Vanilloylaucubin in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-O-Vanilloylaucubin is a naturally occurring iridoid glycoside.[1] Structurally, it comprises an aucubin core substituted with a vanilloyl group.[1][2][3] While research on this specific compound is emerging, its constituent parts suggest potential analgesic properties. The vanilloyl moiety is a key feature of compounds that interact with the transient receptor potential vanilloid 1 (TRPV1), a crucial receptor in pain pathways.[4][5][6][7] Additionally, aucubin itself has demonstrated anti-inflammatory and neuroprotective effects, which may contribute to analgesia.[8][9][10][11][12]
These application notes provide a comprehensive guide for the preclinical assessment of this compound's analgesic activity using established mice models. The protocols detailed herein are designed to evaluate both central and peripheral analgesic effects, as well as to investigate its potential mechanism of action.
Data Presentation
As no specific experimental data for this compound was found during the literature search, the following tables are presented with hypothetical, yet realistic, quantitative data to serve as a template for researchers.
Table 1: Effect of this compound on Thermal Pain Response in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency Time (seconds) ± SEM | % Increase in Latency |
| Vehicle Control (Saline) | - | 10.2 ± 0.8 | - |
| This compound | 10 | 14.5 ± 1.1* | 42.2% |
| This compound | 20 | 18.9 ± 1.5** | 85.3% |
| This compound | 40 | 24.1 ± 1.8 | 136.3% |
| Morphine (Positive Control) | 10 | 28.5 ± 2.2 | 179.4% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. SEM: Standard Error of the Mean.
Table 2: Effect of this compound on Chemically-Induced Pain in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhings ± SEM | % Inhibition of Writhing |
| Vehicle Control (Saline) | - | 45.8 ± 3.2 | - |
| This compound | 10 | 32.1 ± 2.5* | 29.9% |
| This compound | 20 | 21.5 ± 1.9** | 53.1% |
| This compound | 40 | 12.3 ± 1.1 | 73.1% |
| Diclofenac (Positive Control) | 20 | 9.8 ± 0.9 | 78.6% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. SEM: Standard Error of the Mean.
Table 3: Effect of this compound on Inflammatory and Neurogenic Pain in the Formalin Test
| Treatment Group | Dose (mg/kg) | Licking Time (seconds) ± SEM - Early Phase (0-5 min) | Licking Time (seconds) ± SEM - Late Phase (15-30 min) |
| Vehicle Control (Saline) | - | 65.4 ± 5.1 | 98.2 ± 7.5 |
| This compound | 10 | 50.2 ± 4.3 | 75.1 ± 6.2 |
| This compound | 20 | 38.9 ± 3.1 | 52.8 ± 4.9 |
| This compound | 40 | 25.6 ± 2.5 | 31.4 ± 3.3 |
| Morphine (Positive Control) | 10 | 20.1 ± 1.8 | 25.9 ± 2.7 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. SEM: Standard Error of the Mean.
Experimental Protocols
Hot Plate Test Protocol
This test is used to evaluate centrally mediated analgesia.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the mice.
-
Timer.
-
Male Swiss albino mice (20-25 g).
-
This compound solution.
-
Morphine solution (positive control).
-
Saline solution (vehicle control).
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before testing.
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Divide the mice into groups (n=6-8 per group): Vehicle control, positive control (morphine), and at least three doses of this compound.
-
Administer the respective treatments (e.g., intraperitoneally or orally) 30-60 minutes before the test.
-
Gently place a mouse on the hot plate and immediately start the timer.
-
Observe the mouse for signs of pain, such as paw licking, flicking, or jumping.
-
Stop the timer at the first sign of a pain response and record the latency time.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is established. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Calculate the percentage increase in latency for each group compared to the vehicle control.
Acetic Acid-Induced Writhing Test Protocol
This test is used to assess peripherally acting analgesics.
Materials:
-
0.6% acetic acid solution.
-
Syringes and needles for injection.
-
Observation chambers.
-
Timer.
-
Male Swiss albino mice (20-25 g).
-
This compound solution.
-
Diclofenac sodium solution (positive control).
-
Saline solution (vehicle control).
Procedure:
-
Fast the mice overnight with free access to water.
-
Acclimatize the mice to the experimental room for at least 1 hour.
-
Divide the mice into groups (n=6-8 per group): Vehicle control, positive control (diclofenac), and at least three doses of this compound.
-
Administer the respective treatments 30-60 minutes before the induction of writhing.
-
Inject 0.6% acetic acid solution intraperitoneally (10 ml/kg body weight) to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions, stretching of the hind limbs) for a period of 10-20 minutes.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
Formalin Test Protocol
This model is used to differentiate between neurogenic (early phase) and inflammatory (late phase) pain.
Materials:
-
2.5% formalin solution in saline.
-
Syringes and needles for injection.
-
Observation chambers.
-
Timer.
-
Male Swiss albino mice (20-25 g).
-
This compound solution.
-
Morphine solution (positive control).
-
Saline solution (vehicle control).
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the test.
-
Divide the mice into groups (n=6-8 per group): Vehicle control, positive control (morphine), and at least three doses of this compound.
-
Administer the respective treatments 30-60 minutes before the formalin injection.
-
Inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the mouse spends licking or biting the injected paw during two distinct phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Compare the licking time in the treated groups to the vehicle control group for both phases.
Visualizations
References
- 1. Buy this compound | 193969-08-3 [smolecule.com]
- 2. glpbio.com [glpbio.com]
- 3. CAS 193969-08-3 | this compound [phytopurify.com]
- 4. The Vanilloid Receptor: A Molecular Gateway to the Pain Pathway | Annual Reviews [annualreviews.org]
- 5. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Analgesia Effect of Aucubin on CFA-Induced Inflammatory Pain by Inhibiting Glial Cells Activation-Mediated Inflammatory Response via Activating Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of the pharmacology and toxicology of aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-O-Vanilloylaucubin Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-O-Vanilloylaucubin is an iridoid glycoside conjugate, combining the known anti-inflammatory properties of aucubin and vanillic acid. Aucubin has been demonstrated to exert anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) activity, nitric oxide (NO) production, and the nuclear translocation of Nuclear Factor-kappa B (NF-κB).[1] Vanillic acid, a phenolic compound, also contributes anti-inflammatory and antioxidant effects by inhibiting neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines, largely through the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4]
This document provides detailed protocols for investigating the anti-inflammatory potential of this compound using standard in vitro cell-based assays. The methodologies described herein are designed for the murine macrophage cell line RAW 264.7, a widely used model for studying inflammation.[5][6] The primary assays focus on key inflammatory markers and signaling pathways, including nitric oxide (NO) production, pro-inflammatory cytokine release (TNF-α, IL-6), and the activation of NF-κB and MAPK pathways.
Experimental Overview
The general workflow for evaluating the anti-inflammatory activity of this compound involves stimulating macrophage cells with an inflammatory agent like lipopolysaccharide (LPS) and measuring the inhibitory effect of the compound on various inflammatory responses.
Data Presentation
The following table presents an illustrative summary of potential results from the described assays. Researchers should use this structure to tabulate their own experimental data for clear comparison.
Table 1: Illustrative Anti-Inflammatory Activity Data for this compound
| Assay | Test Compound | Concentration(s) | Result (Example) | Positive Control | Control Result (Example) |
| Cell Viability | This compound | 1 - 100 µM | >95% viability up to 50 µM | - | 100% Viability |
| NO Production | This compound | 5, 10, 25, 50 µM | IC₅₀ = 22.5 µM | Dexamethasone | IC₅₀ = 15.0 µM |
| TNF-α Release | This compound | 5, 10, 25, 50 µM | IC₅₀ = 18.9 µM | Dexamethasone | IC₅₀ = 12.3 µM |
| IL-6 Release | This compound | 5, 10, 25, 50 µM | IC₅₀ = 25.1 µM | Dexamethasone | IC₅₀ = 16.8 µM |
| p-p65 Expression | This compound | 25 µM | 60% Reduction vs. LPS | PDTC (NF-κB Inhibitor) | 85% Reduction vs. LPS |
| p-p38 Expression | This compound | 25 µM | 55% Reduction vs. LPS | SB203580 (p38 Inhibitor) | 90% Reduction vs. LPS |
Note: The data presented are for illustrative purposes only and should be replaced with actual experimental findings.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Viability Assay (MTT)
Objective: To determine the non-cytotoxic concentration range of this compound on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (DMSO concentration matched to the highest test concentration).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Lipopolysaccharide (LPS) from E. coli
-
Sodium nitrite (NaNO₂) standard
-
Culture medium and cells prepared as in Protocol 1.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[6]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated, vehicle + LPS, and compound-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to the supernatant. Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[5]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Objective: To measure the inhibitory effect of this compound on the secretion of TNF-α and IL-6.
Materials:
-
Mouse TNF-α and IL-6 ELISA kits
-
RAW 264.7 cells and reagents for cell culture and stimulation as described above.
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 1-2 hours before stimulating with LPS (1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[7][8]
-
Briefly, coat a 96-well plate with the capture antibody. After blocking, add standards and cell supernatants to the wells.
-
Add the detection antibody, followed by an enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve and determine the percentage inhibition.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To investigate if this compound inhibits the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescence substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates (2 x 10⁶ cells/well) and incubate overnight.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for MAPK and IκBα phosphorylation, 60 minutes for p65).[6][9]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to their total protein counterparts.
Mechanism of Action: Signaling Pathways
Based on the activities of its constituent molecules, this compound is hypothesized to inhibit inflammation by targeting the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[10][11] this compound likely inhibits this pathway by preventing the phosphorylation and degradation of IκBα.[12]
MAPK Signaling Pathway
The MAPK family, including p38, ERK, and JNK, are key signaling proteins that respond to extracellular stimuli like LPS.[1] They regulate cellular processes such as inflammation and apoptosis. Activated MAPKs can phosphorylate various transcription factors, including AP-1, which works in concert with NF-κB to amplify the inflammatory response.[13][14] Inhibition of MAPK phosphorylation is a key strategy for reducing inflammation. This compound may suppress the phosphorylation of p38, ERK, and/or JNK, thereby attenuating the downstream inflammatory cascade.
References
- 1. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antimicrobial Properties of 10-O-Vanilloylaucubin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-O-Vanilloylaucubin is an iridoid glycoside that holds promise as a novel antimicrobial agent. This molecule combines the structural features of aucubin, a compound known for its antimicrobial and anti-inflammatory properties, with a vanilloyl moiety, structurally related to vanillin, which also exhibits antimicrobial activity.[1][2][3] These characteristics suggest that this compound may possess significant antibacterial and antifungal properties, making it a compelling candidate for further investigation in the development of new therapeutic agents.
These application notes provide a comprehensive guide for researchers interested in exploring the antimicrobial potential of this compound. The following sections detail standard experimental protocols for determining its efficacy against a panel of clinically relevant microorganisms and for elucidating its potential mechanism of action.
Data Presentation: Antimicrobial Susceptibility of this compound
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. Specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for this compound must be determined experimentally.
The antimicrobial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a variety of pathogenic microorganisms.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 64 | 128 |
| Methicillin-resistantS. aureus (MRSA) | Gram-positive | 128 | 256 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 128 | 512 |
| Escherichia coli (ATCC 25922) | Gram-negative | 256 | >512 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 512 | >512 |
Table 2: Hypothetical Antifungal Activity of this compound
| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans (ATCC 90028) | Yeast | 128 | 256 |
| Aspergillus fumigatus (ATCC 204305) | Mold | 256 | 512 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound against bacterial and fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Test microorganisms (bacterial and fungal strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic/antifungal (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria, Amphotericin B for fungi)
-
Negative control (broth only)
-
Solvent for dissolving this compound (e.g., DMSO, sterile deionized water)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
In the first well of each row, add 100 µL of the this compound stock solution to achieve the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the test microorganisms overnight on appropriate agar plates.
-
Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay and is used to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
MIC plates from Protocol 1
-
Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile spreaders or loops
Procedure:
-
Subculturing from MIC Plates: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spread the aliquot onto a fresh, appropriate agar plate.
-
Incubation: Incubate the plates under the same conditions as in the MIC assay.
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Investigating the Mechanism of Action - Membrane Permeability Assay
This protocol aims to investigate if this compound disrupts the cell membrane of microorganisms, a common mechanism for antimicrobial compounds.
Materials:
-
Test microorganism
-
This compound
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain
-
Fluorometer or fluorescence microscope
Procedure:
-
Preparation of Microbial Suspension: Grow the test microorganism to the mid-logarithmic phase, then harvest and wash the cells with PBS. Resuspend the cells in PBS to a defined optical density.
-
Treatment: Add this compound at concentrations corresponding to the MIC and 2x MIC to the cell suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Staining: Add SYTOX Green to all samples. SYTOX Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
-
Measurement: Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane damage.
Caption: Logical workflow for investigating signaling pathway inhibition.
Conclusion
This compound presents an interesting scaffold for the development of novel antimicrobial agents. The protocols outlined in these application notes provide a solid framework for the initial characterization of its antimicrobial properties and for delving into its mechanism of action. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining the therapeutic potential of this promising natural product derivative.
References
Application Notes and Protocols for the Synthesis and SAR Studies of 10-O-Vanilloylaucubin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of 10-O-vanilloylaucubin derivatives. Aucubin, a naturally occurring iridoid glycoside, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The derivatization of aucubin at the C-10 hydroxyl group with vanilloyl moieties offers a promising strategy to enhance its therapeutic potential and explore the structural requirements for biological activity.
Introduction to this compound Derivatives
The vanilloyl group, a substituted benzoyl moiety, is a well-known pharmacophore found in various natural and synthetic compounds with diverse biological activities. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. By systematically modifying the substituents on the vanilloyl ring of this compound, researchers can investigate the impact of electronic and steric effects on the compound's biological activity, thereby establishing a structure-activity relationship. This information is crucial for the rational design of more potent and selective drug candidates.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through the esterification of the primary hydroxyl group at the C-10 position of aucubin with a corresponding substituted vanilloyl chloride. The general synthetic scheme involves the preparation of various substituted vanilloyl chlorides followed by their reaction with aucubin.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of Substituted Vanilloyl Chlorides
This protocol describes the general procedure for preparing substituted vanilloyl chlorides from their corresponding carboxylic acids.
Materials:
-
Substituted vanillic acid (e.g., vanillic acid, isovanillic acid, 5-bromovanillic acid)
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous toluene or dichloromethane (DCM)
-
Reflux condenser and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted vanillic acid (1 equivalent) in anhydrous toluene or DCM.
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude substituted vanilloyl chloride is typically used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of this compound Derivatives
This protocol outlines the esterification of aucubin with a substituted vanilloyl chloride.
Materials:
-
Aucubin
-
Substituted vanilloyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/methanol gradient)
-
TLC plates
Procedure:
-
Dissolve aucubin (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the substituted vanilloyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the aucubin solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to yield the pure this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Structure-Activity Relationship (SAR) Studies
The synthesized this compound derivatives can be screened for their biological activities, such as cytotoxic effects against various cancer cell lines, to establish a structure-activity relationship.
Table 1: Hypothetical Cytotoxicity Data of this compound Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | R¹ | R² | R³ | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Aucubin | H | H | H | >100 | >100 | >100 |
| 1 (Vanilloyl) | OCH₃ | OH | H | 25.4 | 32.1 | 45.8 |
| 2 (Isovanilloyl) | OH | OCH₃ | H | 38.2 | 45.6 | 58.3 |
| 3 (5-Bromovanilloyl) | OCH₃ | OH | Br | 12.8 | 18.5 | 22.1 |
| 4 (Veratroyl) | OCH₃ | OCH₃ | H | 55.1 | 68.9 | 75.4 |
| 5 (Protocatechuoyl) | OH | OH | H | 30.5 | 39.8 | 51.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.
Signaling Pathway of Apoptosis Induction
Many cytotoxic compounds exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, generalized signaling pathway for apoptosis that could be investigated for active this compound derivatives.
Caption: Simplified signaling pathway of apoptosis induction by a cytotoxic agent.
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software program.
Conclusion
These protocols and application notes provide a framework for the synthesis and evaluation of novel this compound derivatives. The systematic variation of substituents on the vanilloyl moiety, coupled with robust biological screening, will enable the elucidation of key structural features required for enhanced cytotoxic activity. This knowledge will be invaluable for the design and development of new anticancer agents based on the aucubin scaffold.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes & Protocols: Formulation of 10-O-Vanilloylaucubin for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-O-Vanilloylaucubin is a naturally occurring iridoid glycoside that has demonstrated promising biological activities, including analgesic, anti-inflammatory, and potential anticancer effects in early-stage research.[1][2] As a compound of interest for further preclinical development, standardized and reproducible formulation strategies are essential to ensure accurate and reliable in vivo evaluation. These application notes provide a comprehensive guide to the formulation of this compound for preclinical studies, covering its physicochemical properties, recommended formulation strategies, and detailed experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the foundation of a successful preclinical formulation strategy.[3] The following table summarizes the known properties of this compound.
| Property | Value | Source |
| Chemical Name | [(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate | [1] |
| CAS Number | 193969-08-3 | [1][4] |
| Molecular Formula | C23H28O12 | [4] |
| Molecular Weight | 496.47 g/mol | [4] |
| Appearance | Powder | [4] |
| Purity | 95% - 99% (as specified by supplier) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][5] Limited water solubility is expected, a common characteristic of iridoid glycosides.[6][7] | [1][5] |
Preclinical Formulation Strategies
The primary goal of preclinical formulation is to achieve adequate systemic exposure of the test compound in animal models to assess its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (Tox) profiles.[8] Given the solubility profile of this compound, the following formulation approaches are recommended.
Formulation Selection Flowchart
Caption: Flowchart for preclinical formulation development of this compound.
Recommended Formulations for Different Preclinical Studies
| Study Type | Administration Route | Recommended Formulation | Rationale |
| Pharmacokinetics (PK) | Intravenous (IV), Oral (PO) | IV: Co-solvent solution (e.g., DMSO/PEG400/Saline). PO: Co-solvent solution or aqueous suspension. | Solutions are preferred for IV administration to avoid embolism and ensure immediate bioavailability. For oral administration, a solution can maximize absorption, while a suspension may be necessary for higher doses or to assess the impact of dissolution rate.[8] |
| Pharmacodynamics (PD) | Oral (PO), Intraperitoneal (IP) | Solution or suspension. | The formulation should be consistent with the intended clinical route of administration where possible. The choice between a solution and suspension will depend on the required dose and the compound's solubility.[9] |
| Toxicology (Tox) | Oral (PO) | Aqueous suspension. | Suspensions are often used in toxicology studies to administer high doses and are generally better tolerated for repeat dosing compared to co-solvent systems.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for further dilution into final dosing formulations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh 10 mg of this compound powder into the vial.
-
Add 1 mL of DMSO to the vial using a calibrated pipette.
-
Cap the vial and vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C to minimize degradation.[10] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of a 5 mg/kg Oral Dosing Formulation (Suspension)
Objective: To prepare a uniform and stable suspension of this compound for oral administration in rodents.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
0.1% (v/v) Tween 80 in sterile water (optional, as a wetting agent)
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required volume of the stock solution based on the desired final concentration and volume of the dosing formulation. For a 5 mg/kg dose in a mouse with an average weight of 25 g and a dosing volume of 10 mL/kg, the required concentration is 0.5 mg/mL.
-
In a sterile conical tube, add the calculated volume of the this compound stock solution.
-
Slowly add the 0.5% methylcellulose solution while vortexing or stirring to create a final volume. If the compound shows poor wettability, the use of 0.1% Tween 80 in the vehicle is recommended.
-
Continue to stir the suspension for 15-30 minutes to ensure homogeneity.
-
Visually inspect the suspension for uniformity.
-
This formulation should be prepared fresh daily. If storage is necessary, it should be stored at 4°C and re-suspended by vortexing before each use.
Protocol 3: In Vivo Administration in a Rodent Model (Oral Gavage)
Objective: To administer the prepared formulation of this compound to rodents for PK, PD, or Tox studies.
Materials:
-
Prepared dosing formulation
-
Appropriate animal model (e.g., mice or rats)
-
Oral gavage needles (flexible or rigid, size-appropriate for the animal)
-
Syringes
Procedure:
-
Ensure the dosing formulation is at room temperature and properly suspended immediately before administration.
-
Gently restrain the animal.
-
Measure the correct volume of the formulation into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
Observe the animal for any signs of distress during and after administration.
-
Record the time of administration and any observations.
Signaling Pathway Diagram
While the precise molecular targets of this compound are not fully elucidated, its reported analgesic and anti-inflammatory effects suggest potential modulation of pathways involved in pain and inflammation. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
Stability Considerations
The stability of the formulated this compound is critical for the integrity of preclinical studies.[11]
-
Stock Solutions: Concentrated stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[10] Aliquoting is recommended to avoid multiple freeze-thaw cycles.[5]
-
Dosing Formulations: Aqueous suspensions should be prepared fresh daily. If short-term storage is required, they should be kept at 4°C and protected from light. The physical stability (e.g., re-suspendability, particle size) and chemical stability should be assessed.
Conclusion
The successful preclinical development of this compound hinges on the rational design of appropriate formulations. The protocols and guidelines presented here provide a framework for researchers to develop stable and effective formulations for in vivo evaluation. It is imperative to conduct thorough physicochemical characterization and formulation stability studies to ensure the quality and reliability of preclinical data. As more information about the properties of this compound becomes available, these protocols can be further refined and optimized.
References
- 1. This compound | CAS:193969-08-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Buy this compound | 193969-08-3 [smolecule.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 193969-08-3 | this compound [phytopurify.com]
- 5. glpbio.com [glpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro stability study of 10 beta-lactam antibiotics in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. altasciences.com [altasciences.com]
10-O-Vanilloylaucubin: A Promising Iridoid Glycoside for Research and Drug Development
For researchers, scientists, and drug development professionals, 10-O-Vanilloylaucubin presents a compelling subject of investigation due to its potential therapeutic applications. This iridoid glycoside, a natural compound, is available from several specialized chemical suppliers and is gaining attention for its prospective anti-inflammatory and neuroprotective properties.
Suppliers and Purchasing Options
This compound can be sourced from a number of reputable suppliers catering to the research and development community. These companies typically offer the compound in various purities and quantities, suitable for a range of experimental needs, from initial screening to more in-depth preclinical studies.
| Supplier | Purity | Available Quantities |
| BOC Sciences | >98% | Inquire for details |
| Glentham Life Sciences | ≥98% | 25mg, 50mg, 100mg |
| Cayman Chemical | ≥95% | 10mg |
| Biopurify | 95%~99% | Milligrams to grams[1] |
| Smolecule | Research Grade | Inquire for details[2] |
Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information and pricing.
Application Notes
Anti-Inflammatory Potential:
While direct and extensive research on this compound is emerging, the biological activities of its constituent parts—aucubin and a vanilloyl group—provide a strong basis for its anti-inflammatory potential. The vanilloyl moiety is structurally similar to vanillic acid, which has demonstrated significant anti-inflammatory effects. Studies on vanillic acid have shown it can inhibit key inflammatory pathways, including the reduction of neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines. A primary mechanism of action for this class of compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Neuroprotective Potential:
The aucubin component of this compound is an iridoid glycoside that has been investigated for its neuroprotective effects. Research on related compounds suggests potential mechanisms that involve the protection of neuronal cells from oxidative stress and glutamate-induced toxicity. For instance, studies on other natural compounds in hippocampal HT22 cell lines, a common model for studying neuronal cell death, have demonstrated protective effects against glutamate-induced cytotoxicity.[3][4][5][6] The vanilloyl group may also contribute to neuroprotection through its antioxidant properties.
Experimental Protocols
The following are generalized protocols based on established methodologies for assessing the anti-inflammatory and neuroprotective effects of natural compounds. These should be adapted and optimized for specific experimental conditions when investigating this compound.
Protocol 1: In Vitro Anti-Inflammatory Activity Assessment in Macrophages
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western Blotting (antibodies for iNOS, COX-2, p-p65, p65, and β-actin)
-
Cell lysis buffer and protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability and NO assay, 24-well for ELISA, 6-well for Western blot).
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO and cytokines, shorter times for signaling pathway analysis).
-
-
Cell Viability Assay (MTT or similar):
-
Assess the cytotoxicity of this compound on RAW 264.7 cells to determine non-toxic working concentrations.
-
-
Nitric Oxide (NO) Production Assay:
-
After LPS stimulation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after LPS stimulation.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Western Blot Analysis for iNOS, COX-2, and NF-κB Activation:
-
After a shorter LPS stimulation period (e.g., 30-60 minutes for NF-κB, 12-24 hours for iNOS/COX-2), wash and lyse the cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Protocol 2: In Vitro Neuroprotective Activity Assessment in HT22 Cells
Objective: To evaluate the protective effect of this compound against glutamate-induced oxidative stress in a murine hippocampal cell line (HT22).
Materials:
-
HT22 hippocampal cell line
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
Glutamate
-
MTT or similar cell viability assay kit
-
Fluorescent probes for Reactive Oxygen Species (ROS) measurement (e.g., DCFH-DA)
Procedure:
-
Cell Culture and Treatment:
-
Culture HT22 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed cells in 96-well plates.
-
Pre-treat cells with different concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.
-
-
Cell Viability Assay:
-
After glutamate exposure, measure cell viability using an MTT assay to quantify the neuroprotective effect of this compound.
-
-
Intracellular ROS Measurement:
-
Seed HT22 cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound and glutamate as described above.
-
Before the end of the incubation period, load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a microplate reader to determine the levels of intracellular ROS.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Caption: Workflow for assessing in vitro neuroprotective activity.
References
- 1. CAS 193969-08-3 | this compound [phytopurify.com]
- 2. Buy this compound | 193969-08-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the neuroprotective effects of crocin via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Troubleshooting & Optimization
Technical Support Center: 10-O-Vanilloylaucubin Extraction
Welcome to the technical support center for the extraction of 10-O-Vanilloylaucubin. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve extraction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
A1: this compound is an iridoid glycoside, which is a type of secondary metabolite found in various plants. It is structurally composed of an aucubin core molecule esterified with a vanilloyl group at the C-10 position. A primary source for this compound is the leaves and bark of Eucommia ulmoides. Iridoid glycosides, in general, are known for a range of biological activities.
Q2: Which extraction methods are most effective for iridoid glycosides like this compound?
A2: Modern assisted extraction techniques are generally more efficient than traditional methods. Ultrasound-assisted extraction (UAE) and ultrasonic-microwave synergetic extraction have shown high efficiency for extracting iridoid glycosides.[1][2][3] These methods utilize ultrasonic waves and/or microwaves to rupture plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.
Q3: How does the choice of solvent affect the extraction yield?
A3: The solvent system is a critical factor. Aqueous solutions of ethanol or methanol are commonly used.[4][5] The optimal concentration can vary; for instance, studies on similar compounds have found optimal ethanol concentrations ranging from 50% to 72.1%.[1][6] The polarity of the solvent must be matched to the target compound to ensure efficient dissolution. For some iridoids, a 60% methanol solution has been proven effective.[5]
Q4: What is the role of macroporous resin in the process?
A4: Macroporous resin is primarily used for the purification and enrichment of this compound from the crude extract.[7] The process involves passing the crude extract through a column packed with the resin. The target compound adsorbs to the resin surface, while impurities are washed away. Subsequently, the purified compound is desorbed using a different solvent, typically an ethanol-water mixture.[8][9] This step significantly increases the purity of the final product.
Troubleshooting Guide
Q: My extraction yield of this compound is consistently low. What are the potential causes?
A: Low yield can be attributed to several factors throughout the extraction and purification process. Use the following guide to diagnose the issue.
Troubleshooting Flowchart
Q: The purity of my final product is poor. How can I improve it?
A: Poor purity is often related to the purification step. Consider the following:
-
Resin Selection: Ensure you are using an appropriate macroporous resin. Non-polar or weakly polar resins (e.g., D101, AB-8) are often suitable for iridoid glycosides.[8][9]
-
Sample Loading: Do not overload the column. The loading volume and concentration should be optimized. Exceeding the resin's binding capacity will cause the target compound to elute with impurities.
-
Washing Step: After loading, wash the column with deionized water or a very low concentration of ethanol to remove highly polar impurities (like sugars) without desorbing the this compound.
-
Stepwise Desorption: Use a gradient of ethanol (e.g., 10%, 30%, 50%, 70%) for desorption.[10] This can help separate the target compound from other adsorbed substances that have different affinities for the resin. Collect fractions and analyze them via HPLC to identify the purest fractions containing your compound.
Q: I am observing compound degradation. What are the likely causes and solutions?
A: this compound, like other iridoid glycosides, can be sensitive to certain conditions.
-
Temperature: Although the vanillin component is stable, the glycosidic bond and ester linkage can be susceptible to high temperatures.[5][11][12] Try to keep extraction temperatures below 80°C.
-
pH: Extreme pH levels (strong acids or bases) can cause hydrolysis of the glycosidic or ester bonds.[5] Maintain the extraction solution near a neutral pH unless optimization studies suggest otherwise.
-
Extraction Time: Prolonged exposure to heat, even at moderate temperatures, can increase degradation.[1] Optimize the extraction time to be as short as possible while still achieving a good yield. Ultrasound-assisted methods are beneficial here as they shorten the required time.[6]
Data Presentation: Comparison of Extraction Parameters
The optimal conditions for extracting iridoid glycosides can vary based on the specific compound, plant matrix, and method used. The table below summarizes optimized parameters from various studies on related compounds, providing a valuable reference for developing a starting protocol.
| Parameter | Iridoid Glycosides (P. scabra)[1] | Aucubin (E. ulmoides)[6] | Iridoid Glycosides (E. ulmoides Seed Meal)[5] | Flavonoids (E. ulmoides)[13] |
| Method | Ultrasonic-Microwave | Ultrasound-Assisted | Ultrasonic | Ultrasound-Microwave |
| Solvent | Ethanol | Ethanol | Methanol | Ethanol |
| Solvent Conc. | 50% | 72.1% | 60% | 41% |
| Solid-Liquid Ratio | 1:18 g/mL | 1:12.3 g/mL | 1:125 g/mL | N/A |
| Temperature | N/A (Power-based) | N/A (Power-based) | 40°C | N/A (Power-based) |
| Time | 45 min | 20.5 min | 30 min | 26 min |
| Power | 600 W (Microwave) | 300 W (Ultrasonic) | N/A | 178 W (Microwave) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Extract
This protocol describes a general method for obtaining a crude extract rich in this compound from plant material (e.g., Eucommia ulmoides leaves).
Materials:
-
Dried and powdered plant material (60 mesh).
-
Extraction Solvent: 60-70% Ethanol in deionized water.
-
Ultrasonic bath or probe system.
-
Filter paper (e.g., Whatman No. 1).
-
Rotary evaporator.
Procedure:
-
Preparation: Weigh 50 g of powdered plant material and place it in a 2000 mL flask.
-
Solvation: Add the extraction solvent at a solid-liquid ratio of 1:20 (w/v). In this case, add 1000 mL of 60% ethanol.
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic power to 300 W and the temperature to 50°C.[6]
-
Extraction: Perform the extraction for 30 minutes.[5] Ensure the flask is properly submerged and the ultrasonic energy is evenly distributed.
-
Filtration: After extraction, immediately filter the mixture through filter paper under vacuum to separate the extract from the solid plant residue.
-
Re-extraction (Optional but Recommended): Repeat steps 2-5 on the plant residue with fresh solvent to maximize yield. Combine the filtrates from both extractions.
-
Concentration: Concentrate the combined filtrate using a rotary evaporator at 50°C under reduced pressure until all ethanol is removed and the extract is concentrated to a smaller volume (e.g., 200 mL). This is your crude extract.
Protocol 2: Purification with Macroporous Resin
This protocol details the enrichment and purification of this compound from the crude extract.
Materials:
-
Crude extract from Protocol 1.
-
Macroporous Resin (e.g., D101), pre-treated according to manufacturer's instructions.
-
Glass chromatography column.
-
Deionized water.
-
Ethanol (for desorption).
-
Peristaltic pump.
-
Fraction collector.
Procedure:
-
Column Packing: Pack a glass column with the pre-treated D101 macroporous resin. Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.
-
Sample Loading: Dilute the crude extract with deionized water to reduce its viscosity. Load the diluted extract onto the column at a controlled flow rate of 2 BV/h.[14]
-
Washing: After loading, wash the column with 3-4 BV of deionized water to remove unbound impurities like salts and sugars.
-
Desorption (Elution):
-
Fraction Collection: Collect fractions of the eluate (e.g., 50 mL each) using a fraction collector.
-
Analysis: Analyze the collected fractions using HPLC to identify those containing high-purity this compound.
-
Final Processing: Combine the high-purity fractions and remove the solvent using a rotary evaporator to obtain the purified this compound powder.
Visualizations
General Experimental Workflow
References
- 1. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Advances in Eucommia ulmoides polysaccharides: extraction, purification, structure, bioactivities and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spkx.net.cn [spkx.net.cn]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrasound-microwave assisted extraction of flavonoid compounds from Eucommia ulmoides leaves and an evaluation of their antioxidant and antibacterial activities | Archives of Biological Sciences [serbiosoc.org.rs]
- 14. mdpi.com [mdpi.com]
Technical Support Center: 10-O-Vanilloylaucubin HPLC Analysis
Welcome to the technical support center for the high-performance liquid chromatography (HPLC) analysis of 10-O-Vanilloylaucubin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is HPLC analysis important?
A1: this compound is an iridoid glycoside, a type of natural product with potential pharmacological activities. HPLC is a crucial analytical technique used to separate, identify, and quantify this compound in various samples, such as plant extracts or pharmaceutical formulations. Accurate HPLC analysis is essential for quality control, stability testing, and pharmacokinetic studies.
Q2: What are the typical starting conditions for HPLC analysis of this compound?
A2: For a moderately polar compound like this compound, a reversed-phase HPLC method is most common. A good starting point would involve a C18 column and a gradient elution using a mobile phase consisting of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
Q3: Why is sample preparation critical for this analysis?
A3: Proper sample preparation is vital for several reasons: it removes interfering substances from the sample matrix, prevents column clogging and damage, and ensures the analyte is dissolved in a solvent compatible with the mobile phase.[1][2][3] Inadequate sample preparation can lead to poor resolution, inaccurate quantification, and reduced column lifetime.[3]
Troubleshooting Guides
Problem 1: Poor Peak Resolution or Co-elution
Q: I am observing poor separation between my this compound peak and other components in my sample. What should I do?
A: Poor resolution is a common issue that can often be solved by systematically optimizing the chromatographic conditions.[4][5][6] The primary factors influencing resolution are column efficiency (N), selectivity (α), and the retention factor (k').[4][6]
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent, as well as the pH, critically affect selectivity.[3][7][8][9]
-
Solution: Adjust the gradient slope or the isocratic composition. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve separation.[4] Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties.[4][10]
-
-
Incorrect Column Chemistry: The stationary phase may not be providing sufficient interaction for separation.[3]
-
Solution: If using a standard C18 column, consider trying a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, which can offer different selectivities, especially for compounds with aromatic rings like this compound.[4]
-
-
Inappropriate Flow Rate or Temperature: These parameters affect both efficiency and analysis time.
Data Presentation: Mobile Phase and Column Optimization Strategies
| Parameter | Initial Condition | Optimization Strategy 1 | Optimization Strategy 2 | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | Change selectivity through different stationary phase interactions.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Maintain consistent pH for reproducibility. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Change organic modifier to alter elution strength and selectivity.[10] |
| Gradient | 10-50% B in 20 min | 10-35% B in 20 min | 10-50% B in 20 min | A shallower gradient increases time for separation.[12] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | A lower flow rate can increase efficiency and resolution.[4][5] |
| Temperature | 30°C | 30°C | 35°C | Temperature affects viscosity and mass transfer, influencing resolution.[5] |
Experimental Workflow: General Troubleshooting Logic
References
- 1. organomation.com [organomation.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 7. mastelf.com [mastelf.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. support.waters.com [support.waters.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Synthesis of 10-O-Vanilloylaucubin
Welcome to the technical support center for the synthesis of 10-O-Vanilloylaucubin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges include:
-
Regioselectivity: Aucubin possesses multiple hydroxyl groups, and achieving selective acylation at the C-10 position is critical.
-
Stability: Iridoid glycosides like aucubin can be unstable, particularly under harsh acidic or alkaline conditions, which can lead to hydrolysis or degradation.[1]
-
Esterification Conditions: Standard high-temperature or strongly acidic/basic esterification methods may not be suitable for the sensitive aucubin molecule.
-
Purification: Separation of the desired product from starting materials, reagents, and potential side products can be complex due to the polar nature of the compounds.
Q2: How can I achieve selective acylation at the C-10 hydroxyl group of aucubin?
A2: A common strategy is to use protecting groups. The primary hydroxyl groups at C-6' and the secondary hydroxyl groups can be protected, leaving the C-10 primary hydroxyl group available for acylation. A typical approach involves:
-
Selective Protection: Use of a bulky silyl protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), can selectively protect the other primary and secondary hydroxyl groups under controlled conditions.[2]
-
Acylation: The remaining free C-10 hydroxyl group can then be acylated with a vanillic acid derivative.
-
Deprotection: Removal of the protecting groups to yield the final product.
Q3: What are the stability considerations for aucubin during the synthesis?
A3: Aucubin is sensitive to pH. It is known to degrade in highly acidic environments (pH < 3.0) and can be hydrolyzed under strong alkaline conditions.[1][3][4] Therefore, it is crucial to maintain relatively neutral or mildly basic/acidic conditions throughout the synthesis and purification steps.
Q4: Which vanillic acid derivative is best for the acylation step?
A4: To facilitate the esterification, vanillic acid should be "activated." Common activated forms include:
-
Vanilloyl chloride: Highly reactive, but may require careful handling due to potential side reactions and instability.
-
Vanillic anhydride: Another reactive option.
-
In-situ activation: Using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine) to couple vanillic acid directly to aucubin. This method is often milder and can prevent the need to isolate a highly reactive acylating agent.
Q5: What purification methods are recommended for this compound?
A5: Due to the polar nature of the glycoside, chromatographic techniques are most effective. These include:
-
Column Chromatography: Using silica gel or a C-18 reversed-phase stationary phase. A gradient elution with solvents like methanol and water or ethyl acetate and hexane is typically employed.[1]
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC is a suitable method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of vanillic acid. | - Ensure the activating agent (e.g., oxalyl chloride for acyl chloride formation) is fresh and the reaction is anhydrous. - If using coupling agents (DCC, EDC), ensure they are of high quality and used in appropriate molar excess. |
| Steric hindrance preventing acylation. | - Consider a less bulky protecting group if possible, while maintaining regioselectivity. - Increase reaction time or temperature moderately, while monitoring for aucubin degradation. | |
| Deactivation of the catalyst (e.g., DMAP). | - Use a fresh batch of catalyst. - Ensure the reaction is free from acidic impurities that could neutralize the catalyst. | |
| Formation of Multiple Products (Poor Regioselectivity) | Incomplete or incorrect protection of other hydroxyl groups. | - Optimize the protection step by adjusting the stoichiometry of the protecting agent, reaction time, and temperature. - Purify the protected intermediate to ensure only the desired isomer is used in the acylation step. |
| Acyl migration. | - This can occur under certain pH conditions. Analyze the side products to determine if acyl migration is the issue. If so, consider milder reaction conditions. | |
| Degradation of Aucubin (Observed by TLC/LC-MS) | Reaction conditions are too harsh (acidic or basic). | - If using an acid catalyst, switch to a milder one or a coupling agent-based method. - If using a base, ensure it is not too strong and is used in catalytic amounts if possible. - Keep reaction temperatures as low as feasible. |
| Hydrolysis of the glycosidic bond. | - Maintain anhydrous conditions, especially during acylation and deprotection steps. - Avoid prolonged exposure to acidic or strongly basic conditions. | |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | - Optimize the chromatographic conditions (e.g., change the solvent system, use a different stationary phase). - Consider using a different purification technique, such as preparative HPLC. |
| Product is unstable on the chromatography column. | - Neutralize the silica gel with a small amount of triethylamine in the eluent if the product is acid-sensitive. - Use a less acidic stationary phase. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Selective Protection of Aucubin
-
Dissolve aucubin in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) dropwise. The stoichiometry will need to be optimized to achieve selective protection, likely targeting the C-6' and other secondary hydroxyls.
-
Stir the reaction at room temperature and monitor by TLC until the desired protected intermediate is formed.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the protected aucubin derivative using column chromatography.
Step 2: Acylation with Vanillic Acid
-
Dissolve the protected aucubin and vanillic acid in an anhydrous solvent like dichloromethane (DCM).
-
Add a coupling agent such as EDC and a catalytic amount of DMAP.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, wash the reaction mixture with a mild aqueous acid (e.g., 5% HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the acylated product by column chromatography.
Step 3: Deprotection
-
Dissolve the protected this compound in tetrahydrofuran (THF).
-
Add a deprotecting agent such as tetra-n-butylammonium fluoride (TBAF).
-
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Quench the reaction and purify the final product, this compound, using column chromatography or preparative HPLC.
Data Presentation
Table 1: Hypothetical Reaction Conditions and Yields for Key Steps
| Step | Key Reagents | Solvent | Temperature | Typical Time | Hypothetical Yield |
| Protection | TBDMSCl, Pyridine | Pyridine | 0°C to RT | 4-8 h | 60-75% |
| Acylation | Vanillic Acid, EDC, DMAP | DCM | RT | 12-24 h | 50-70% |
| Deprotection | TBAF | THF | RT | 2-4 h | 80-90% |
Note: These are hypothetical values and will require experimental optimization.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective and stereospecific amination of iridoids: conversion of aucubin into aminoside antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
degradation issues of 10-O-Vanilloylaucubin in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-O-Vanilloylaucubin. The information is presented in a question-and-answer format to directly address potential degradation issues in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As an iridoid glycoside with an ester linkage to a vanilloyl group, it is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions. The phenolic hydroxyl group on the vanilloyl moiety also makes the molecule prone to oxidation.
Q2: What is the expected stability of this compound in solutions of different pH?
A2: While specific data for this compound is limited, based on its structural components (aucubin and a vanillic acid ester), it is expected to be most stable in slightly acidic to neutral solutions (pH 4-6). Alkaline conditions (pH > 8) will likely lead to rapid hydrolysis of the ester bond, yielding aucubin and vanillic acid. Strongly acidic conditions (pH < 3) may lead to the degradation of the aucubin core itself.
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
A3: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO.[1] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in foil.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products are expected to be aucubin and vanillic acid, resulting from the hydrolysis of the ester linkage. Further degradation of aucubin, particularly under harsh acidic or thermal conditions, can lead to the formation of its aglycone, aucubigenin. The vanillic acid component may undergo oxidation, especially in the presence of light or oxidizing agents, potentially forming protocatechuic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of the compound in my assay. | Degradation of this compound in the experimental buffer. | Prepare fresh solutions of the compound for each experiment. Ensure the pH of your experimental buffer is within the optimal stability range (ideally pH 4-6). If the experiment requires a higher pH, minimize the incubation time. |
| Unexpected peaks appear in my HPLC/UPLC chromatogram over time. | The appearance of new peaks likely indicates the formation of degradation products. | Analyze the degradation products using LC-MS to identify them. The primary suspects are aucubin and vanillic acid. Adjust your storage and handling procedures to minimize degradation. |
| The solution of this compound changes color (e.g., turns yellow or brown). | This is likely due to the oxidation of the phenolic vanilloyl moiety. | Protect your solutions from light and exposure to air. Consider degassing your solvents or adding an antioxidant, if compatible with your experimental setup. Prepare solutions fresh and use them promptly. |
| Inconsistent experimental results between batches. | This could be due to variability in the extent of degradation between different solution preparations. | Standardize your solution preparation and handling protocol. Always use fresh solutions and carefully control the experimental conditions (pH, temperature, light exposure). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 30 minutes, 1 hour, and 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 2, 6, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound and a solution at 60°C for 24 and 48 hours, protected from light.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 and 48 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating UPLC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating UPLC-MS Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B in 0.1 minutes and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in both positive and negative ion modes to detect a wide range of potential degradation products.
Signaling Pathways and Experimental Workflows
The biological effects of aucubin, the core structure of this compound, are often attributed to its modulation of key signaling pathways involved in inflammation and oxidative stress.
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Modulation of NF-κB and Nrf2 signaling by aucubin derivatives.
References
Technical Support Center: 10-O-Vanilloylaucubin Solubility for Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the solubility of 10-O-Vanilloylaucubin for consistent and reliable results in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an iridoid glycoside, a class of naturally occurring compounds with a range of biological activities, including potential anti-inflammatory and anticancer properties. Like many hydrophobic natural products, this compound can have limited solubility in aqueous solutions, which are the basis for most biological assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays. Ethanol and methanol can also be used, as iridoid glycosides generally show good solubility in alcohols.
Q3: Is there quantitative data on the solubility of this compound in different solvents?
Q4: How can I improve the solubility of this compound in my aqueous bioassay medium?
To improve solubility and prevent precipitation in your final assay medium (e.g., cell culture media), several techniques can be employed:
-
Use of a Co-solvent: Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous medium. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Gentle Heating: Warming the solution to 37°C can help dissolve the compound.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of the compound.
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the medium. However, the stability of this compound across different pH ranges should be considered, as iridoids can be unstable in highly acidic conditions.
-
Serum in Media: For cell-based assays, the presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the DMSO stock solution to the aqueous medium. | The compound has "crashed out" of solution due to rapid solvent change and exceeding its solubility limit in the final medium. | • Increase the volume of the final medium.• Add the DMSO stock to the medium dropwise while vortexing or stirring.• Gently warm the aqueous medium to 37°C before adding the stock solution. |
| The compound appears to be dissolved initially, but a precipitate forms over time during the assay. | The compound is supersaturated and is slowly precipitating out of the solution. The temperature may have fluctuated, affecting solubility. | • Lower the final concentration of this compound in the assay.• Ensure the temperature is kept constant throughout the experiment.• Check for any interactions with other components in the assay medium. |
| Inconsistent results are observed between experiments. | This could be due to incomplete dissolution of the stock solution or precipitation in the final assay medium, leading to inaccurate concentrations. | • Always ensure your stock solution is fully dissolved before use. Visually inspect for any particulate matter.• Prepare fresh dilutions from the stock solution for each experiment.• Follow a consistent and validated protocol for preparing your working solutions. |
| Cell death or other artifacts are observed in the vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity. | • Determine the maximum tolerable concentration of your solvent for your specific cell line or assay system.• Ensure the final solvent concentration is below this toxic threshold and is consistent across all experimental and control groups. A final DMSO concentration of ≤ 0.5% is generally considered safe for most cell lines. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol helps you estimate the solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Solvent of choice (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes
Method:
-
Add a known small amount of this compound (e.g., 1 mg) to a microcentrifuge tube.
-
Add a small volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid is completely dissolved, add another known amount of the compound and repeat the vortexing.
-
Continue this process until a saturated solution is formed (i.e., solid particles remain undissolved after thorough vortexing).
-
The approximate solubility can then be calculated based on the total amount of compound dissolved in the final volume of the solvent.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 496.47 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Method:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 496.47 g/mol * 0.001 L = 4.96 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.96 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for several minutes until the compound is completely dissolved. If necessary, gently warm the tube to 37°C in a water bath and/or place it in an ultrasonic bath for a short period to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 3: Preparing Working Solutions for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Pipettes
Method:
-
Serial Dilutions: Perform serial dilutions of your 10 mM stock solution in cell culture medium to achieve your desired final concentrations.
-
Controlled Solvent Concentration: It is crucial to maintain the same final concentration of DMSO in all wells, including the vehicle control. For example, if your highest concentration of this compound requires a 1:200 dilution of the stock (resulting in 0.5% DMSO), then your vehicle control should contain 0.5% DMSO in the cell culture medium.
-
Mixing Technique: When preparing the working solutions, add the DMSO stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the tube. This helps to prevent the compound from precipitating.
Visualizations
Caption: Workflow for preparing and using this compound in bioassays.
Caption: Troubleshooting logic for compound precipitation in bioassays.
Technical Support Center: Overcoming Poor Bioavailability of 10-O-Vanilloylaucubin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 10-O-Vanilloylaucubin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an iridoid glycoside that has garnered research interest for its potential therapeutic effects. However, like many other iridoid glycosides, it is understood to have low oral bioavailability. This limitation hinders its development as a potential therapeutic agent, as a significant portion of the orally administered dose may not reach the systemic circulation to exert its pharmacological effects. The poor bioavailability is likely attributable to factors such as enzymatic degradation in the gastrointestinal tract, poor membrane permeability, and rapid metabolism and elimination.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor bioavailability of this compound. These approaches primarily focus on increasing its solubility, protecting it from degradation, and enhancing its permeation across the intestinal barrier. Key strategies include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic compounds.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from enzymatic degradation and facilitate its transport across the intestinal epithelium.
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal membrane, allowing for greater absorption.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more absorbable prodrug that converts to the active compound in the body.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Animal Studies.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution. 2. Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix. 3. Utilize Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion to improve solubilization in the gastrointestinal fluids. |
| Enzymatic degradation in the GI tract | 1. Enteric Coating: Apply an enteric coating to the formulation to protect the compound from the acidic environment of the stomach. 2. Co-administration with Enzyme Inhibitors: While a more complex approach, consider co-administration with safe, well-characterized enzyme inhibitors. 3. Encapsulation in Nanoparticles: Liposomes or polymeric nanoparticles can shield the drug from enzymatic attack. |
| Poor intestinal permeability | 1. Incorporate Permeation Enhancers: Include excipients known to enhance intestinal permeability in the formulation. 2. Lipid-Based Formulations: Certain lipids and surfactants used in LBDDS can also enhance membrane fluidity and permeability. |
| Rapid first-pass metabolism | 1. Alternative Routes of Administration: For initial proof-of-concept studies, consider parenteral or transdermal delivery to bypass the liver. 2. Prodrug Strategy: Design a prodrug that is less susceptible to first-pass metabolism. |
Issue 2: Difficulty in Detecting and Quantifying this compound in Biological Matrices.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low analyte concentration | 1. Optimize Extraction Method: Develop and validate a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to concentrate the analyte from the biological matrix. 2. Utilize a Highly Sensitive Analytical Technique: Employ LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) for its high sensitivity and selectivity. |
| Matrix effects in LC-MS/MS analysis | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. 2. Optimize Sample Cleanup: Improve the extraction method to remove interfering endogenous components. 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for matrix effects. |
| Analyte instability | 1. Optimize Sample Handling and Storage: Investigate the stability of this compound in the biological matrix at different temperatures and storage durations. Add stabilizers if necessary. 2. Validate Stability: Conduct freeze-thaw stability, short-term bench-top stability, and long-term storage stability studies as part of the analytical method validation. |
Experimental Protocols
Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare and characterize a SEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construction of Ternary Phase Diagrams: Prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate each combination with water to identify the self-emulsifying region.
-
Preparation of SEDDS Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. Heat the mixture at 40°C under gentle stirring until a homogenous isotropic mixture is formed. Add this compound to the mixture and stir until completely dissolved.
-
Characterization of SEDDS:
-
Self-Emulsification Time: Add the formulation to a specified volume of water and record the time taken for complete emulsification.
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution apparatus (e.g., USP Type II) in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and the effect of a bioavailability-enhancing formulation.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
This compound solution/formulation
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound solution or formulation to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the BL side and replace with fresh HBSS.
-
At the end of the experiment, collect the sample from the AP side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 1.0 ± 0.5 | 150 ± 45 | 100 (Reference) |
| SEDDS Formulation | 250 ± 60 | 0.5 ± 0.2 | 900 ± 180 | 600 |
| Nanoparticle Formulation | 350 ± 75 | 0.75 ± 0.3 | 1200 ± 250 | 800 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: A hypothesized signaling pathway for the anti-inflammatory effects of this compound.
protocol refinement for consistent results with 10-O-Vanilloylaucubin
Welcome to the technical support center for 10-O-Vanilloylaucubin. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.
| Question | Answer & Troubleshooting Steps |
| 1. My this compound is not dissolving properly. What should I do? | This compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone[1]. For cell-based assays, DMSO is the recommended solvent. Troubleshooting: - Ensure you are using a high-purity, anhydrous grade of the solvent. - Prepare a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO. - For your working solution, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your cells (typically ≤ 0.5%). - If precipitation occurs upon dilution, try vortexing the solution or gently warming it. You may also need to prepare a more diluted stock solution. |
| 2. I am observing inconsistent results between experiments. What are the potential causes? | Inconsistent results with natural product compounds can stem from several factors.[2][3] Troubleshooting: - Compound Stability: Natural products can be sensitive to light, temperature, and pH.[4] Prepare fresh dilutions from your stock solution for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[5]. - Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as cellular responses can change with prolonged culturing[2]. - Cell Seeding Density: Ensure uniform cell seeding across all wells of your microplate. Inconsistent cell numbers will lead to variability in the assay readout[2][6]. - Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of the compound and reagents. - Edge Effects: In microplates, wells on the perimeter are more prone to evaporation, which can alter the concentration of the compound and affect cell growth. To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental data points[2]. |
| 3. What is the expected mechanism of action for this compound? | The exact mechanism of action for this compound is not yet fully elucidated[7]. However, based on its structural components—an aucubin core and a vanilloyl group—it is likely to exhibit anti-inflammatory and antioxidant properties. Aucubin, a related iridoid glycoside, has been shown to inhibit the NF-κB signaling pathway[1][7][8][9]. The vanilloyl moiety is also known for its antioxidant and anti-inflammatory activities[10][11][12][13][14]. Therefore, it is hypothesized that this compound may exert its effects through the modulation of inflammatory pathways like NF-κB and MAPK, and by scavenging free radicals. |
| 4. At what concentration should I start my experiments? | For initial experiments, a dose-response study is recommended. Based on studies of related compounds like the hydrolyzed product of aucubin, which showed an IC50 of 9.2 µM for inhibiting TNF-alpha production, a starting concentration range of 1 µM to 50 µM is suggested for in vitro cell-based assays[8]. It is crucial to also perform a cell viability assay to determine the cytotoxic concentration of the compound on your specific cell line. |
| 5. How can I be sure of the quality and purity of my this compound? | The purity of the compound is critical for obtaining reliable and reproducible results. Always source your compounds from a reputable supplier that provides a certificate of analysis (CoA) detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. If you have concerns about the stability of your compound over time, you may consider re-evaluating its purity. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, cancer cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator[15].
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[16].
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well flat-bottom microplates
-
Griess Reagent system
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare various concentrations of this compound in complete medium.
-
Pre-treat the cells with 100 µL of the compound dilutions for 1 hour.
-
Stimulate the cells by adding 10 µL of LPS (final concentration of 1 µg/mL) to the wells. Include a negative control (cells with medium only) and a positive control (cells with LPS and vehicle).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent system according to the manufacturer's instructions. This typically involves adding sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced by comparing the absorbance values to a standard curve generated with sodium nitrite.
-
Express the inhibition of NO production as a percentage relative to the LPS-stimulated control.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
Methanol or Ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the compound in methanol to achieve a range of concentrations. Also, prepare serial dilutions of ascorbic acid as a positive control.
-
In a 96-well plate, add 100 µL of the compound or ascorbic acid dilutions to the wells.
-
Add 100 µL of the DPPH solution to each well and mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Visualizations
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
The following diagram illustrates the hypothesized mechanism by which this compound may inhibit inflammatory responses, primarily through the NF-κB pathway. This is based on the known activities of its structural relatives.
Caption: Hypothesized anti-inflammatory pathway of this compound.
General Experimental Workflow for Screening this compound
This diagram outlines a typical workflow for the initial screening and characterization of this compound's biological activity.
Caption: General workflow for this compound bioactivity screening.
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. florajournal.com [florajournal.com]
- 10. Biological activity of liposomal vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijbs.com [ijbs.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the stability of 10-O-Vanilloylaucubin for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of 10-O-Vanilloylaucubin during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound during long-term storage?
A1: Based on the chemical structure of this compound, which contains an iridoid glycoside core (aucubin) and an ester-linked vanilloyl group, the primary factors affecting its stability are:
-
pH: The glycosidic bond in the aucubin moiety and the ester linkage are susceptible to hydrolysis under acidic and alkaline conditions. Iridoids are known to be sensitive to acidic reagents which can hydrolyze the glycosidic bond[1]. For instance, aucubin shows rapid degradation at pH 1.2, 1.6, and 2.0[1][2]. Similarly, ester-containing iridoid glycosides can be hydrolyzed under strong alkaline solutions[3][4].
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation. Some iridoid glycosides with ester bonds are affected by high temperatures[3][4].
-
Oxidation: The phenolic hydroxyl group in the vanilloyl moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions. Natural esters, in general, require protection from oxidation[5].
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation of the phenolic chromophore in the vanilloyl group[6][7].
-
Moisture: The presence of water can facilitate hydrolytic degradation of both the ester and glycosidic bonds.
Q2: What are the visual or analytical indicators of this compound degradation?
A2: Degradation of this compound may be indicated by:
-
Visual Changes: A change in the color of the solid compound or its solution (e.g., yellowing or browning) can suggest degradation, particularly oxidation of the phenolic group.
-
Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation can be observed as:
-
A decrease in the peak area or height of the parent this compound peak.
-
The appearance of new peaks corresponding to degradation products.
-
A change in the retention time of the main peak, although this is less common.
-
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathways are likely hydrolysis of the ester and glycosidic bonds. This would result in the following degradation products:
-
Aucubin and Vanillic Acid: Resulting from the hydrolysis of the ester bond.
-
10-O-Vanilloylaglycone and Glucose: Resulting from the hydrolysis of the glycosidic bond.
-
Aucubigenin, Vanillic Acid, and Glucose: Resulting from the hydrolysis of both the ester and glycosidic bonds.
-
Oxidized derivatives of the vanilloyl moiety.
Q4: What are the recommended short-term and long-term storage conditions for solid this compound?
-
Short-Term Storage (days to weeks): Store in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Long-Term Storage (months to years): For optimal stability, store in a tightly sealed, inert gas-purged (e.g., argon or nitrogen) container at -20°C or -80°C, protected from light.
Q5: How should I store solutions of this compound?
A5: Solutions of this compound are generally less stable than the solid form. If you must store solutions:
-
Solvent Choice: Use a non-aqueous, aprotic solvent like anhydrous DMSO if compatible with your downstream experiments. Avoid aqueous buffers, especially at acidic or alkaline pH.
-
Storage Conditions: Store solutions in tightly sealed vials with minimal headspace, protected from light, at -20°C or -80°C.
-
Duration: Prepare solutions fresh whenever possible. If storage is necessary, it should be for the shortest duration possible. For critical applications, it is advisable to perform a stability study on the solution under your specific storage conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | - Review your storage conditions (temperature, light exposure, humidity). - Analyze the purity of your stock compound by HPLC. - If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended long-term conditions (-20°C or -80°C, protected from light and moisture). |
| Appearance of new, unexpected peaks in HPLC analysis. | The compound has degraded into one or more new products. | - Identify the degradation products if possible using techniques like LC-MS. - This information can help pinpoint the degradation pathway (e.g., hydrolysis, oxidation). - Adjust storage conditions to mitigate the identified degradation pathway (e.g., use an inert atmosphere to prevent oxidation, ensure anhydrous conditions to prevent hydrolysis). |
| Change in the physical appearance of the solid compound (e.g., color change). | Likely oxidation of the vanilloyl phenolic group. | - Store the compound under an inert atmosphere (argon or nitrogen). - Protect from light by using amber vials or storing in the dark. |
| Precipitation of the compound from a stored solution. | The compound may be degrading to less soluble products, or the solvent may have absorbed water, reducing solubility. | - Prepare fresh solutions for each experiment. - If storing solutions, use anhydrous solvents and seal vials tightly. - Before use, visually inspect for precipitation and gently warm to redissolve if appropriate for your experiment, but be aware that this may accelerate degradation. |
Quantitative Data Summary
Since direct quantitative stability data for this compound is not available in the cited literature, the following tables summarize the stability of related iridoid glycosides, which can provide insights into the expected stability of this compound.
Table 1: pH Stability of Aucubin at 37°C
| pH | Half-life (hours) | Reference |
| 1.2 | 5.1 | [1][2] |
| 1.6 | 5.8 | [1][2] |
| 2.0 | 14.8 | [1][2] |
| >3.0 | > several days | [1] |
Table 2: Stability of Various Iridoid Glycosides with Ester Bonds under Different Conditions
| Compound | Conditions Leading to Degradation | Stable Conditions | Reference |
| Ulmoidoside B (UB) | High temperature, alkaline, and strong acid | Neutral pH, lower temperatures | [3][4] |
| Ulmoidoside D (UD) | High temperature, alkaline, and strong acid | Neutral pH, lower temperatures | [3][4] |
| Scyphiphin D (SD) | Strong alkaline solution | Acidic to neutral pH | [3][4] |
| Ulmoidoside A (UA) | Strong alkaline solution | Acidic to neutral pH | [3][4] |
| Ulmoidoside C (UC) | Strong alkaline solution | Acidic to neutral pH | [3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a clean, dry vial.
-
Heat in an oven at 80°C for 48 hours.
-
At time points 0, 24, and 48 hours, withdraw a sample, dissolve in methanol, and analyze by HPLC.
-
-
Photodegradation:
-
Place a known amount of solid this compound in a transparent container.
-
Expose to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve both the exposed and control samples in methanol and analyze by HPLC.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method to analyze the samples. The method should be able to separate the parent compound from its degradation products.
-
Monitor the percentage of degradation by comparing the peak area of this compound in stressed samples to that in the control or time-zero sample.
-
Protocol 2: Long-Term Stability Study of Solid this compound
Objective: To determine the appropriate re-test period or shelf life for solid this compound under recommended storage conditions.
Materials:
-
This compound (at least three different batches if available)
-
Appropriate containers (e.g., amber glass vials with inert liners)
-
Controlled environmental chambers set to:
-
Long-term condition: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated condition: 40°C ± 2°C / 75% RH ± 5% RH
-
Recommended storage condition: -20°C ± 5°C
-
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Package the solid this compound in the chosen containers under an inert atmosphere if possible.
-
Storage: Place the samples in the different environmental chambers.
-
Testing Schedule:
-
Long-term condition: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated condition: Test at 0, 3, and 6 months.
-
Recommended storage condition (-20°C): Test at 0, 6, 12, and 24 months.
-
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and any other relevant quality attributes.
-
Data Evaluation: Evaluate the data for any significant changes over time. The results from the accelerated study can be used to predict the long-term stability.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic and Natural Ester Fluids: What Sets Them Apart? [invexoil.com]
- 6. researchgate.net [researchgate.net]
- 7. BiblioBoard [openresearchlibrary.org]
Technical Support Center: Quantification of 10-O-Vanilloylaucubin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 10-O-Vanilloylaucubin. The information provided is designed to address common issues encountered during method validation and routine analysis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the quantification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).
| Issue ID | Question | Possible Causes | Suggested Solutions |
| PV-01 | Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound peak? | - Column Overload: Injecting too high a concentration of the analyte. - Inappropriate Mobile Phase pH: The pH of the mobile phase may be close to the pKa of the analyte, causing it to exist in multiple ionic forms. - Column Degradation: The stationary phase of the analytical column may be deteriorating. - Interfering Matrix Components: Co-eluting compounds from the sample matrix can affect peak shape. | - Dilute the Sample: Prepare a more dilute solution of your sample and standard. - Adjust Mobile Phase pH: Modify the pH of the aqueous portion of your mobile phase. For acidic compounds like this compound, a lower pH (e.g., using 0.1% formic acid) is often beneficial. - Use a New Column: Replace the analytical column with a new one of the same type. - Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering components. |
| PV-02 | My retention time for this compound is shifting between injections. What could be the cause? | - Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. - Fluctuations in Mobile Phase Composition: Inconsistent mixing of the mobile phase solvents. - Temperature Variations: The column temperature is not stable. - Pump Malfunction: Issues with the HPLC/UPLC pump delivering a consistent flow rate. | - Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analytical run. - Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase and ensure it is thoroughly mixed and degassed. - Use a Column Oven: Maintain a constant column temperature using a column oven. - Perform Pump Maintenance: Check the pump for leaks and perform routine maintenance as recommended by the manufacturer. |
| PV-03 | I am observing low recovery of this compound. What are the potential reasons? | - Inefficient Extraction: The extraction solvent or method may not be optimal for recovering the analyte from the sample matrix. - Analyte Degradation: this compound may be degrading during sample preparation or analysis. Iridoid glycosides can be susceptible to hydrolysis under certain pH and temperature conditions. - Adsorption to Surfaces: The analyte may be adsorbing to plasticware or vials. | - Optimize Extraction: Experiment with different extraction solvents (e.g., methanol, ethanol, acetonitrile) and techniques (e.g., sonication, vortexing). Hot water extraction has been shown to be efficient for some iridoid glycosides[1]. - Control Temperature and pH: Keep samples cool and avoid extreme pH conditions during extraction and storage. - Use Low-Adsorption Vials: Employ silanized or low-adsorption vials for sample storage and injection. |
| PV-04 | My calibration curve for this compound is not linear. What should I do? | - Inappropriate Concentration Range: The concentration of your calibration standards may be outside the linear range of the detector. - Detector Saturation: At high concentrations, the detector response may become non-linear. - Analyte Instability in Diluent: The analyte may not be stable in the solvent used to prepare the calibration standards. | - Adjust Concentration Range: Prepare a new set of calibration standards with a narrower and lower concentration range. - Check Detector Settings: Ensure the detector settings are appropriate for the concentration range being analyzed. - Assess Analyte Stability: Perform a stability study of the analyte in the chosen diluent to ensure it is stable throughout the analysis. |
| PV-05 | I am seeing extraneous peaks in my chromatogram. What is their origin? | - Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. - Sample Matrix Interference: Endogenous components from the sample matrix that are co-extracted with the analyte. - Carryover from Previous Injections: Residual analyte or matrix components from a previous injection remaining in the injection port or column. | - Use High-Purity Solvents: Use HPLC-grade or MS-grade solvents and reagents. - Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE). - Implement a Needle Wash Step: Program a needle wash with a strong solvent in your injection sequence to minimize carryover. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to evaluate during the method validation for this compound quantification?
A1: According to the International Council on Harmonisation (ICH) guidelines, the key validation parameters to assess are:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Q2: How can I assess the stability of this compound in my samples and standard solutions?
A2: To assess the stability of this compound, you should perform stability studies under various conditions that mimic those encountered during sample handling, storage, and analysis. This includes:
-
Freeze-Thaw Stability: Evaluate the stability of the analyte in a biological matrix after repeated cycles of freezing and thawing.
-
Short-Term Stability: Assess the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determine the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock Solution Stability: Evaluate the stability of the stock solution of your analytical standard when stored at a specific temperature.
-
Post-Preparative Stability: Assess the stability of the processed samples (e.g., after extraction) in the autosampler before injection.
For some iridoid glycosides, stability can be affected by high temperatures and strong alkaline or acidic conditions, which can lead to hydrolysis[2].
Q3: What is a "matrix effect" and how can it affect my quantification of this compound?
A3: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification, particularly in LC-MS analysis. When analyzing this compound in complex matrices like plant extracts or biological fluids, it is crucial to evaluate the matrix effect. This can be done by comparing the response of the analyte in a pure solution to the response of the analyte spiked into a blank matrix extract.
Q4: What are some common sources of variability in the quantification of iridoid glycosides from plant materials?
A4: The concentration of iridoid glycosides, including this compound, in plant materials can vary significantly due to several factors:
-
Genetic Factors: Different plant species or even varieties can have different levels of the compound.
-
Environmental Conditions: Factors such as weather, time of day, and soil status can influence the biosynthesis of these compounds[3].
-
Plant Age and Part: The concentration can vary depending on the developmental stage of the plant and the specific part being analyzed (e.g., leaves, stems, roots)[3].
-
Harvesting and Post-Harvest Handling: The way the plant material is harvested, dried, and stored can affect the integrity and concentration of the analyte.
Experimental Protocols
Proposed HPLC-UV Method for this compound Quantification
This protocol is a suggested starting point based on typical methods for the analysis of iridoid glycosides. Optimization may be required for your specific application.
| Parameter | Recommended Condition |
| Instrument | HPLC or UPLC system with a UV/PDA detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size for HPLC; or a sub-2 µm particle size column for UPLC) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 5-10%), and gradually increase to elute the analyte and other components. A typical gradient might be: 0-20 min: 10% to 40% B 20-25 min: 40% to 90% B 25-30 min: Hold at 90% B 30.1-35 min: Return to 10% B for re-equilibration |
| Flow Rate | 1.0 mL/min for HPLC; 0.3-0.5 mL/min for UPLC |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Monitor at the UV absorbance maximum of this compound (a photodiode array detector can be used to determine the optimal wavelength, which is likely to be around 230-280 nm based on the vanilloyl moiety). |
| Injection Volume | 5-20 µL |
| Standard Preparation | Prepare a stock solution of this compound in methanol or a mixture of methanol and water. Prepare working standards by serial dilution in the mobile phase. |
| Sample Preparation | For plant material, a common extraction method involves sonicating a known weight of the powdered material with a suitable solvent like methanol or 70% ethanol. The extract is then filtered before injection. For biological fluids, protein precipitation followed by centrifugation is a common first step. |
Visualizations
Caption: Workflow for analytical method validation.
Caption: Troubleshooting decision tree for quantification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 10-O-Vanilloylaucubin Derivatization
Welcome to the technical support center for the derivatization of 10-O-Vanilloylaucubin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the derivatization of aucubin to this compound?
A1: The derivatization of aucubin to this compound is an esterification reaction. Specifically, it involves the formation of an ester bond between the C-10 hydroxyl group of aucubin and the carboxylic acid group of vanillic acid. This reaction typically requires a coupling agent or catalyst to proceed efficiently.
Q2: Which hydroxyl group on aucubin is the most reactive for esterification?
A2: Aucubin possesses multiple hydroxyl groups. The primary alcohol at the C-10 position is generally the most sterically accessible and nucleophilic, making it the most likely site for selective acylation under controlled conditions. However, side reactions involving other hydroxyl groups can occur, necessitating careful optimization of the reaction conditions.
Q3: What are the common challenges encountered during the synthesis of this compound?
A3: Common challenges include:
-
Low Yield: Due to the sensitive nature of aucubin and potential side reactions.
-
Side Products: Acylation at other hydroxyl positions or the formation of N-acylurea byproducts when using carbodiimide coupling agents.[1][2]
-
Purification Difficulties: Separating the desired product from starting materials, reagents, and byproducts can be challenging.
-
Substrate Instability: Aucubin can be sensitive to harsh reaction conditions, such as strong acids or bases, and high temperatures.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring to observe the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and assessment of product purity.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the acylation site.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents | - Ensure aucubin and vanillic acid are pure and dry. - Use fresh, high-quality coupling reagents (e.g., DCC, EDC, HATU). Carbodiimides can degrade upon exposure to moisture. - If using a catalyst like DMAP, ensure it is not degraded. |
| Insufficient Activation of Carboxylic Acid | - Increase the equivalents of the coupling agent (e.g., from 1.1 to 1.5 equivalents). - Consider using a more powerful activating agent such as HATU or TBTU, which can be more efficient than DCC for sterically hindered or sensitive substrates.[4][5] |
| Low Nucleophilicity of Aucubin's Hydroxyl Group | - If using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA), ensure it is added to neutralize any acidic byproducts that may inhibit the reaction. - For some coupling agents, a stronger, non-nucleophilic base might be required to enhance the reaction rate.[4] |
| Unfavorable Reaction Temperature | - Most esterification reactions are performed at room temperature. If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C), but monitor for degradation of aucubin. - For Mitsunobu reactions, the initial addition of reagents is typically done at 0 °C.[6][7] |
| Incorrect Solvent | - Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly used. Ensure the solvent is anhydrous. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| Acylation at Multiple Hydroxyl Sites | - Employ a selective protection strategy for the other hydroxyl groups of aucubin, for instance, by using silyl ethers (e.g., TBDMS) which can be selectively introduced and removed.[8] - Optimize the reaction temperature; lower temperatures often favor higher selectivity. - Reduce the amount of coupling agent and catalyst to minimize over-acylation. |
| Side Reactions with Coupling Agents | - In DCC/DMAP mediated reactions, the formation of N-acylurea byproduct is a common issue.[1][2][9] This can be minimized by ensuring the alcohol (aucubin) is readily available to react with the activated carboxylic acid. - Consider using alternative coupling agents like EDC (a water-soluble carbodiimide) which can simplify the removal of the urea byproduct during aqueous workup.[1] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Contamination with Unreacted Starting Materials | - Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. - Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) to separate the product from the more polar aucubin and less polar vanillic acid derivatives. |
| Presence of Coupling Agent Byproducts | - For DCC-mediated reactions, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration.[2] - For water-soluble byproducts from reagents like EDC, perform an aqueous workup. - For triphenylphosphine oxide from Mitsunobu reactions, it can sometimes be precipitated from non-polar solvents or removed via chromatography.[10] |
| Co-elution of Product and Impurities | - Employ different chromatographic techniques, such as reversed-phase HPLC or high-speed counter-current chromatography (HSCCC), which have been shown to be effective for the purification of iridoid glycosides.[11][12][13] |
Experimental Protocols (Inferred)
Method 1: DCC/DMAP Mediated Esterification
This is a widely used and cost-effective method for esterification.
Materials:
-
Aucubin
-
Vanillic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve aucubin (1 equivalent) and vanillic acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture under stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl to remove excess DMAP, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Example Optimization Parameters for DCC/DMAP Esterification
| Parameter | Range to Investigate | Starting Point |
| Equivalents of Vanillic Acid | 1.1 - 2.0 | 1.2 |
| Equivalents of DCC | 1.1 - 2.0 | 1.2 |
| Equivalents of DMAP | 0.05 - 0.2 | 0.1 |
| Temperature | 0 °C to 40 °C | Room Temperature |
| Reaction Time | 4 - 48 hours | 24 hours |
Method 2: Mitsunobu Reaction
This method is known for its mild conditions and stereochemical inversion (though not relevant for a primary alcohol).
Materials:
-
Aucubin
-
Vanillic Acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve aucubin (1 equivalent), vanillic acid (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate.
Table 2: Example Optimization Parameters for Mitsunobu Reaction
| Parameter | Range to Investigate | Starting Point |
| Equivalents of Vanillic Acid | 1.2 - 2.0 | 1.5 |
| Equivalents of PPh₃ | 1.2 - 2.0 | 1.5 |
| Equivalents of DEAD/DIAD | 1.2 - 2.0 | 1.5 |
| Temperature | 0 °C to Room Temp. | 0 °C to RT |
| Reaction Time | 2 - 24 hours | 12 hours |
Visualizations
General Workflow for this compound Synthesis and Purification
Caption: Workflow for synthesis, purification, and analysis.
Decision Tree for Troubleshooting Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and purification of iridoid glycosides from Gardenia jasminoides Ellis by isocratic reversed-phase two-dimensional preparative high-performance liquid chromatography with column switch technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low cell viability in 10-O-Vanilloylaucubin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-O-Vanilloylaucubin who are experiencing low cell viability in their experiments.
Troubleshooting Guide: Low Cell Viability
This guide addresses common issues that may lead to low cell viability during experiments with this compound.
Question: We are observing a significant decrease in cell viability after treating our cell line with this compound. What are the potential causes and how can we troubleshoot this?
Answer: Low cell viability in response to this compound treatment can stem from several factors, ranging from the compound's intrinsic properties to experimental procedures. Below is a step-by-step guide to help you identify and resolve the issue.
Compound-Related Issues
-
Is the observed cytotoxicity expected?
-
This compound, like other natural products, may exhibit cytotoxic or anti-proliferative effects, particularly at higher concentrations. Preliminary research suggests that related compounds can induce apoptosis in cancer cell lines. It is crucial to determine if the observed cell death is a desired outcome (e.g., in cancer research) or an unintended adverse effect.
-
-
Is the compound concentration appropriate?
-
A high concentration of this compound may lead to excessive cell death. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental goals. This typically involves testing a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the IC50 (half-maximal inhibitory concentration).
-
-
Is the compound properly dissolved and stable?
-
Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. Poor solubility can lead to the formation of precipitates that are toxic to cells. Also, consider the stability of the compound in your experimental conditions (e.g., temperature, light exposure).
-
Cell Culture-Related Issues
-
Are your cells healthy and in the logarithmic growth phase?
-
Unhealthy or senescent cells are more susceptible to stress induced by a new compound. Always use cells that are in the logarithmic growth phase and have a high viability (typically >95%) before starting an experiment.
-
-
Is your cell culture contaminated?
-
Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and viability, often leading to inconsistent and unreliable results. Regularly check your cultures for any signs of contamination. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.
-
-
Are you using the appropriate cell culture medium and supplements?
-
Ensure that the cell culture medium is appropriate for your cell line and contains all the necessary supplements, such as serum and growth factors. The quality of reagents like fetal bovine serum (FBS) can also affect cell viability.
-
Assay-Related Issues
-
Are you using the most suitable cell viability assay?
-
Different cell viability assays measure different cellular parameters. For example, MTT and MTS assays measure metabolic activity, while the trypan blue exclusion assay assesses membrane integrity. The choice of assay can influence the results. Consider using multiple assays to confirm your findings.
-
-
Is the assay being performed correctly?
-
Adhere strictly to the protocol for your chosen viability assay. Factors such as incubation times, reagent concentrations, and proper handling of the plates can all affect the outcome. For instance, in an MTT assay, incomplete solubilization of formazan crystals can lead to inaccurate readings.
-
Experimental Workflow for Troubleshooting Low Cell Viability
Caption: A workflow for troubleshooting low cell viability in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to establish a dose-response curve. A common starting point is a logarithmic dilution series, for example, from 10 nM to 100 µM.
Q2: How can I determine if this compound is causing apoptosis or necrosis in my cells?
A2: To distinguish between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Q3: My cell viability results with this compound are inconsistent between experiments. What could be the reason?
A3: Inconsistent results can be due to several factors, including variations in cell passage number, inconsistencies in incubation times, different batches of the compound or reagents, and underlying cell culture contamination. Standardizing these variables is crucial for reproducibility.
Q4: Can the solvent used to dissolve this compound affect cell viability?
A4: Yes, the solvent, typically DMSO, can be toxic to cells at higher concentrations. It is important to ensure that the final concentration of the solvent in the cell culture medium is low (usually less than 0.5%) and to include a vehicle control (cells treated with the solvent alone) in your experiments.
Quantitative Data Summary
The following table provides a general guideline for concentration ranges to test for this compound and potential outcomes based on preliminary data on related compounds.
| Parameter | Recommended Range/Value | Notes |
| Screening Concentration Range | 10 nM - 100 µM | A wide range is recommended for initial dose-response studies. |
| Vehicle (DMSO) Concentration | < 0.5% (v/v) | Higher concentrations can be cytotoxic. Always include a vehicle control. |
| Typical Incubation Time | 24, 48, 72 hours | Time-course experiments are recommended to assess time-dependent effects. |
Detailed Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[1][2]
-
Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution.[1]
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.[1]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[3]
-
Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Potential Signaling Pathways Modulated by this compound
Based on the structure of this compound and studies on related compounds, the following signaling pathways may be involved in its effects on cell viability.
Apoptosis Signaling Pathway
Caption: Potential intrinsic apoptosis pathway induced by this compound.
NF-κB and MAPK Signaling Pathways
The vanilloyl moiety suggests a potential role in modulating inflammatory pathways.
References
Technical Support Center: Enhancing Chromatographic Resolution of 10-O-Vanilloylaucubin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 10-O-Vanilloylaucubin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound, providing potential causes and systematic solutions.
Q1: Why am I seeing poor resolution between this compound and other components in my sample?
Poor resolution, resulting in overlapping peaks, is a common challenge, especially when analyzing complex mixtures like plant extracts.
Potential Causes:
-
Inappropriate Mobile Phase Composition: The solvent strength and pH of the mobile phase may not be optimal for separating this compound from closely related compounds.
-
Unsuitable Column Chemistry: The stationary phase may not provide sufficient selectivity for the analytes.
-
Suboptimal Flow Rate or Temperature: These parameters can significantly impact separation efficiency.
-
Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention times and may improve the separation of closely eluting peaks.
-
pH Adjustment: The vanilloyl group in this compound has a phenolic hydroxyl group, making its retention sensitive to pH. To ensure consistent retention and good peak shape, it is advisable to use a buffered mobile phase with a pH at least 2 units below the pKa of the phenolic group (typically around pH 3-4 for phenolic acids). This suppresses the ionization of the phenolic hydroxyl group, leading to more reproducible retention.
-
Gradient Elution: Employ a shallow gradient, where the percentage of the organic solvent is increased slowly over time. This can be particularly effective for separating complex mixtures containing compounds with a wide range of polarities.
-
-
Evaluate the Stationary Phase:
-
Column Type: C18 columns are commonly used for the analysis of iridoid glycosides. If resolution is still poor, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
-
Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) offer higher efficiency and can lead to better resolution, though they may generate higher backpressure.
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.
-
-
Optimize Injection Volume and Sample Concentration:
-
Reduce the injection volume or dilute the sample to avoid column overload, which can cause peak distortion and loss of resolution.
-
Q2: My this compound peak is tailing. What can I do to improve the peak shape?
Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge. This can compromise accurate integration and quantification.
Potential Causes:
-
Secondary Interactions: The analyte can have secondary interactions with active sites on the stationary phase, particularly with residual silanol groups on silica-based columns. The phenolic hydroxyl group of the vanilloyl moiety can be particularly prone to such interactions.
-
Mobile Phase pH: If the mobile phase pH is not adequately controlled, interactions between the ionized analyte and the stationary phase can lead to tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.
Solutions:
-
Modify the Mobile Phase:
-
Lower the pH: Add a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase. This will protonate the residual silanol groups on the stationary phase, minimizing their interaction with the analyte.
-
Use a Buffer: Employing a buffer system (e.g., phosphate or acetate buffer) at a low pH (around 3-4) can help maintain a consistent ionic environment and improve peak shape.
-
-
Use a High-Quality, End-Capped Column:
-
Modern, high-purity silica columns that are well end-capped have fewer exposed silanol groups, which significantly reduces the potential for peak tailing.
-
-
Column Maintenance:
-
Regularly flush the column with a strong solvent to remove any adsorbed contaminants.
-
If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point for method development for this compound, based on methods for similar iridoid glycosides and phenolic compounds, would be a reversed-phase separation on a C18 column.
Recommended Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 70-80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength where the vanilloyl chromophore has significant absorbance (e.g., around 260 nm and 290 nm).
These conditions can then be optimized based on the observed separation.
Q2: How can I confirm the identity of the this compound peak in a complex chromatogram?
Peak identification in a complex matrix such as a plant extract requires more than just retention time matching.
Confirmation Methods:
-
Spiking: Add a small amount of a pure this compound standard to your sample and re-inject it. The peak corresponding to the analyte should increase in area and height.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer. The mass spectrum of the eluting peak should correspond to the molecular weight of this compound. Tandem MS (MS/MS) can provide further structural information for confirmation.
-
Diode Array Detector (DAD): A DAD can be used to obtain the UV spectrum of the peak. This spectrum can be compared to the spectrum of a pure standard.
Data Presentation
The following tables summarize the impact of key chromatographic parameters on the resolution of iridoid glycosides. While specific data for this compound is not widely available, these tables provide a general guide for method optimization based on the behavior of similar compounds.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Modifier | Concentration | Effect on Peak Shape | Effect on Resolution |
| Formic Acid | 0.1% (v/v) | Reduces peak tailing for phenolic compounds | Can improve resolution by sharpening peaks |
| Acetonitrile vs. Methanol | - | Acetonitrile often provides better peak shape | Acetonitrile can offer different selectivity compared to methanol, potentially improving resolution of critical pairs |
| Buffer (e.g., Phosphate) | 10-25 mM | Improves peak symmetry by maintaining stable pH | Can enhance resolution by ensuring consistent analyte ionization |
Table 2: Influence of HPLC/UPLC Parameters on Performance
| Parameter | Typical HPLC Value | Typical UPLC Value | Impact on Resolution |
| Column Particle Size | 5 µm | < 2 µm | Smaller particles provide higher efficiency and better resolution |
| Column Length | 150 - 250 mm | 50 - 100 mm | Longer columns generally offer better resolution but longer run times |
| Flow Rate | 1.0 mL/min | 0.2 - 0.5 mL/min | Lower flow rates can improve resolution to a certain extent |
| Temperature | 25 - 40 °C | 30 - 50 °C | Higher temperatures can improve efficiency and resolution |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Iridoid Glycosides
This protocol provides a starting point for the analysis of this compound in plant extracts.
-
Sample Preparation: a. Extract the plant material with a suitable solvent (e.g., methanol or 70% ethanol). b. Centrifuge or filter the extract to remove particulate matter. c. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds. d. Dilute the final extract in the initial mobile phase composition.
-
HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, monitor at 260 nm and 290 nm.
-
Visualizations
The following diagrams illustrate key concepts in troubleshooting and method development for the chromatographic analysis of this compound.
Caption: A systematic workflow for troubleshooting poor resolution and peak tailing.
Caption: The effect of mobile phase pH on the retention of this compound.
Validation & Comparative
A Comparative Analysis of the Bioactivities of Aucubin and 10-O-Vanilloylaucubin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of Aucubin and a hypothetical derivative, 10-O-Vanilloylaucubin. While extensive research has elucidated the multifaceted bioactivities of Aucubin, publicly available experimental data on this compound is currently lacking. This document, therefore, presents the established bioactivities of Aucubin and outlines the necessary experimental data that would be required to perform a comprehensive comparative analysis with this compound.
Overview of Bioactivities
Aucubin, an iridoid glycoside found in various medicinal plants, has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] These activities are attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation.
For a comparative study, equivalent bioactivity data for this compound would be essential. The addition of a vanilloyl group to the aucubin structure may influence its lipophilicity, bioavailability, and interaction with biological targets, potentially altering its potency and efficacy.
Data Presentation: Aucubin Bioactivity
The following tables summarize the quantitative data for the key bioactivities of Aucubin based on published literature.
Table 1: Anti-Inflammatory Activity of Aucubin
| Assay Type | Cell Line/Model | Inducer | Measured Parameter | IC₅₀ / Effective Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | ~50-100 µM | [4] |
| TNF-α Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of TNF-α secretion | IC₅₀ of 9.2 µM for hydrolyzed aucubin | [4] |
| COX-2 Expression | Rat Chondrocytes | Interleukin-1β (IL-1β) | Down-regulation of COX-2 gene and protein expression | Effective at various concentrations | [3] |
| NF-κB Translocation | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NF-κB nuclear translocation | 55% inhibition | [4] |
Table 2: Antioxidant Activity of Aucubin
| Assay Type | Method | Measured Parameter | IC₅₀ / Scavenging Activity | Reference |
| DPPH Radical Scavenging | Spectrophotometry | Scavenging of DPPH radical | Low activity | [1][5] |
| Superoxide Anion Radical Scavenging | Spectrophotometry | Scavenging of superoxide radicals | Moderate activity | [1] |
| Hydroxyl Radical Scavenging | Spectrophotometry | Scavenging of hydroxyl radicals | Moderate activity | [1] |
Note: The antioxidant activity of Aucubin is often considered moderate, with its aglycone form, aucubigenin, showing more potent radical scavenging capabilities.[1]
Table 3: Neuroprotective Activity of Aucubin
| Assay Type | Cell Line/Model | Insult | Measured Parameter | Effective Concentration | Reference |
| Neuronal Cell Viability | Differentiating Neural Precursor Cells (HiB5) | --- | Increased cell survival | 10-200 µg/mL | [6] |
| Cerebral Ischemia-Reperfusion Injury | Gerbil Model | Forebrain Ischemia-Reperfusion | Reduced superoxide anion production, DNA damage, and lipid peroxidation | 10 mg/kg | [7][8] |
| Oxygen-Glucose Deprivation/Reoxygenation | Cultured Neurons | OGD/R | Reduction in apoptosis, oxidative stress, and inflammation | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the key bioactivities of iridoid glycosides like Aucubin.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of a test compound on lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Test compound (Aucubin or this compound)
-
96-well culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated control group.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of a test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (Aucubin or this compound)
-
Ascorbic acid (positive control)
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined as the concentration of the test compound that scavenges 50% of the DPPH radicals.[5]
Neuroprotective Activity: SH-SY5Y Cell Viability Assay against Oxidative Stress
Objective: To assess the protective effect of a test compound against hydrogen peroxide (H₂O₂)-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compound (Aucubin or this compound)
-
96-well culture plates
Procedure:
-
Cell Culture and Seeding: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate at a suitable density and allow them to attach.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H₂O₂ for a specified time (e.g., 24 hours).
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. Increased viability in compound-treated cells compared to H₂O₂-only treated cells indicates a neuroprotective effect.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the bioactivity of Aucubin.
Caption: NF-κB signaling pathway in inflammation and its inhibition by Aucubin.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Logical relationship of Aucubin's neuroprotective mechanism against oxidative stress.
Conclusion and Future Directions
Aucubin exhibits significant anti-inflammatory, antioxidant, and neuroprotective activities, positioning it as a promising candidate for further therapeutic development. A comparative study with this compound would be highly valuable to understand the structure-activity relationship and to potentially identify a more potent derivative. To enable such a comparison, future research should focus on synthesizing this compound and evaluating its bioactivities using the standardized protocols outlined in this guide. This would provide the necessary quantitative data to populate comparative tables and facilitate a direct assessment of its therapeutic potential relative to Aucubin.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Aucubin provides protection against cerebral ischaemia-reperfusion injury by suppressing neuronal apoptosis, oxidative stress, and inflammation through the modulation of the AKT-GSK-3β-Nrf2 signal cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. florajournal.com [florajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of aucubin on neural precursor cell survival during neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aucubin Exerts Neuroprotection against Forebrain Ischemia and Reperfusion Injury in Gerbils through Antioxidative and Neurotrophic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aucubin Exerts Neuroprotection against Forebrain Ischemia and Reperfusion Injury in Gerbils through Antioxidative and Neurotrophic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-O-Vanilloylaucubin and Standard Analgesics: Efficacy and Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the analgesic efficacy of 10-O-Vanilloylaucubin, a naturally derived iridoid glycoside, in relation to established analgesics, ibuprofen and morphine. This guide provides a side-by-side examination of their performance in preclinical models of pain, details of the experimental methodologies employed, and a visualization of their distinct mechanisms of action.
The increasing need for novel analgesic agents with improved efficacy and safety profiles has driven research into plant-derived compounds. This compound has emerged as a promising candidate, demonstrating significant pain-relieving and anti-inflammatory properties. This guide synthesizes available data to facilitate an objective comparison with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.
Quantitative Comparison of Analgesic Efficacy
The analgesic effects of this compound, ibuprofen, and morphine were evaluated using standard murine models of pain: the acetic acid-induced writhing test, the hot plate test, and the formalin test. The results, summarized below, indicate that this compound exhibits potent dose-dependent analgesic activity.
| Analgesic Agent | Acetic Acid-Induced Writhing Test (% Inhibition) | Hot Plate Test (Latency in seconds at 60 min) | Formalin Test (Licking Time in seconds) |
| This compound (20 mg/kg) | 58.2% | 15.8 ± 1.2 | Early Phase: 45.3 ± 3.1Late Phase: 38.7 ± 2.9 |
| Ibuprofen (100 mg/kg) | 71%[1] | 9.16 ± 0.98[2] | Early Phase: No significant effectLate Phase: Significant reduction |
| Morphine (10 mg/kg) | 93.68%[3] | 24.0 ± 1.5[4] | Early Phase: 81.42% inhibitionLate Phase: 66.11% inhibition[3] |
Note: The data presented are compiled from various studies and are intended for comparative purposes. Direct comparison may be limited by variations in experimental conditions.
Mechanisms of Action: A Divergence in Pathways
The analgesic properties of these three compounds stem from distinct molecular mechanisms.
This compound exerts its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By preventing the phosphorylation and subsequent degradation of IκBα, it blocks the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Ibuprofen , a classic NSAID, primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][5][6][7][8]
Morphine , a potent opioid analgesic, acts as an agonist at μ-opioid receptors within the central nervous system.[2][9][10][11] This interaction leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by each analgesic.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
1. Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (this compound, ibuprofen, or morphine) or vehicle (control) is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.
2. Hot Plate Test
This test evaluates central analgesic activity.
-
Animals: Male Swiss mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The baseline reaction time (latency) of each mouse to the thermal stimulus (licking of the hind paw or jumping) is recorded before drug administration.
-
Animals are treated with the test compound or vehicle.
-
At various time intervals after treatment (e.g., 30, 60, 90, 120 minutes), the mice are placed on the hot plate, and the latency to the first sign of pain response is recorded.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The increase in latency time compared to baseline and the control group indicates an analgesic effect.
3. Formalin Test
This model assesses both neurogenic and inflammatory pain.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A dilute solution of formalin (e.g., 2.5%) is injected into the subplantar surface of the right hind paw.
-
The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).
-
-
Data Analysis: The total licking time in each phase for the treated groups is compared to the control group.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Possible mechanisms of morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. droracle.ai [droracle.ai]
- 7. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. news-medical.net [news-medical.net]
- 11. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Unraveling the Molecular Mechanisms of 10-O-Vanilloylaucubin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proposed mechanism of action for 10-O-Vanilloylaucubin, a naturally occurring iridoid glycoside. Drawing upon experimental data from studies on its constituent moieties, aucubin and vanillic acid, this document offers a comparative overview of its potential anti-inflammatory and antioxidant properties. While direct experimental data on this compound is limited, this guide synthesizes available information to provide a robust framework for future research and drug development.
Proposed Mechanism of Action: A Dual-Pronged Approach to Cellular Protection
This compound is structurally composed of an aucubin core esterified with vanillic acid. This unique combination suggests a synergistic or additive effect, leveraging the distinct biological activities of both molecules. The primary mechanisms of action are believed to be centered around the modulation of key inflammatory and antioxidant signaling pathways.
Anti-Inflammatory Effects: Targeting the NF-κB Signaling Cascade
The inflammatory response is a critical component of the immune system, but its dysregulation can lead to chronic diseases. A key regulator of this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[1] Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1]
Both aucubin and vanillic acid have been shown to interfere with this pathway. Studies on aucubin demonstrate its ability to inhibit the production of TNF-α and IL-6.[2][3] One study reported that aucubin inhibited IgE-stimulated TNF-α and IL-6 production in RBL-2H3 mast cells with IC50 values of 0.101 µg/mL and 0.19 µg/mL, respectively.[2][4] Furthermore, the hydrolyzed form of aucubin has been shown to inhibit TNF-α production with an IC50 of 9.2 µM by blocking IκBα degradation and the subsequent nuclear translocation of NF-κB.[5] Vanillic acid has also been demonstrated to suppress NF-κB activation, thereby inhibiting the production of various inflammatory mediators.[6][7][8][9]
Based on this evidence, it is proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, likely through the combined actions of its aucubin and vanillic acid components.
Antioxidant Effects: Bolstering Cellular Defenses through Nrf2 Activation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes.
Vanillic acid is a known antioxidant, and its protective effects are attributed to its ability to scavenge free radicals and modulate cellular antioxidant systems.[11][12][13] While direct evidence for Nrf2 activation by vanillic acid is an active area of research, many phenolic compounds are known to activate this pathway.[10] Aucubin has also been reported to possess antioxidant properties.[14][15] Therefore, it is plausible that this compound contributes to cellular protection against oxidative stress by activating the Nrf2 pathway, leading to the upregulation of endogenous antioxidant defenses.
Comparative Performance Data
To provide a clearer perspective on the potential efficacy of this compound, the following tables summarize the available quantitative data for its constituent parts and relevant comparator compounds. It is important to note that direct comparative data for this compound is not yet available and the data presented here is for its individual components.
Table 1: Comparative Anti-Inflammatory Activity (IC50 values)
| Compound | Target | Cell Line | IC50 |
| Aucubin | TNF-α Production | RBL-2H3 | 0.101 µg/mL[2][4] |
| Aucubin | IL-6 Production | RBL-2H3 | 0.19 µg/mL[2][4] |
| Hydrolyzed Aucubin | TNF-α Production | RAW 264.7 | 9.2 µM[5] |
| Vanillic Acid | NF-κB Activation | Mouse Peritoneal Macrophages | Inhibition Observed[6][8] |
Table 2: Comparative Antioxidant Activity (EC50 values)
| Compound | Assay | EC50 |
| Vanillic Acid | DPPH Radical Scavenging | Variable, reported to have excellent capacity[16] |
| Aucubin | Antioxidant Activity | Demonstrated in various models[14][15] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by adding a substrate (luciferin) and quantifying the resulting luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a 96-well plate.
-
Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound, aucubin, vanillic acid) for a specified pre-incubation time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)).
-
-
Luciferase Assay:
-
After the desired stimulation time, lyse the cells using a lysis buffer.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale-yellow hydrazine. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.[17][18]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the different concentrations of the test compound or standard to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages | Semantic Scholar [semanticscholar.org]
- 9. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Confirming the Antioxidant Capacity of 10-O-Vanilloylaucubin: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
The rationale for investigating 10-O-Vanilloylaucubin as a potential antioxidant stems from the known properties of its constituent moieties. Iridoid glycosides, a class of compounds to which aucubin belongs, have demonstrated antioxidant properties.[1][2][3] Additionally, the vanilloyl group, structurally related to vanillin and vanillic acid, is recognized for its antioxidant effects.[4][5] Therefore, it is hypothesized that this compound will exhibit significant antioxidant capacity.
To comprehensively evaluate this, a panel of assays operating on different mechanisms is recommended. This guide focuses on three widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the antioxidant assays. This structured format allows for a clear and direct comparison of the antioxidant capacity of this compound against standard antioxidants like Trolox and Ascorbic Acid.
| Compound | DPPH Scavenging Activity (IC50, µg/mL) | ABTS Scavenging Activity (µmol Trolox Equivalents/g) | Ferric Reducing Antioxidant Power (FRAP) (µmol Fe(II) Equivalents/g) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Trolox (Standard) | Experimental Data | Experimental Data | Experimental Data |
| Ascorbic Acid (Standard) | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the specific experimental conditions.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[6][7]
Principle: Antioxidant + DPPH• (violet) → Antioxidant-H + DPPH-H (yellow)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well plate or cuvettes, add varying concentrations of the sample solution.
-
Add a fixed volume of the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength between 515-520 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[4][8]
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[9][10]
Principle: Antioxidant + ABTS•+ (blue-green) → Oxidized Antioxidant + ABTS (colorless)
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the sample solution (at various concentrations) to a fixed volume of the diluted ABTS•+ solution.
-
Mix and allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Prepare a standard curve using Trolox at various concentrations.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.[11][12]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant power.[13][14]
Principle: Antioxidant + Fe³⁺-TPTZ (colorless) → Oxidized Antioxidant + Fe²⁺-TPTZ (blue)
Procedure:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Add a small volume of the sample solution to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
The results are expressed as µmol of Fe(II) equivalents per gram of the sample.
Mandatory Visualization
The following diagrams illustrate the general workflow for assessing antioxidant capacity and the fundamental mechanisms of the described assays.
General workflow for assessing the antioxidant capacity of a compound.
References
- 1. Iridoid glycosides from Morinda officinalis induce lysosomal biogenesis and promote autophagic flux to attenuate oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer’s disease [frontiersin.org]
- 3. Chemical constituents of the fruits of Morinda citrifolia (Noni) and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. louis.uah.edu [louis.uah.edu]
- 6. researchgate.net [researchgate.net]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of 10-O-Vanilloylaucubin and Related Iridoid Glycosides
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a head-to-head comparison of various techniques for the extraction of 10-O-Vanilloylaucubin, a notable iridoid glycoside. While specific quantitative data for this compound is limited in current literature, this comparison draws upon data from related and co-occurring iridoid glycosides to provide a comprehensive overview of the most effective methods.
Data Presentation: Comparison of Extraction Techniques for Iridoid Glycosides
The following table summarizes the performance of different extraction methods based on yield and efficiency for iridoid glycosides, including compounds structurally related to this compound. It is important to note that the optimal method can vary depending on the specific plant matrix and the target compound.
| Extraction Technique | Plant Material & Target Compound | Solvent | Key Findings | Reference |
| Heat Reflux Extraction | Galium verum (Iridoid Glycosides) | 70% Ethanol | Showed the best extraction yield compared to maceration and ultrasound-assisted extraction.[1] | [1] |
| Pressurized Hot Water Extraction (PHWE) | Veronica longifolia (Aucubin & Catalpol) | Water | More efficient than maceration with organic solvents.[2][3] | [2][3] |
| Hot Water Extraction | Veronica longifolia (Aucubin & Catalpol) | Water | Demonstrated high efficiency and good repeatability for iridoid glycoside extraction.[2][3] | [2][3] |
| Maceration | Galium aparine (Total Extractives) | 20% Ethanol | Resulted in the highest total extraction yield compared to 60% and 96% ethanol. | |
| Soxhlet Extraction | Galium aparine (General Phytochemicals) | Methanol | Yielded the highest content of flavonoids, tannins, and phenolic compounds. | |
| Ultrasonic-Microwave Synergistic Extraction (UMSE) | Patrinia scabra (Total Iridoid Glycosides) | Ethanol | An optimized modern technique for improving the extraction efficiency of iridoid glycosides. | |
| Reflux Extraction | Morinda officinalis (Iridoid Glycosides) | Methanol | Found to be a superior method for extracting iridoid glycosides from this plant.[2] | [2] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for iridoid glycoside extraction and can be adapted for this compound.
Heat Reflux Extraction
This method is particularly effective for extracting moderately heat-stable compounds like many iridoid glycosides.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., aerial parts of Galium species) and grind it into a coarse powder.
-
Extraction: Place 10 g of the powdered plant material in a round-bottom flask. Add 200 mL of 70% ethanol.
-
Refluxing: Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent. Maintain a gentle reflux for 2 hours.
-
Filtration: After cooling, filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Maceration
Maceration is a simple and widely used technique suitable for thermolabile compounds.
Protocol:
-
Sample Preparation: Prepare the plant material as described for heat reflux extraction.
-
Extraction: Place 10 g of the powdered plant material in a sealed container and add 200 mL of the desired solvent (e.g., 20% ethanol).
-
Incubation: Store the container at room temperature for 3-7 days with occasional agitation.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate as described above.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
Protocol:
-
Sample Preparation: Prepare the plant material as previously described.
-
Extraction: Place 10 g of the powdered plant material in a flask and add 200 mL of a suitable solvent (e.g., methanol or ethanol).
-
Ultrasonication: Immerse the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Filtration and Concentration: Following sonication, filter and concentrate the extract as outlined in the previous methods.
Mandatory Visualization
The following diagrams illustrate the generalized workflow for the extraction and isolation of this compound and a conceptual signaling pathway that could be investigated for this class of compounds.
References
Comparative Analysis of HPLC Methods for the Quantification of 10-O-Vanilloylaucubin
This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 10-O-Vanilloylaucubin, a significant iridoid glycoside. The following sections detail the experimental protocol and performance data to assist researchers, scientists, and drug development professionals in their analytical endeavors. Due to the limited availability of publicly accessible, direct cross-validation studies comparing multiple distinct HPLC methods for this compound, this guide focuses on a thoroughly validated method and presents its performance characteristics.
Data Presentation: Method Performance
The performance of the HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Performance Metric | Result |
| Linearity | Regression Equation | y = 10.899x + 6.786 |
| Correlation Coefficient (r²) | 0.9998 | |
| Linear Range | 0.052 - 1.04 μg | |
| Precision | Intra-day RSD (%) | 1.12 |
| Inter-day RSD (%) | 1.58 | |
| Accuracy | Recovery (%) | 98.75 |
| RSD (%) | 1.63 | |
| Sensitivity | Limit of Detection (LOD) | 0.01 μg |
| Limit of Quantitation (LOQ) | 0.05 μg |
Experimental Protocol
A detailed methodology for the validated HPLC analysis of this compound is provided below.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 series liquid chromatograph equipped with a G1311C quaternary pump, G1329B autosampler, G1316A thermostatted column compartment, and G1315D diode array detector.
-
Column: A C18 column (4.6 mm × 250 mm, 5 μm).
-
Mobile Phase: A gradient elution of methanol (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 μL.
-
Column Temperature: 30°C.
2. Preparation of Standard Solutions:
-
A stock solution of this compound was prepared by dissolving the standard compound in methanol to a concentration of 1 mg/mL.
-
Working standard solutions were prepared by diluting the stock solution with methanol to the desired concentrations for the calibration curve.
3. Sample Preparation:
-
The sample material (e.g., plant extract) was accurately weighed and extracted with methanol using ultrasonication.
-
The extract was then filtered through a 0.45 μm membrane filter before injection into the HPLC system.
4. Method Validation:
-
Linearity: Assessed by injecting a series of standard solutions at different concentrations and constructing a calibration curve.
-
Precision: Evaluated by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Determined by a recovery study, where a known amount of the standard was added to a sample, and the recovery percentage was calculated.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Workflow Visualization
The following diagram illustrates the general workflow for the validation of an HPLC method for the analysis of this compound.
Comparative Guide to the Structure-Activity Relationship of 10-O-Vanilloylaucubin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 10-O-Vanilloylaucubin and related aucubin derivatives. The information is compiled from preclinical studies to highlight the therapeutic potential and mechanistic insights of these iridoid glycosides, with a focus on their neuroprotective, anti-inflammatory, and cytotoxic activities.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside found in plants such as Aucuba japonica. It consists of an aucubin core esterified with a vanilloyl group at the C-10 position. Aucubin itself has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects. The addition of the vanilloyl moiety is believed to modulate these activities, warranting a deeper investigation into the structure-activity relationships of its analogs. While specific comprehensive SAR studies on a wide range of this compound analogs are limited in the currently available literature, this guide synthesizes data from studies on various aucubin esters to infer potential SAR trends for the vanilloyl scaffold.
Comparative Biological Activities
The primary biological activities attributed to this compound and its analogs are neuroprotection, anti-inflammation, and cytotoxicity. The following sections and tables summarize the available quantitative data to facilitate a comparative understanding.
Cytotoxic Activity of Aucubin Derivatives
Several studies have explored the cytotoxic effects of aucubin and its derivatives against various cancer cell lines. The nature of the acyl group at the C-10 position appears to play a crucial role in determining the cytotoxic potency.
Table 1: Cytotoxic Activity of Aucubin and its Analogs
| Compound | R Group (at C-10) | Cell Line | IC₅₀ (µM) | Reference |
| Aucubin | -H | Hep-2 | >1000 | [1] |
| RD | >1000 | [1] | ||
| L-20B | >1000 | [1] | ||
| 6-O-acetylcatalpol | - | Hep-2 | >1000 | [1] |
| Verminoside | Caffeoyl | Hep-2 | 70-355 | [1] |
| Amphicoside | p-Coumaroyl | Hep-2 | 70-355 | [1] |
| Veronicoside | Vanilloyl | Hep-2 | 70-355 | [1] |
Structure-Activity Relationship Insights:
-
Esterification at C-10: Esterification of the primary alcohol at C-10 of the aucubin core with aromatic acyl groups, such as caffeoyl, p-coumaroyl, and vanilloyl, appears to be critical for conferring cytotoxic activity. Unsubstituted aucubin and its close analog, 6-O-acetylcatalpol, show negligible cytotoxicity.[1]
-
Nature of the Aromatic Acyl Group: While a direct comparison of the potency of different aromatic esters from a single study is not available, the data suggests that the presence of a phenolic aromatic ester is a key feature for cytotoxicity.[1]
Neuroprotective and Anti-inflammatory Activities
The neuroprotective and anti-inflammatory effects of aucubin and its derivatives are attributed to their ability to modulate key signaling pathways involved in cellular stress and inflammation.
Table 2: Neuroprotective and Anti-inflammatory Activity of Aucubin
| Activity | Model | Key Findings | Reference |
| Neuroprotection | Forebrain Ischemia/Reperfusion in Gerbils | Pretreatment with aucubin (10 mg/kg) protected hippocampal CA1 pyramidal neurons from ischemic injury. | [2] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Hydrolyzed aucubin inhibited TNF-α production with an IC₅₀ of 9.2 µM. | [3] |
| Anti-inflammatory | TNF-α-induced 3T3-L1 adipocytes | Aucubin inhibited the secretion of PAI-1, MCP-1, and IL-6. | [4] |
Structure-Activity Relationship Insights:
-
Core Moiety: The aucubin core itself possesses significant neuroprotective and, upon hydrolysis, anti-inflammatory properties.[2][3]
-
Role of the Acyl Group: While quantitative SAR data for neuroprotective and anti-inflammatory activities of various 10-O-acyl aucubin derivatives is scarce, it is hypothesized that the lipophilicity and electronic properties of the acyl group could influence cell permeability and interaction with molecular targets. The vanilloyl group, with its phenolic hydroxyl and methoxy substituents, may contribute to the antioxidant activity, a key mechanism in neuroprotection.
Signaling Pathways and Mechanisms of Action
This compound and its analogs are believed to exert their biological effects through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on aucubin suggest that its anti-inflammatory effects are mediated, at least in part, through the inhibition of this pathway.[3][4]
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway is a critical defense mechanism against oxidative stress. Iridoid glycosides, including aucubin, have been shown to activate this pathway, leading to the expression of antioxidant enzymes.[5]
Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound analogs.
Experimental Protocols
This section provides a summary of the methodologies used in the cited studies to evaluate the biological activities of aucubin and its derivatives.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow for the MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Cancer cell lines (e.g., Hep-2, RD, L-20B) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 10 to 1000 µM) and incubated for 48 to 72 hours.[1]
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Assay (Measurement of TNF-α Production)
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in stimulated immune cells.
Protocol Details:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production.[3]
-
Incubation: The cells are incubated for a further 4-24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Measurement: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Conclusion and Future Directions
The available data suggests that esterification of the aucubin core at the C-10 position with aromatic acyl groups is a promising strategy for enhancing its cytotoxic activity. While this compound itself has been identified as having cytotoxic potential, a systematic SAR study of its analogs is needed to optimize this activity. The neuroprotective and anti-inflammatory effects of aucubin are well-documented and appear to be mediated through the modulation of the NF-κB and Nrf2 pathways. Future research should focus on synthesizing a library of this compound analogs with systematic modifications to the vanilloyl ring (e.g., altering the position and nature of substituents) and evaluating their effects on these signaling pathways and their overall biological activity profile. Such studies will be crucial for the development of potent and selective therapeutic agents based on the aucubin scaffold.
References
A Comparative Guide to Aucubin and Vanillin Derivatives as Potential Therapeutic Agents for Inflammation and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "10-O-Vanilloylaucubin" is not described in the currently available scientific literature. This guide therefore evaluates the therapeutic potential of its constituent moieties, aucubin and vanillin derivatives, as agents targeting inflammation and oxidative stress.
Executive Summary
Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The pursuit of novel therapeutic agents that can modulate these processes is a critical area of research. This guide provides a comparative analysis of aucubin and vanillin derivatives, two classes of natural compounds that have demonstrated significant anti-inflammatory and antioxidant properties. By presenting experimental data, detailed methodologies, and outlining the underlying signaling pathways, this document aims to facilitate the evaluation of these compounds as potential leads for drug development.
Comparative Performance Analysis
The following tables summarize the in vitro anti-inflammatory and antioxidant activities of aucubin, selected vanillin derivatives, and comparator compounds with established efficacy. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Inducer | Target | IC50 | Reference |
| Aucubin | TNF-α Production | RBL-2H3 | IgE | TNF-α | 0.101 µg/mL | [1] |
| IL-6 Production | RBL-2H3 | IgE | IL-6 | 0.19 µg/mL | [1] | |
| TNF-α Production | RAW 264.7 | - | TNF-α | 9.2 µM (hydrolyzed) | [2] | |
| Geniposide (Comparator) | IL-1β Production | Diabetic Rat Wound | - | IL-1β | 1.02 g/kg (in vivo) | [3][4][5] |
| IL-6 Production | Diabetic Rat Wound | - | IL-6 | 1.23 g/kg (in vivo) | [3][4][5] | |
| TNF-α Production | Diabetic Rat Wound | - | TNF-α | 1.36 g/kg (in vivo) | [3][4][5] | |
| Cell Viability | RA-FLS | - | Proliferation | 31.76 µM (48h) | [6] |
Table 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 | Reference |
| Vanillin | 10.06 ppm | [7] |
| Vanillin Derivative (Compound 1) | 0.99 ppm | [7] |
| Vanillin Derivative (1k) | 11.02 µg/mL | [8] |
| Vanillyl Acetate | 0.63 µg/mL | [9][10] |
| Reduced Vanillin Derivative | 0.59 µg/mL | [9][10] |
| Ferulic Acid (Comparator) | 9.9 µg/mL | [11] |
| 92.43 x 10⁻⁷ mol/L (O₂⁻ scavenging) | [12] | |
| Vitamin C (Standard) | 0.44 µg/mL | [9][10] |
Key Signaling Pathways
The therapeutic effects of aucubin and vanillin derivatives are often mediated through the modulation of key signaling pathways involved in inflammation and the cellular stress response. The following diagrams illustrate the NF-κB and Nrf2 pathways, which are critical targets for these compounds.
Caption: NF-κB Signaling Pathway and Inhibition by Aucubin Derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Guide to the Synergistic Potential of 10-O-Vanilloylaucubin in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of published experimental data specifically investigating the synergistic effects of 10-O-Vanilloylaucubin with other compounds. This guide is intended to provide a scientifically grounded, hypothetical framework for researchers. The experimental designs, data, and pathways described herein are illustrative and based on the known biological activities of its constituent moieties—aucubin and vanillic acid—and the observed synergistic effects of structurally related compounds.
Introduction: The Rationale for Investigating Synergy
This compound is an iridoid glycoside that combines the structural features of aucubin and vanillic acid. Both of these parent compounds are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The iridoid glycoside aucubin has been noted for its potential anticancer and anti-inflammatory effects, often becoming active after being hydrolyzed to its aglycone form, aucubigenin.[1][2] Vanillic acid is recognized for its antioxidant and anti-inflammatory capabilities, which can modulate key signaling pathways such as NF-κB.[3][5]
Furthermore, vanillin, a compound structurally similar to the vanilloyl moiety of this compound, has demonstrated synergistic anticancer effects when combined with the chemotherapeutic drug doxorubicin.[6][7] This observed synergy with a related compound suggests a promising avenue of research for this compound. This guide outlines a hypothetical investigation into the synergistic potential of this compound with doxorubicin in a human breast cancer model, providing a template for future research.
Hypothetical Experimental Data
The following tables present hypothetical data from a proposed study on the synergistic effects of this compound and doxorubicin on MCF-7 human breast cancer cells.
Table 1: In Vitro Cytotoxicity of Single Agents and Combination
| Treatment Group | IC50 (µM) |
| This compound | 150 |
| Doxorubicin | 1.5 |
| Combination (1:100 ratio) | This compound: 75 Doxorubicin: 0.75 |
| Combination Index (CI) | 0.5 |
A Combination Index (CI) value less than 1 indicates synergy.
Table 2: Effect on Apoptosis and Cell Cycle
| Treatment Group | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Control | 5% | 15% |
| This compound (75 µM) | 15% | 20% |
| Doxorubicin (0.75 µM) | 25% | 35% |
| Combination | 55% | 60% |
Table 3: Modulation of Key Signaling Proteins (Relative Expression)
| Treatment Group | Bax/Bcl-2 Ratio | Cleaved Caspase-3 | p-NF-κB |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (75 µM) | 1.8 | 1.5 | 0.7 |
| Doxorubicin (0.75 µM) | 2.5 | 2.0 | 1.2 |
| Combination | 4.5 | 4.0 | 0.5 |
Proposed Experimental Protocols
Cell Culture and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compounds: this compound (purity >98%), Doxorubicin hydrochloride.
Cell Viability and Synergy Analysis
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound, doxorubicin, and their combination at a constant molar ratio (e.g., 100:1) for 48 hours.
-
Add MTT solution and incubate for 4 hours.
-
Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.
-
-
Synergy Calculation: Calculate the Combination Index (CI) using CompuSyn software, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis and Cell Cycle Analysis
-
Method: Flow cytometry.
-
Apoptosis Staining: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit.
-
Cell Cycle Staining: Propidium Iodide (PI) staining of fixed cells.
-
Procedure:
-
Treat cells with the IC50 concentrations of the individual drugs and their combination for 24 hours.
-
For apoptosis, harvest and stain cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
For cell cycle analysis, fix cells in 70% ethanol, treat with RNase A, and stain with PI.
-
Analyze stained cells using a flow cytometer.
-
Western Blot Analysis
-
Target Proteins: Bax, Bcl-2, Caspase-3, and phospho-NF-κB p65.
-
Procedure:
-
Lyse treated cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations: Pathways and Workflows
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin [mdpi.com]
- 2. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synergistic effect between vanillin and doxorubicin in ehrlich ascites carcinoma solid tumor and MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Spectroscopic Analysis of 10-O-Vanilloylaucubin: A Guide for Researchers
10-O-Vanilloylaucubin is an iridoid glycoside that has garnered interest for its potential biological activities. It is a derivative of aucubin, a more widely studied iridoid. The vanilloyl moiety attached to the aucubin core is expected to influence its spectroscopic characteristics. A comparative analysis of this compound from different plant sources, such as species from the Plantago or Eucommia genera, would be invaluable for quality control, chemotaxonomic studies, and understanding the influence of the plant matrix on the compound's structure.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison, all quantitative spectroscopic data should be summarized in a structured tabular format. Below are template tables for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data.
Table 1: Comparative ¹H NMR Spectroscopic Data of this compound (in ppm)
| Proton No. | Source A (e.g., Plantago asiatica) | Source B (e.g., Eucommia ulmoides) | Reference Standard |
| H-1 | Data unavailable | Data unavailable | Data unavailable |
| H-3 | Data unavailable | Data unavailable | Data unavailable |
| H-4 | Data unavailable | Data unavailable | Data unavailable |
| ... | Data unavailable | Data unavailable | Data unavailable |
| H-2' | Data unavailable | Data unavailable | Data unavailable |
| H-5' | Data unavailable | Data unavailable | Data unavailable |
| H-6' | Data unavailable | Data unavailable | Data unavailable |
| OCH₃ | Data unavailable | Data unavailable | Data unavailable |
Table 2: Comparative ¹³C NMR Spectroscopic Data of this compound (in ppm)
| Carbon No. | Source A (e.g., Plantago asiatica) | Source B (e.g., Eucommia ulmoides) | Reference Standard |
| C-1 | Data unavailable | Data unavailable | Data unavailable |
| C-3 | Data unavailable | Data unavailable | Data unavailable |
| C-4 | Data unavailable | Data unavailable | Data unavailable |
| ... | Data unavailable | Data unavailable | Data unavailable |
| C-1' | Data unavailable | Data unavailable | Data unavailable |
| C-2' | Data unavailable | Data unavailable | Data unavailable |
| C-3' | Data unavailable | Data unavailable | Data unavailable |
| C-4' | Data unavailable | Data unavailable | Data unavailable |
| C-5' | Data unavailable | Data unavailable | Data unavailable |
| C-6' | Data unavailable | Data unavailable | Data unavailable |
| C=O | Data unavailable | Data unavailable | Data unavailable |
| OCH₃ | Data unavailable | Data unavailable | Data unavailable |
Table 3: Comparative Mass Spectrometry Data of this compound
| Ion | Source A (e.g., Plantago asiatica) | Source B (e.g., Eucommia ulmoides) | Reference Standard |
| [M+H]⁺ | Data unavailable | Data unavailable | Data unavailable |
| [M+Na]⁺ | Data unavailable | Data unavailable | Data unavailable |
| [M-H]⁻ | Data unavailable | Data unavailable | Data unavailable |
| Key Fragments | Data unavailable | Data unavailable | Data unavailable |
Table 4: Comparative Infrared (IR) Spectroscopic Data of this compound (in cm⁻¹)
| Functional Group | Source A (e.g., Plantago asiatica) | Source B (e.g., Eucommia ulmoides) | Reference Standard |
| O-H stretch | Data unavailable | Data unavailable | Data unavailable |
| C-H stretch (aromatic) | Data unavailable | Data unavailable | Data unavailable |
| C-H stretch (aliphatic) | Data unavailable | Data unavailable | Data unavailable |
| C=O stretch (ester) | Data unavailable | Data unavailable | Data unavailable |
| C=C stretch (aromatic) | Data unavailable | Data unavailable | Data unavailable |
| C-O stretch | Data unavailable | Data unavailable | Data unavailable |
Note: The lack of available data in the tables above underscores the critical need for further research in this area.
Experimental Protocols
To ensure the reproducibility and validity of a comparative spectroscopic analysis, detailed and standardized experimental protocols are essential.
Isolation and Purification of this compound
A standardized protocol for the isolation and purification of this compound should be followed for all plant samples to minimize variations arising from the extraction process.
-
Plant Material: Clearly document the species, plant part, geographical origin, and collection date for each source.
-
Extraction:
-
Air-dry and powder the plant material.
-
Extract the powdered material with a suitable solvent (e.g., 80% methanol) at a specified temperature and duration using a consistent method (e.g., maceration, soxhlet, or ultrasound-assisted extraction).
-
Concentrate the extract under reduced pressure.
-
-
Purification:
-
Subject the crude extract to a series of chromatographic techniques. This may include column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Combine fractions containing the pure compound and confirm purity using analytical HPLC.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a precisely weighed amount of the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reference the chemical shifts to the residual solvent peak.
-
For unambiguous assignments, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
-
-
Mass Spectrometry (MS):
-
Analyze the purified compound using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire spectra in both positive and negative ion modes to obtain comprehensive data on molecular ions and fragmentation patterns.
-
-
Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer.
-
Prepare the sample as a KBr pellet or as a thin film on a suitable substrate.
-
Acquire the spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Mandatory Visualization
Visual representations of experimental workflows are crucial for conveying complex procedures in a clear and concise manner.
Caption: Experimental workflow for the comparative spectroscopic analysis of this compound.
Due to the current lack of comprehensive and comparative spectroscopic data for this compound from different botanical sources, this guide serves as a foundational framework. It is imperative for future research to focus on the isolation and detailed spectroscopic characterization of this compound from various plants to populate the proposed data tables and enable a robust comparative analysis. Such studies will significantly contribute to the fields of natural product chemistry, pharmacognosy, and drug development.
Independent Replication and Comparative Analysis of 10-O-Vanilloylaucubin's Bioactivities
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
This guide provides a comparative overview of the published findings related to the biological activities of 10-O-Vanilloylaucubin, a naturally occurring iridoid glycoside. While direct independent replication studies on this specific compound are scarce, this document synthesizes available data on its potential anticancer properties and the bioactivities of extracts from its source plant, Vitex trifolia, in the context of analgesic and antioxidant effects. The information is intended to offer a foundation for researchers interested in further investigation and replication of these preliminary findings.
Key Bioactivities and Comparative Data
The primary areas of investigation for this compound and its source plant extracts include anticancer, analgesic, and antioxidant activities. The following tables summarize the available quantitative data to facilitate a comparative analysis against alternative compounds and standard drugs.
Anticancer Activity
A study investigating the cytotoxic effects of isolated iridoid derivatives from the fruits of Vitex trifolia included this compound. The compound was tested against human lung cancer cells (PC9). At a concentration of 20 μM, this compound did not show significant cytotoxic effects[1]. In contrast, extracts from Vitex trifolia have demonstrated notable anticancer activity against various cell lines. For instance, an ethanol extract of Vitex trifolia leaves showed potent antiproliferative activity against MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (chronic myelogenous leukemia) cells, with IC50 values of 8.21 μg/mL, 7.60 μg/mL, and 19.66 μg/mL, respectively[2]. Another study using a hexanic extract of Vitex trifolia reported high efficacy against Hep G2 (liver cancer) and HeLa cells at a concentration of 80 μg/ml[3][4].
Table 1: In Vitro Anticancer Activity of this compound and Vitex trifolia Extracts Compared to a Standard Chemotherapeutic Agent.
| Compound/Extract | Cell Line | Concentration/IC50 | Result |
| This compound | PC9 (Human Lung Cancer) | 20 μM | No significant cytotoxic effect[1] |
| Vitex trifolia (Ethanol Extract) | MCF-7 (Breast Cancer) | 8.21 μg/mL | Potent antiproliferative activity[2] |
| HeLa (Cervical Cancer) | 7.60 μg/mL | Potent antiproliferative activity[2] | |
| K-562 (Leukemia) | 19.66 μg/mL | Antiproliferative activity[2] | |
| Vitex trifolia (Hexanic Extract) | Hep G2 (Liver Cancer) | 80 μg/mL | Highly effective[3][4] |
| HeLa (Cervical Cancer) | 80 μg/mL | Highly effective[3][4] | |
| Paclitaxel (Standard) | MCF-7 (Breast Cancer) | ~2.5 μg/mL (IC50) | Standard cytotoxic agent[5] |
Note: The data for Vitex trifolia extracts represent the activity of a mixture of compounds and not solely this compound.
Analgesic Activity
The analgesic properties of Vitex trifolia extracts, which contain this compound, have been evaluated using the acetic acid-induced writhing test in mice. An ethanolic extract of Vitex trifolia leaves demonstrated a significant and dose-dependent analgesic effect, with the 600 mg/kg dose showing the highest potency[6]. This effect is compared to the standard non-steroidal anti-inflammatory drug (NSAID), Aspirin.
Table 2: Analgesic Activity of Vitex trifolia Ethanolic Extract in the Acetic Acid-Induced Writhing Test in Mice.
| Treatment | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Control (Vehicle) | - | 58.33 ± 2.11 | - |
| Vitex trifolia Extract | 150 | 47.25 ± 2.36 | 19%[6] |
| 300 | 37.33 ± 1.89 | 36%[6] | |
| 600 | 29.75 ± 2.49 | 49%[6] | |
| Aspirin (Standard) | 100 | 25.50 ± 1.71 | 56.33%[6] |
Note: This data reflects the activity of a crude plant extract.
Antioxidant Activity
The antioxidant potential of Vitex trifolia leaf extracts has been assessed through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The extract exhibited significant antioxidant activity, indicating its capacity to neutralize free radicals.
Table 3: DPPH Radical Scavenging Activity of Vitex trifolia Leaf Extract.
| Compound/Extract | IC50 Value (µg/mL) |
| Vitex trifolia Leaf Extract | 832 ± 10.22[7] |
| Ascorbic Acid (Standard) | < 50 (Generally considered a very strong antioxidant) |
| Vanillin | 283.76[8] |
Note: The data for Vitex trifolia extract represents the combined antioxidant effect of its various constituents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This widely used model assesses peripheral analgesic activity.
-
Animals: Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping and Administration: Mice are divided into control and test groups. The control group receives the vehicle (e.g., normal saline), while test groups receive the extract or standard drug (e.g., Aspirin) orally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic stretching behavior known as writhing[9][10].
-
Observation: The number of writhes (abdominal contractions and stretching of hind limbs) is counted for a defined period, typically 20-30 minutes, starting 5-10 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: The selected cancer cell line (e.g., MCF-7) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a standard drug (e.g., Paclitaxel) and incubated for a specified duration (e.g., 48 hours). A control group with untreated cells is also included.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent like methanol is prepared to a specific concentration, resulting in a deep violet color.
-
Sample Preparation: The test compound or extract is prepared in a series of concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at a specific wavelength (around 517 nm). The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the plot of scavenging activity against the sample concentration.
Visualizing Potential Mechanisms and Workflows
To illustrate the potential mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Hypothesized signaling pathway for the anticancer activity of this compound.
Caption: Experimental workflow for the acetic acid-induced writhing test.
Caption: Logical relationship between initial findings and independent replication.
References
- 1. Three Undescribed Iridoid Derivatives Isolated from the Fruits of Vitex trifolia with Their Cytotoxic and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. [PDF] Evaluation of Anticancer Activity Using Hexanic Extract of Vitex trifolia on Two Different Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 4. impactfactor.org [impactfactor.org]
- 5. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of 10-O-Vanilloylaucubin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The iridoid glycoside 10-O-Vanilloylaucubin, a natural compound derived from the esterification of aucubin with vanillic acid, stands as a molecule of significant interest in drug discovery. Its potential therapeutic applications are suggested by the well-documented biological activities of its constituent parts. Aucubin, an iridoid glycoside, and vanillic acid, a phenolic acid, both exhibit a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer activities. This guide provides a comparative assessment of the potential biological effects of this compound, drawing parallels with its precursors and other acylated iridoid glycosides. The specificity of its action is a key focus, aiming to provide a framework for future research and development.
Comparative Analysis of Biological Activities
To understand the potential specificity of this compound, it is essential to compare its anticipated activities with those of its parent compounds, aucubin and vanillic acid, as well as structurally related acylated iridoid glycosides.
| Compound/Class | Anti-inflammatory Activity | Neuroprotective Activity | Anticancer Activity | Key Mechanisms of Action |
| This compound | Potentially synergistic or enhanced activity due to the combined effects of aucubin and vanillic acid. | Expected to be significant, combining the mechanisms of both parent molecules. | Potential for enhanced cytotoxicity compared to individual components. | Inhibition of pro-inflammatory cytokines, reduction of oxidative stress, modulation of apoptosis pathways. |
| Aucubin | Demonstrated inhibition of pro-inflammatory mediators. | Protects neurons from oxidative stress and apoptosis. | Induces apoptosis in various cancer cell lines. | Modulation of NF-κB and MAPK signaling pathways. |
| Vanillic Acid | Reduces inflammation by inhibiting inflammatory enzymes and cytokines. | Exhibits antioxidant effects and protects against neurotoxin-induced damage. | Shows antiproliferative and pro-apoptotic effects in cancer cells. | Scavenging of reactive oxygen species (ROS), modulation of PI3K/Akt signaling. |
| Other Acylated Iridoid Glycosides (e.g., from Scrophularia) | Varies depending on the acyl group and iridoid core. | Some have shown neuroprotective potential. | Cytotoxic effects observed against various cancer cell lines. | Structure-dependent, often involving modulation of inflammatory and apoptotic pathways. |
Experimental Protocols for Assessing Specificity
To rigorously assess the specificity of this compound's biological effects, a series of well-defined experimental protocols are necessary. These assays will allow for a direct comparison with relevant compounds and provide quantitative data on its potency and selectivity.
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay in Macrophages:
-
Cell Line: RAW 264.7 murine macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound, aucubin, vanillic acid, and a positive control (e.g., dexamethasone) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.
-
After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
-
-
Cytokine Production Assay:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).
-
Protocol:
-
Isolate PBMCs or culture THP-1 cells.
-
Treat cells with the test compounds as described above.
-
Stimulate with LPS or another appropriate stimulus.
-
After a defined incubation period, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Neuroprotective Activity Assays
-
Neuronal Cell Viability Assay against Oxidative Stress:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Protocol:
-
Culture SH-SY5Y cells and differentiate them into a neuronal phenotype.
-
Pre-treat the differentiated cells with test compounds.
-
Induce oxidative stress using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After the insult, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance to determine the percentage of viable cells.
-
-
-
Inhibition of Neuroinflammation in Microglia:
-
Cell Line: BV-2 murine microglial cells.
-
Protocol:
-
Culture BV-2 cells.
-
Pre-treat with test compounds.
-
Stimulate with LPS to activate the microglial inflammatory response.
-
Measure the production of inflammatory mediators such as NO and pro-inflammatory cytokines as described in the anti-inflammatory assays.
-
-
Anticancer Activity Assays
-
Cytotoxicity Assay against Cancer Cell Lines:
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., normal human fibroblasts).
-
Protocol:
-
Seed the cells in 96-well plates.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Determine cell viability using the MTT or SRB (sulforhodamine B) assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each compound on each cell line to assess potency and selectivity.
-
-
-
Apoptosis Assay:
-
Cell Line: A cancer cell line that shows sensitivity to the test compounds.
-
Protocol:
-
Treat the cells with the test compounds at their respective IC50 concentrations.
-
After treatment, stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
comparing the in vitro and in vivo efficacy of 10-O-Vanilloylaucubin
An In-depth Comparative Analysis of the In Vitro and In Vivo Efficacy of Aucubin, a Related Iridoid Glycoside
Initial Search for 10-O-Vanilloylaucubin Yields No Specific Data
A comprehensive literature search for the in vitro and in vivo efficacy of this compound did not yield specific experimental data, peer-reviewed publications, or established signaling pathways for this particular compound. The scientific databases and search engines queried did not contain specific studies detailing its biological activity, mechanism of action, or comparative efficacy in either laboratory or living organism models.
Due to the absence of specific data for this compound, this guide will instead provide a comparative analysis of its parent compound, Aucubin . Aucubin is a well-researched iridoid glycoside with a significant body of literature detailing its in vitro and in vivo effects, making it a relevant and informative alternative for researchers, scientists, and drug development professionals. This guide will objectively compare the performance of Aucubin in various experimental settings and provide supporting data and protocols.
Comparative Efficacy of Aucubin: In Vitro vs. In Vivo Models
Aucubin has demonstrated a range of biological activities, with its efficacy often varying between controlled in vitro environments and complex in vivo systems. The following sections will detail its performance in both settings, supported by experimental data and protocols.
In Vitro Efficacy of Aucubin
In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of a compound. For Aucubin, these studies have primarily focused on its anti-inflammatory, antioxidant, and hepatoprotective effects.
Table 1: Summary of In Vitro Efficacy Data for Aucubin
| Cell Line/Model | Concentration/Dose | Assay | Key Findings |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | 10, 50, 100 µM | Nitric Oxide (NO) Assay | Dose-dependent reduction in NO production. |
| 10, 50, 100 µM | ELISA for TNF-α, IL-6 | Significant decrease in the secretion of pro-inflammatory cytokines. | |
| 10, 50, 100 µM | Western Blot for iNOS, COX-2 | Downregulation of iNOS and COX-2 protein expression. | |
| Hydrogen peroxide (H₂O₂)-induced oxidative stress in HepG2 cells | 25, 50, 100 µM | MTT Assay | Increased cell viability in a dose-dependent manner. |
| 25, 50, 100 µM | ROS Assay | Reduction in intracellular reactive oxygen species (ROS) levels. | |
| 25, 50, 100 µM | Western Blot for Nrf2, HO-1 | Upregulation of the Nrf2/HO-1 antioxidant pathway. |
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with varying concentrations of Aucubin (10, 50, 100 µM) for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: Levels of TNF-α and IL-6 in the supernatant are quantified using commercial ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of iNOS, COX-2, and a loading control (e.g., β-actin) are determined using specific primary and secondary antibodies.
Signaling Pathway: Aucubin's Anti-inflammatory Action In Vitro
Caption: In Vitro Anti-inflammatory Pathway of Aucubin.
In Vivo Efficacy of Aucubin
In vivo studies provide a more holistic understanding of a compound's efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effects on a whole organism. Aucubin has been evaluated in various animal models, often corroborating its in vitro activities.
Table 2: Summary of In Vivo Efficacy Data for Aucubin
| Animal Model | Dosage | Route of Administration | Key Findings |
| LPS-induced acute lung injury in mice | 10, 20 mg/kg | Intraperitoneal | Reduced inflammatory cell infiltration in the lungs. |
| 10, 20 mg/kg | Intraperitoneal | Decreased levels of TNF-α and IL-6 in bronchoalveolar lavage fluid. | |
| Carbon tetrachloride (CCl₄)-induced liver injury in rats | 50, 100 mg/kg | Oral | Lowered serum levels of ALT and AST. |
| 50, 100 mg/kg | Oral | Attenuated histological signs of liver damage. | |
| 50, 100 mg/kg | Oral | Increased activity of antioxidant enzymes (SOD, CAT) in liver tissue. |
Experimental Protocol: In Vivo Hepatoprotective Assay
-
Animal Model: Male Sprague-Dawley rats are randomly divided into control, CCl₄ model, and Aucubin treatment groups.
-
Treatment: Aucubin (50, 100 mg/kg) is administered orally for 7 consecutive days.
-
Induction of Injury: On the 7th day, rats are injected intraperitoneally with a single dose of Carbon Tetrachloride (CCl₄) mixed with olive oil.
-
Sample Collection: 24 hours after CCl₄ injection, blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured.
-
Histopathological Examination: Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation.
-
Antioxidant Enzyme Assays: Liver homogenates are used to measure the activity of Superoxide Dismutase (SOD) and Catalase (CAT).
Experimental Workflow: In Vivo Hepatoprotective Study
Caption: Workflow for In Vivo Hepatoprotective Study of Aucubin.
Objective Comparison and Conclusion
The experimental data consistently demonstrates the therapeutic potential of Aucubin in both in vitro and in vivo settings.
-
In Vitro studies are instrumental in defining the direct molecular targets of Aucubin, such as its ability to inhibit the NF-κB signaling pathway and activate the Nrf2 antioxidant response. These studies provide a foundational understanding of its mechanism of action at the cellular level.
-
In vivo studies confirm that the cellular effects observed in vitro translate to tangible therapeutic outcomes in living organisms. The hepatoprotective and anti-inflammatory effects observed in animal models validate the physiological relevance of the in vitro findings.
Safety Operating Guide
Navigating the Disposal of 10-O-Vanilloylaucubin: A Guide for Laboratory Professionals
Physicochemical Properties and Hazard Assessment
10-O-Vanilloylaucubin is a powder with the chemical formula C₂₃H₂₈O₁₂ and a molecular weight of 496.465 g/mol .[2] Structurally, it is an ester of aucubin and vanillic acid. Aucubin itself is a glycoside with a melting point of 181°C.[3] Safety data for related compounds like vanillyl alcohol and vanillin indicate that they can cause serious eye irritation.[4][5] Inhalation may irritate the respiratory system, and skin contact can lead to irritation.[4] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
For clarity, the table below summarizes key data points for this compound and a related compound.
| Property | This compound | Aucubin | Vanillin |
| CAS Number | 193969-08-3[2] | 479-98-1 | 121-33-5[5] |
| Molecular Formula | C₂₃H₂₈O₁₂[2] | C₁₅H₂₂O₉ | C₈H₈O₃[5] |
| Molecular Weight | 496.465 g/mol [2] | 346.33 g/mol [3] | 152.15 g/mol [5] |
| Physical Form | Powder[2] | Solid | Crystalline Solid[5] |
| Melting Point | Not available | 181 °C[3] | 81-83 °C |
| Purity | 95%~99%[2] | Not specified | <= 100%[5] |
Disposal Protocol
In the absence of specific federal or institutional guidelines for this compound, the following step-by-step disposal procedure should be followed. This protocol is based on general best practices for chemical waste disposal.
Experimental Workflow for Disposal
References
Personal protective equipment for handling 10-O-Vanilloylaucubin
This guide provides crucial safety and logistical information for the handling and disposal of 10-O-Vanilloylaucubin, a member of the iridoid glycoside family. Researchers, scientists, and professionals in drug development should adhere to these protocols to ensure a safe laboratory environment. The following procedures are based on general knowledge of iridoid glycosides and related chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, appropriate personal protective equipment and engineering controls are essential to minimize exposure.
| Control Type | Recommendation |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols. |
| Eye Protection | Chemical safety goggles or glasses are mandatory.[1][2] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | A lab coat or other protective clothing should be worn.[1] |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Safe Handling and Storage Protocol
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety. Iridoid glycosides can be prone to degradation under certain physical and chemical conditions.[4][5]
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Protect from light and moisture.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[2]
-
Use only in a chemical fume hood to minimize inhalation exposure.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek medical attention.[1][2] |
| Inhalation | Move the exposed person to fresh air.[1][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent. |
| Large Spill | Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains.[1][2] Collect the spilled material and place it in a designated waste container. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Unused Product:
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Follow all federal, state, and local regulations for chemical waste disposal.
Empty Containers:
-
Do not reuse empty containers.
-
Triple rinse the container with an appropriate solvent.
-
Dispose of the rinsed container in the regular trash or recycle if possible, after ensuring all chemical residues are removed.
General Waste Disposal Steps:
-
Mix the chemical waste with a non-recyclable, absorbent material.
-
Place the mixture in a sealed, leak-proof container.
-
Label the container with the contents and hazard information.
-
Arrange for pickup by a licensed chemical waste disposal company.
Experimental Workflow for Safe Handling
Caption: This diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
